p-Cresyl isovalerate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl) 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-12(13)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDPTWHTUYDLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047159 | |
| Record name | p-Tolyl isovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, tobacco-like, animal, sweet herbaceous odour | |
| Record name | p-Tolyl 3-methylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/581/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | p-Tolyl 3-methylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/581/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.977-0.987 | |
| Record name | p-Tolyl 3-methylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/581/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
55066-56-3 | |
| Record name | p-Cresyl isovalerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55066-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Cresyl isovalerate | |
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| Record name | p-Cresyl isovalerate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32511 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-methyl-, 4-methylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Tolyl isovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolyl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CRESYL ISOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8JG0XTQ0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylphenyl 3-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037709 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
p-cresyl isovalerate chemical properties and structure
An In-depth Technical Guide to p-Cresyl Isovalerate: Chemical Properties and Structure
Introduction
This compound, also known as 4-methylphenyl 3-methylbutanoate, is an organic ester derived from the reaction of p-cresol (B1678582) and isovaleric acid.[1] With the chemical formula C12H16O2, this compound is recognized for its characteristic fruity and herbal odor profile.[1][2] It is utilized primarily in the fragrance and food industries as a flavoring agent.[1][3][4] Structurally, it consists of a p-cresyl group attached to an isovalerate moiety, which imparts its aromatic properties and volatility.[1] This document provides a detailed overview of its chemical and physical properties, structure, and relevant experimental methodologies for its synthesis and analysis.
Chemical Structure
This compound is structurally defined as the 4-methylphenyl ester of 3-methylbutanoic acid. The molecule features a benzene (B151609) ring substituted with a methyl group and an ester group at positions 1 and 4, respectively.
Caption: 2D structure of this compound.
Physicochemical Properties
The key chemical and physical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various applications, from flavor formulation to analytical chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2][4][5] |
| Molecular Weight | 192.25 g/mol | [1][2][4] |
| CAS Number | 55066-56-3 | [1][4][6] |
| Appearance | Colorless to pale yellow/orange liquid | [1] |
| Odor Profile | Herbal, Fruity, Animal, Sweet | [2] |
| Boiling Point | 255-257 °C (at 760 mmHg) 103 °C (at 2.00 mmHg) | [3][7] |
| Density | 0.9884 g/cm³ (at 15 °C) | [3] |
| Refractive Index | 1.485 - 1.489 (at 20 °C) | [4][7] |
| Vapor Pressure | 0.0126 hPa (at 20 °C) | [2] |
| Flash Point | 98.33 °C | [8] |
| Solubility | Insoluble in water; Soluble in oils and ethanol. | [2][3] |
| LogP (Octanol/Water) | 3.5 | [2][3][4] |
| Topological Polar Surface Area | 26.3 Ų | [3][4] |
Identifiers and Descriptors
For unambiguous identification in databases and computational models, a set of standard identifiers is used.
| Identifier Type | Identifier | Reference(s) |
| IUPAC Name | (4-methylphenyl) 3-methylbutanoate | [4] |
| SMILES | CC1=CC=C(C=C1)OC(=O)CC(C)C | [1][2][4] |
| InChI | InChI=1S/C12H16O2/c1-9(2)8-12(13)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | [1][4][5] |
| InChIKey | MVDPTWHTUYDLTL-UHFFFAOYSA-N | [1][4][5] |
| Synonyms | p-Tolyl isovalerate, Isovaleric acid p-tolyl ester, 4-Methylphenyl 3-methylbutanoate | [1][2][4] |
Experimental Protocols
Synthesis: Fischer Esterification
While specific industrial synthesis protocols for this compound are proprietary, a standard laboratory preparation can be achieved via Fischer-Speier esterification. This method involves the acid-catalyzed reaction of p-cresol with isovaleric acid.
Reactants:
-
p-Cresol
-
Isovaleric acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (B28343) (as a solvent to facilitate water removal)
Methodology:
-
Reaction Setup: Equimolar amounts of p-cresol and isovaleric acid are dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
Reflux: The mixture is heated to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: The reaction progress is monitored by tracking the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by vacuum distillation to yield the final product.
Caption: Generalized workflow for the synthesis of this compound.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the identification and quantification of volatile compounds like this compound.
Methodology:
-
Sample Preparation: The sample containing this compound is diluted in a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., SE-30 or Carbowax 20M).[6] The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase coating the column.
-
Detection & Ionization (MS): As components elute from the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by Electron Ionization (EI), causing them to fragment in a reproducible pattern.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Interpretation: The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The mass spectrum for this compound shows characteristic fragments, with a prominent peak often observed at m/z 108, corresponding to the p-cresol fragment.[4][5] The retention time from the GC provides an additional layer of identification.
Reported GC Retention Indices: [6]
-
Standard Non-polar Column (SE-30): 1389
-
Standard Polar Column (Carbowax 20M): 1898
Biological Context and Signaling
Direct research on the specific signaling pathways of this compound is limited. However, its precursor, p-cresol, is a well-studied uremic toxin that accumulates in patients with chronic kidney disease (CKD).[9][10] p-Cresol is produced by the gut microbiota from the fermentation of tyrosine and phenylalanine.[9][11] In the body, p-cresol is metabolized, primarily into p-cresyl sulfate (pCS) and p-cresyl glucuronide.[11][12]
p-Cresol and its metabolites are known to exert various toxic effects, including the suppression of mitochondrial respiration and the disruption of mitochondrial dynamics.[9][10] Given that this compound is an ester of p-cresol, it is plausible that it could be hydrolyzed in vivo to release p-cresol, although this has not been extensively studied. Therefore, its biological activity may be indirectly related to the known pathways affected by p-cresol. As a flavoring agent, it is consumed in very small quantities, and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that it poses no safety concern at current levels of intake.[4]
References
- 1. CAS 55066-56-3: this compound | CymitQuimica [cymitquimica.com]
- 2. scent.vn [scent.vn]
- 3. echemi.com [echemi.com]
- 4. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. parchem.com [parchem.com]
- 8. para-cresyl isovalerate, 55066-56-3 [perflavory.com]
- 9. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 10. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Elusive Presence of p-Cresyl Isovalerate in the Plant Kingdom: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
p-Cresyl isovalerate, a volatile organic compound recognized for its characteristic animalic, sweet, and herbaceous aroma, is a known flavoring and fragrance agent. While its presence has been anecdotally reported in some natural products, its definitive quantitative occurrence and biosynthetic pathway within the plant kingdom remain largely uncharacterized. This technical guide synthesizes the current understanding of the potential for this compound's natural occurrence in plants. It delves into the established biosynthetic routes of its precursors, p-cresol (B1678582) and isovaleric acid, and proposes a putative pathway for its formation. Furthermore, this document provides detailed, adaptable experimental protocols for the extraction, identification, and quantification of this elusive ester in complex plant matrices, aiming to facilitate further research into its natural distribution and biological significance.
Introduction
This compound, also known as p-tolyl 3-methylbutanoate, is an ester that contributes to the sensory profiles of various products. Its reported presence in coffee, passion fruit, raspberry, rum, and tea suggests a potential biogenic origin. However, a comprehensive review of the scientific literature reveals a conspicuous absence of quantitative data regarding its concentration in these or any other plant species. This guide addresses this knowledge gap by providing a foundational framework for researchers seeking to investigate the natural occurrence of this compound in plants.
Putative Natural Occurrence and Precursor Biosynthesis
While direct evidence for this compound in plants is scarce, the biosynthesis of its constituent molecules, p-cresol and isovaleric acid, is plausible within plant metabolic pathways.
Biosynthesis of p-Cresol
p-Cresol (4-methylphenol) is a phenolic compound. In plants, phenolic compounds are primarily synthesized through the shikimate pathway . This pathway converts simple carbohydrate precursors into aromatic amino acids, including L-phenylalanine and L-tyrosine, which serve as the building blocks for a vast array of phenolic compounds. Although the direct conversion of these amino acids to p-cresol in plants is not extensively documented, the necessary chemical transformations are biochemically feasible.
Biosynthesis of Isovaleric Acid
Isovaleric acid (3-methylbutanoic acid) is a short-chain branched fatty acid. Its biosynthesis in microorganisms is well-established and proceeds from the degradation of the branched-chain amino acid L-leucine . It is highly probable that a similar pathway exists in plants, where L-leucine is catabolized to isovaleryl-CoA, which can then be hydrolyzed to isovaleric acid. Isovaleric acid is a known constituent of the essential oil of Valerian (Valeriana officinalis) root.
Proposed Biosynthetic Pathway of this compound in Plants
Based on the known principles of plant biochemistry, a putative biosynthetic pathway for this compound can be proposed. This pathway involves the esterification of p-cresol with an activated form of isovaleric acid, likely isovaleryl-CoA. This reaction would be catalyzed by a member of the acyltransferase enzyme family. Plant acyltransferases are responsible for the synthesis of a wide variety of esters that contribute to floral scents and fruit flavors.
Quantitative Data Summary
As of the date of this publication, there is no peer-reviewed quantitative data available for the concentration of this compound in any plant species. The table below is provided as a template for researchers to populate as data becomes available.
| Plant Species | Plant Part | Concentration (µg/g fresh weight) | Analytical Method | Reference |
| Data Not Available | - | - | - | - |
Experimental Protocols
To facilitate the investigation of this compound in plant tissues, the following detailed experimental protocols are provided. These are generalized methods that should be optimized for the specific plant matrix under investigation.
Sample Preparation and Extraction
Objective: To extract volatile and semi-volatile compounds, including this compound, from plant material.
Method: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Collection: Collect fresh plant material (e.g., flowers, leaves, fruits) and immediately process or flash-freeze in liquid nitrogen and store at -80°C.
-
Homogenization: Grind a known weight of fresh or frozen tissue (e.g., 1-5 g) to a fine powder under liquid nitrogen.
-
Vial Preparation: Transfer the powdered sample to a 20 mL headspace vial. Add a saturated solution of NaCl (to inhibit enzymatic activity and improve analyte partitioning into the headspace) and an internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties not present in the sample).
-
Incubation and Extraction: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
-
SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.
GC-MS Analysis for Identification and Quantification
Objective: To separate, identify, and quantify this compound in the extracted sample.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
GC Conditions (Example):
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 min.
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations containing the internal standard.
-
Analysis: Analyze the standards and samples under the same GC-MS conditions.
-
Data Processing: For each standard and sample, determine the peak area of this compound and the internal standard in SIM mode.
-
Calculation: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. Use the equation of the linear regression from the calibration curve to calculate the concentration of this compound in the plant samples.
Conclusion and Future Directions
The natural occurrence of this compound in plants remains an open and intriguing area of research. While direct quantitative evidence is currently lacking, the biochemical feasibility of its synthesis from known plant metabolites provides a strong rationale for its investigation. The proposed biosynthetic pathway and detailed experimental protocols in this guide are intended to serve as a valuable resource for researchers aiming to elucidate the presence, concentration, and physiological role of this aromatic compound in the plant kingdom. Future studies should focus on screening a wide variety of aromatic plants, particularly those known for producing complex esters or possessing unique scent profiles. The identification of the specific acyltransferases involved in its biosynthesis will be a critical step in understanding its regulation and potential for biotechnological applications.
The Microbial Biosynthesis of p-Cresyl Isovalerate: A Putative Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
p-Cresyl isovalerate, an ester with potential significance in gut microbiome signaling and host-microbe interactions, is formed from the microbial metabolites p-cresol (B1678582) and isovaleric acid. While the direct biosynthetic pathway for this ester has not been fully elucidated in a single organism, this technical guide synthesizes the current understanding of the independent microbial production of its precursors and proposes a putative final enzymatic step. This document provides a detailed overview of the metabolic pathways, key enzymes, and relevant microorganisms, supplemented with quantitative data, experimental protocols, and pathway visualizations to support further research in this area.
Introduction
The gut microbiome produces a vast array of metabolites that significantly influence host physiology, ranging from immune modulation to neurological function. Among these are aromatic compounds and short-chain fatty acids, which are byproducts of amino acid fermentation. p-Cresol, a phenolic compound derived from tyrosine, and isovaleric acid, a branched-chain fatty acid from leucine (B10760876), are two such metabolites produced by various gut commensals. The esterification of these two molecules yields this compound, a volatile organic compound whose biological activities are an emerging area of interest. Understanding its biosynthesis is crucial for elucidating its role in health and disease. This guide outlines the known microbial pathways for the synthesis of its precursors and proposes the final enzymatic condensation to form this compound.
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the microbial fermentation of the amino acids tyrosine and leucine to produce p-cresol and isovaleric acid, respectively. The final step is the esterification of these two precursors, likely catalyzed by a bacterial alcohol acyltransferase (AAT).
Biosynthesis of p-Cresol from L-Tyrosine
Gut microbiota employ at least two distinct pathways to synthesize p-cresol from L-tyrosine.[1]
Pathway 1: Direct Cleavage of Tyrosine
This pathway involves the direct conversion of tyrosine to p-cresol.
-
Step 1: L-Tyrosine is converted to p-hydroxyphenylpyruvic acid.
-
Step 2: p-Hydroxyphenylpyruvic acid is then decarboxylated to p-hydroxyphenylacetaldehyde.
-
Step 3: Finally, p-hydroxyphenylacetaldehyde is reduced to p-cresol.
A key enzyme in a variation of this pathway is Tyrosine lyase (ThiH), which can directly cleave tyrosine.[1]
Pathway 2: Via p-Hydroxyphenylacetic Acid (p-HPA)
This is a more extensively studied pathway involving the intermediate p-HPA.
-
Step 1: Transamination. L-Tyrosine is converted to 4-hydroxyphenylpyruvic acid by the enzyme Tyrosine aminotransferase (TyrB).[2]
-
Step 2: Decarboxylation. 4-hydroxyphenylpyruvic acid is oxidatively decarboxylated to 4-hydroxyphenylacetic acid (p-HPA).
-
Step 3: Final Decarboxylation. p-HPA is then decarboxylated to p-cresol by the enzyme p-hydroxyphenylacetate decarboxylase.[2]
Key Microorganisms Involved in p-Cresol Production:
Diagram of p-Cresol Biosynthesis Pathways
Caption: Microbial biosynthesis pathways of p-cresol from L-tyrosine.
Biosynthesis of Isovaleric Acid from L-Leucine
Isovaleric acid is a branched-chain fatty acid (BCFA) produced from the microbial fermentation of the branched-chain amino acid L-leucine.[1]
-
Step 1: Transamination. L-Leucine is deaminated by a branched-chain amino acid (BCAA) aminotransferase to α-ketoisocaproate.
-
Step 2: Oxidative Decarboxylation. α-Ketoisocaproate is then oxidatively decarboxylated to isovaleryl-CoA by a pyruvate:ferredoxin oxidoreductase (PorA).
-
Step 3: Thioester cleavage. Isovaleryl-CoA is subsequently converted to isovaleric acid.
Key Microorganisms Involved in Isovaleric Acid Production:
-
Clostridium spp.[5]
-
Bacteroides spp.[5]
-
Propionibacterium freudenreichii[6]
-
Prevotella spp.
-
Ruminococcus spp.
Diagram of Isovaleric Acid Biosynthesis Pathway
Caption: Microbial biosynthesis pathway of isovaleric acid from L-leucine.
Putative Final Step: Esterification of p-Cresol and Isovaleric Acid
The final step in the biosynthesis of this compound is the condensation of p-cresol and isovaleric acid. This reaction is a classic esterification, and in a biological context, it is likely catalyzed by an alcohol acyltransferase (AAT). These enzymes facilitate the formation of an ester bond between an alcohol (p-cresol) and an acyl-CoA (isovaleryl-CoA, the activated form of isovaleric acid).
-
Proposed Reaction: p-Cresol + Isovaleryl-CoA → this compound + Coenzyme A
While a specific AAT for this reaction in gut bacteria has not yet been identified, AATs are known to have broad substrate specificity, making this a plausible mechanism.
Diagram of the Putative Complete Biosynthesis Pathway of this compound
Caption: A putative overview of the biosynthesis of this compound.
Quantitative Data
Quantitative data on the production of this compound by gut microbiota is currently not available in the literature. However, studies have quantified the fecal concentrations of its precursors, p-cresol and isovaleric acid, in healthy adults.
| Metabolite | Fecal Concentration Range (µg/g) | Reference |
| p-Cresol | 1.2 - 173.4 | [7] |
| Isovaleric Acid | - |
Note: Specific concentration ranges for isovaleric acid in feces from the provided search results were not explicitly detailed in a readily comparable format, though its presence is well-established.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound biosynthesis.
Culturing of p-Cresol and Isovaleric Acid-Producing Bacteria
Objective: To culture anaerobic gut bacteria known to produce p-cresol and/or isovaleric acid.
Materials:
-
Anaerobic chamber or jars with gas-generating systems.
-
Pre-reduced, anaerobically sterilized culture media (e.g., Brain Heart Infusion broth, Basal Medium supplemented with Trypticase Peptone).[4]
-
Amino acid precursors: L-tyrosine and L-leucine.
-
Bacterial strains of interest (e.g., Clostridioides difficile, Bacteroides fragilis).
Procedure:
-
Prepare the desired culture medium and supplement with L-tyrosine (e.g., 200 µM) and/or L-leucine to promote the production of the respective precursors.[4]
-
Inoculate the medium with the selected bacterial strain(s) under strict anaerobic conditions.
-
Incubate the cultures at 37°C for a specified period (e.g., 24-72 hours), depending on the growth rate of the bacteria.
-
At desired time points, collect culture supernatants for metabolite analysis.
Analysis of Volatile Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To detect and quantify p-cresol, isovaleric acid, and this compound in bacterial culture supernatants.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Appropriate GC column (e.g., capillary column suitable for volatile and semi-volatile compounds).
-
Solvents for extraction (e.g., hexane, diethyl ether).
-
Derivatization agents (if necessary, though often not required for these volatile compounds).
-
Internal and external standards for p-cresol, isovaleric acid, and this compound.
Procedure:
-
Sample Preparation:
-
Acidify the culture supernatant to protonate the acidic metabolites.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane).
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a small volume of the extract into the GC-MS system.
-
Use a temperature program that effectively separates the compounds of interest. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C).[8][9]
-
The mass spectrometer should be operated in scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Data Analysis:
-
Identify the peaks corresponding to p-cresol, isovaleric acid, and this compound by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the compounds by constructing a calibration curve using the standards.
-
Workflow for GC-MS Analysis of Microbial Volatile Esters
Caption: A generalized workflow for the analysis of volatile metabolites.
Conclusion and Future Directions
The biosynthesis of this compound in the human gut is a compelling example of the complex metabolic interplay between different microbial species and their dietary substrates. While the pathways for its precursors, p-cresol and isovaleric acid, are relatively well-understood, the final esterification step remains a putative but highly plausible reaction catalyzed by bacterial alcohol acyltransferases.
Future research should focus on:
-
Identifying the specific alcohol acyltransferases responsible for the synthesis of this compound in gut bacteria. This could involve genomic and transcriptomic analysis of p-cresol and isovaleric acid-producing bacteria.
-
Co-culturing experiments with known p-cresol and isovaleric acid producers to determine if this compound is a product of cross-feeding and synergistic metabolism.
-
Quantitative studies to determine the production rates of this compound under different dietary conditions and in various disease states.
-
Elucidating the biological activity of this compound on host cells and its role in inter-bacterial communication.
A deeper understanding of the biosynthesis and function of this compound will provide valuable insights into the chemical language of the gut microbiome and may reveal new therapeutic targets for a range of human diseases.
References
- 1. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 2. mdpi.com [mdpi.com]
- 3. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 4. Identification of phenol- and p-cresol-producing intestinal bacteria by using media supplemented with tyrosine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Indole and p-cresol in feces of healthy subjects: Concentration, kinetics, and correlation with microbiome [frontiersin.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
In-Depth Technical Guide: p-Cresyl Isovalerate (CAS No. 55066-56-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresyl isovalerate, also known as 4-methylphenyl 3-methylbutanoate, is an ester recognized for its characteristic fruity, sweet, and herbal aroma.[1] While its primary applications are in the fragrance and flavor industries, its chemical structure, comprising a phenolic moiety (p-cresol) and a short-chain fatty acid (isovaleric acid), warrants a deeper scientific investigation, particularly concerning its metabolic fate and potential biological relevance.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed spectral analysis, synthesis and analytical methodologies, and a review of the biological activities pertinent to its structure, with a focus on its potential hydrolysis product, p-cresol (B1678582).
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[2] It is characterized by its insolubility in water but shows good solubility in alcohols and organic solvents.[1][4] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 55066-56-3 | [5] |
| Molecular Formula | C₁₂H₁₆O₂ | [5] |
| Molecular Weight | 192.25 g/mol | [5] |
| IUPAC Name | 4-methylphenyl 3-methylbutanoate | [5] |
| Synonyms | p-Tolyl isovalerate, Isovaleric acid p-tolyl ester, p-Cresyl 3-methylbutanoate | [5][6] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 125 °C @ 10 mmHg | [3] |
| Density | 0.977 - 0.987 g/cm³ | [5] |
| Refractive Index | 1.485 - 1.489 | [5] |
| Flash Point | 98.33 °C (209.00 °F) | [3] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [1][4] |
| XLogP3 | 3.5 | [5] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aromatic and aliphatic protons in the molecule. The assignments are detailed in Table 2.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.135 | d | 2H, Aromatic protons ortho to the ester linkage |
| 6.939 | d | 2H, Aromatic protons meta to the ester linkage |
| 2.391 | s | 3H, Methyl group on the aromatic ring (-CH₃) |
| 2.306 | d | 2H, Methylene group (-CH₂-) |
| 2.224 | m | 1H, Methine group (-CH-) |
| 1.035 | d | 6H, Two methyl groups (-CH(CH₃)₂) |
| [Source: ChemicalBook, 2023][7] |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O (Ester carbonyl) |
| ~148 | Aromatic C-O |
| ~135 | Aromatic C-CH₃ |
| ~129 | Aromatic C-H |
| ~121 | Aromatic C-H |
| ~43 | -CH₂- |
| ~26 | -CH- |
| ~22 | -CH(CH₃)₂ |
| ~21 | Ar-CH₃ |
| [Source: Adapted from p-tolyl isobutyrate data][8] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 192. The major fragments and their relative intensities are listed in Table 4.
Table 4: Key Mass Spectrometry Data (EI-MS) for this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 108 | 99.99 | [C₇H₈O]⁺ (p-cresol radical cation) |
| 57 | 33.36 | [C₄H₉]⁺ (isobutyl cation) |
| 41 | 15.14 | [C₃H₅]⁺ (allyl cation) |
| 107 | 14.70 | [C₇H₇O]⁺ (loss of H from p-cresol) |
| 77 | 11.60 | [C₆H₅]⁺ (phenyl cation) |
| [Source: PubChem, 2023][5] |
The fragmentation is dominated by the cleavage of the ester bond, leading to the highly stable p-cresol radical cation at m/z 108 as the base peak.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester functional group and the aromatic ring. Based on analogous compounds like p-cresyl phenylacetate, the key absorptions are predicted in Table 5.[9]
Table 5: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3050-3000 | Aromatic C-H stretch |
| ~2960-2850 | Aliphatic C-H stretch |
| ~1740-1760 | C=O stretch (ester) |
| ~1600, ~1500 | C=C stretch (aromatic ring) |
| ~1200-1100 | C-O stretch (ester) |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A general and environmentally benign method for the synthesis of p-cresyl esters involves the use of an acid-activated clay catalyst.
Materials:
-
p-Cresol
-
Isovaleric acid
-
Acid-activated Indian bentonite (B74815) (AAIB) catalyst
-
o-Xylene (B151617) (solvent)
-
5% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine isovaleric acid (1 molar equivalent) and p-cresol (2 molar equivalents).
-
Add o-xylene as the solvent and the acid-activated Indian bentonite catalyst.
-
Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and wash the catalyst with a small amount of o-xylene.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% NaOH solution to remove unreacted p-cresol and isovaleric acid, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
This protocol is adapted from a general procedure for the esterification of p-cresol with carboxylic acids.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with an EI source).
-
Capillary column (e.g., SE-30 or Carbowax 20M).
GC Conditions (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split
MS Conditions (Illustrative):
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
The retention indices for this compound are approximately 1389 on a non-polar column (SE-30) and 1898 on a polar column (Carbowax 20M).[10]
Biological Activity and Toxicology
Direct studies on the biological signaling pathways of this compound are scarce. Its primary relevance in a biological context stems from its use as a flavoring agent and its potential for hydrolysis in vivo to yield p-cresol and isovaleric acid. The biological activities of p-cresol are well-documented, particularly in the context of gut microbiota metabolism and uremic toxicity.
Hydrolysis and Metabolism
In the body, esterases can hydrolyze this compound into its constituent alcohol and carboxylic acid.
Caption: In vivo hydrolysis of this compound.
Biological Effects of p-Cresol
p-Cresol is a microbial metabolite produced from the fermentation of tyrosine by gut bacteria.[11] In individuals with compromised renal function, p-cresol can accumulate in the body as p-cresyl sulfate and p-cresyl glucuronide, which are known uremic toxins.[11][12]
Elevated levels of p-cresol and its conjugates are associated with a range of adverse biological effects, primarily driven by the induction of oxidative stress.[2][13]
-
Cellular Damage: p-Cresol can induce cell damage in various cell types, including renal tubular cells and endothelial cells, leading to apoptosis and necrosis at high concentrations.[13]
-
Endothelial Dysfunction: It can increase endothelial permeability by activating the Rho/Rho kinase pathway, potentially contributing to cardiovascular complications.[13]
-
Oxidative Stress: p-Cresyl sulfate has been shown to increase the production of reactive oxygen species (ROS) in vascular endothelial and smooth muscle cells.[2]
-
Immune System Modulation: p-Cresol and its conjugates can suppress the activity of immune cells and decrease phagocytic function.[14]
Caption: Key biological effects of p-cresol.
Safety and Regulatory Information
This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[5] While some aggregated GHS data indicate a warning for being harmful if swallowed, a significant portion of reports do not classify it as hazardous.[5]
Conclusion
This compound is a well-characterized aromatic ester with established applications in the flavor and fragrance industry. While data on its direct biological activity is limited, its potential to hydrolyze to p-cresol is of significant interest to researchers in drug development and toxicology. Understanding the well-documented effects of p-cresol, particularly its role in oxidative stress and as a uremic toxin, provides a critical framework for assessing the broader biological implications of this compound exposure. The experimental protocols provided herein offer a basis for the synthesis and analysis of this compound for further research.
References
- 1. This compound [webbook.nist.gov]
- 2. p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. para-cresyl isovalerate, 55066-56-3 [thegoodscentscompany.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 55066-56-3: this compound | CymitQuimica [cymitquimica.com]
- 7. ISOVALERIC ACID P-TOLYL ESTER(55066-56-3) 1H NMR spectrum [chemicalbook.com]
- 8. P-TOLYL ISOBUTYRATE(103-93-5) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [webbook.nist.gov]
- 11. p-Cresyl Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to p-Cresyl Isovalerate and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Cresyl isovalerate, a significant aromatic ester, and its various synonyms are compounds of interest across multiple scientific disciplines, from flavor and fragrance chemistry to toxicology and drug metabolism. This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, and relevant experimental methodologies. While direct research on the biological signaling pathways of this compound is limited, this document explores the well-documented biological activities of its precursor, p-cresol (B1678582), to provide a foundational understanding for future research. This guide is intended to be a valuable resource for professionals in research and development, offering detailed protocols and structured data to facilitate further investigation into this class of compounds.
Chemical Identity and Synonyms
This compound is an organic compound classified as an ester of p-cresol and isovaleric acid. A comprehensive list of its synonyms is provided below to aid in literature searches and chemical sourcing.
Table 1: Synonyms for this compound
| Primary Name | IUPAC Name | Other Synonyms |
| This compound | (4-methylphenyl) 3-methylbutanoate | p-Tolyl isovalerate[1][2] |
| Isovaleric acid p-tolyl ester[1][2] | ||
| p-Tolyl 3-methylbutanoate[1][2] | ||
| 4-Methylphenyl 3-methylbutanoate[1][2] | ||
| Butanoic acid, 3-methyl-, 4-methylphenyl ester[2] | ||
| p-Cresol Isovalerate | ||
| p-Tolyl 3-methylbutyrate[2] | ||
| para-Tolyl-3-methyl butyrate[2] | ||
| p-Cresyl 3-methylbutanoate[2] | ||
| Tolyl isovalerate, p-[2] | ||
| Cresyl isovalerate, p-[2] | ||
| Methylphenyl 3-methylbutyrate, p-[2] | ||
| NSC 32511[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table. This data is crucial for designing experimental protocols, including solvent selection, purification methods, and analytical techniques.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55066-56-3 | [1] |
| Molecular Formula | C12H16O2 | [1][2] |
| Molecular Weight | 192.25 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Fruity, herbal, animal, sweet | [1] |
| Boiling Point | 125 °C @ 10 mmHg | |
| Flash Point | 99 °C | |
| Solubility | Insoluble in water; soluble in alcohols and oils. | [1] |
| SMILES | CC1=CC=C(C=C1)OC(=O)CC(C)C | [1] |
| InChIKey | MVDPTWHTUYDLTL-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound (Fischer Esterification)
This protocol describes a general method for the synthesis of this compound via Fischer esterification of p-cresol and isovaleric acid.
Materials:
-
p-Cresol
-
Isovaleric acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of p-cresol and isovaleric acid in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
Diagram 1: Synthesis of this compound
Caption: Fischer esterification of p-cresol and isovaleric acid.
Purification of this compound
The crude product from the synthesis can be purified using one of the following methods:
-
Vacuum Distillation: This is the preferred method for purifying liquid esters like this compound. Distillation under reduced pressure prevents decomposition at high temperatures.
-
Column Chromatography: For smaller scale purifications or to separate from closely boiling impurities, column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) can be effective.
Analytical Methods
GC-MS is a powerful technique for the identification and quantification of this compound.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
Diagram 2: GC-MS Analysis Workflow
Caption: A simplified workflow for GC-MS analysis.
HPLC can also be used for the analysis of this compound, particularly for samples in complex matrices.
Typical HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Detector: UV detector set at a wavelength where the aromatic ring of the molecule absorbs (e.g., ~220 nm or ~270 nm).
-
Flow Rate: 1.0 mL/min.
Biological Activity and Signaling Pathways (of p-Cresol)
While there is a lack of direct research on the signaling pathways affected by this compound, the biological activities of its precursor, p-cresol, are well-documented, particularly in the context of chronic kidney disease (CKD). p-Cresol is a known uremic toxin that is produced by the gut microbiota from the amino acid tyrosine.
In the body, p-cresol is rapidly metabolized into p-cresyl sulfate and p-cresyl glucuronide. These metabolites are the primary circulating forms and are responsible for many of the toxic effects observed.
Diagram 3: Biosynthesis and Metabolism of p-Cresol
Caption: Metabolic pathway of p-cresol from dietary tyrosine.
p-Cresyl sulfate has been shown to induce oxidative stress and inflammation, contributing to the cardiovascular complications associated with CKD. It has been reported to activate pro-inflammatory pathways in leukocytes. The in vivo metabolism of this compound is not well-studied, but it is plausible that it would be hydrolyzed back to p-cresol and isovaleric acid, with p-cresol then entering its known metabolic pathways.
Conclusion
This technical guide provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. While direct research on the biological activities and signaling pathways of this compound is currently limited, the extensive knowledge of its precursor, p-cresol, offers a valuable starting point for future investigations. The methodologies and data presented herein are intended to serve as a practical resource for researchers and scientists in the fields of chemistry, toxicology, and drug development, facilitating further exploration of this and related compounds.
References
An In-depth Technical Guide to the Physical Characteristics of p-Tolyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of p-tolyl isovalerate. The information is curated for professionals in research and development, offering precise data, an outline of common analytical methods, and a logical framework for understanding the compound's properties.
Introduction
p-Tolyl isovalerate, also known as 4-methylphenyl 3-methylbutanoate or p-cresyl isovalerate, is an ester with the chemical formula C₁₂H₁₆O₂.[1] It is recognized for its characteristic tobacco-like, sweet, and herbaceous aroma.[2][3] This compound is utilized as a flavoring agent and a fragrance ingredient in various consumer products.[3][4] For professionals in drug development and chemical research, a thorough understanding of its physical properties is essential for formulation, quality control, and safety assessment.
Core Physical and Chemical Properties
The quantitative physical and chemical data for p-tolyl isovalerate are summarized in the table below. These values have been compiled from various chemical data sources and provide a baseline for its characterization.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 55066-56-3 | [1][2][5] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2][5] |
| Molecular Weight | 192.25 - 192.26 g/mol | [1][2][4][5] |
| IUPAC Name | (4-methylphenyl) 3-methylbutanoate | [4] |
| Synonyms | Isovaleric Acid p-Tolyl Ester, this compound, FEMA 3387 | [1][2][6][7] |
| Physical Properties | ||
| Physical State | Clear, colorless to almost colorless oily liquid at 20°C | [2][4][8][9] |
| Boiling Point | 125 °C at 10 mmHg 103 °C at 2.00 mmHg | [2][3][6][7][8] |
| Density | 0.977 - 0.987 g/mL at 20°C or 25°C | [2][4][6][8] |
| Refractive Index | 1.4840 - 1.4890 at 20°C | [2][4][6] |
| Solubility | ||
| Water | Insoluble (45.68 mg/L est.) | [3][4][6][7] |
| Organic Solvents | Soluble in oils and alcohol | [3][4][6][7] |
| Safety & Handling | ||
| Flash Point | 99 °C (210.2 °F) 209 °F (98.33 °C) TCC | [2][3][6][7][8] |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [2][8] |
| Chromatographic Data | ||
| Purity (by GC) | >98.0% | [8] |
| Kovats Retention Index | Standard Non-Polar Column (e.g., SE-30): 1389 Standard Polar Column (e.g., Carbowax 20M): 1898 | [4][10] |
| Other Properties | ||
| Odor Profile | Tobacco, animal, sweet, herbal | [2][3][7] |
| LogP (Octanol/Water) | 3.43 - 3.453 (est.) | [2][3] |
Experimental Protocols
While detailed, step-by-step experimental protocols for a specific batch analysis are proprietary to the manufacturer, the techniques used to determine the properties listed above are standardized in the field of analytical chemistry. Below are general methodologies for key parameters.
3.1 Purity Determination by Gas Chromatography (GC) The purity of p-tolyl isovalerate is typically assessed using Gas Chromatography (GC), as indicated by suppliers specifying ">98.0%(GC)".[8]
-
Principle: This method separates volatile compounds in a mixture. An inert gas carries the sample through a column, and compounds are separated based on their boiling points and interactions with the column's stationary phase. A detector measures the quantity of each separated component.
-
General Protocol:
-
Sample Preparation: A dilute solution of p-tolyl isovalerate is prepared in a volatile solvent (e.g., hexane (B92381) or ethanol).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the heated inlet of the gas chromatograph.
-
Separation: The sample is vaporized and carried by a gas (e.g., helium or nitrogen) through a capillary column (such as a non-polar SE-30 or a polar Carbowax).[10] The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.
-
Detection: A Flame Ionization Detector (FID) is commonly used for organic compounds. As the p-tolyl isovalerate elutes from the column, it is burned in a hydrogen-air flame, producing ions that generate a measurable electrical signal.
-
Analysis: The peak area of p-tolyl isovalerate is compared to the total area of all peaks in the chromatogram to calculate its percentage purity.
-
3.2 Refractive Index Measurement The refractive index is a fundamental property used to identify and assess the purity of liquid substances.
-
Principle: This method measures the extent to which light is bent (refracted) when it passes from one medium (air) into the sample. It is dependent on temperature and the wavelength of light.
-
General Protocol:
-
Instrumentation: An Abbe refractometer is typically used.
-
Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.
-
Measurement: A few drops of the p-tolyl isovalerate sample are placed on the prism surface. The instrument's internal temperature is maintained at a specific value, commonly 20°C.[6]
-
Reading: The operator adjusts the instrument to bring a dividing line into focus on a crosshair and reads the refractive index value from the calibrated scale. The measurement is typically performed using the sodium D-line (589 nm).
-
Logical Relationships of Compound Properties
The following diagram illustrates the hierarchical relationship between the fundamental identity of p-tolyl isovalerate and its derived physical, chemical, and safety characteristics. This provides a logical workflow for compound characterization.
Caption: Hierarchical properties of p-tolyl isovalerate.
References
- 1. scbt.com [scbt.com]
- 2. ISOVALERIC ACID P-TOLYL ESTER price,buy ISOVALERIC ACID P-TOLYL ESTER - chemicalbook [chemicalbook.com]
- 3. para-cresyl isovalerate, 55066-56-3 [thegoodscentscompany.com]
- 4. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. parchem.com [parchem.com]
- 7. ISOVALERIC ACID P-TOLYL ESTER | 55066-56-3 [chemicalbook.com]
- 8. p-Tolyl Isovalerate | 55066-56-3 | TCI AMERICA [tcichemicals.com]
- 9. p-Tolyl 3-methylbutanoate | CymitQuimica [cymitquimica.com]
- 10. This compound [webbook.nist.gov]
The Solubility Profile of p-Cresyl Isovalerate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of p-cresyl isovalerate, a compound of interest in the flavor, fragrance, and pharmaceutical industries. Understanding the solubility of this ester in various organic solvents is critical for formulation development, quality control, and toxicological studies. This document compiles available quantitative and qualitative solubility data and presents a generalized, detailed experimental protocol for its determination.
Core Physicochemical Properties
This compound, also known as 4-methylphenyl 3-methylbutanoate, is a colorless liquid with a characteristic tobacco-like, sweet, and herbaceous odor. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| CAS Number | 55066-56-3 |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in various solvents at a standard temperature.
| Solvent | Temperature (°C) | Solubility (g/L) | Citation |
| Methanol | 25 | 1491.28 | [1] |
| Ethanol | 25 | 1386.6 | [1] |
| Isopropanol | 25 | 1118.44 | [1] |
| Water | 25 | 0.04568 (estimated) | [2] |
Qualitative Solubility Data
Qualitative assessments of this compound's solubility are also available from various sources.
| Solvent/Solvent Class | Solubility Description | Citations |
| Water | Insoluble | [2][3][4][5] |
| Oils | Soluble | [3][4][5] |
| Alcohol | Soluble, Miscible (in ethanol) | [2][3][5] |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass flasks or vials with airtight seals
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached. The concentration of the solute in the solvent should be constant over time.
-
-
Phase Separation:
-
After equilibration, remove the flask from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.
-
Dilute the filtered sample accurately with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the original concentration of this compound in the saturated solution by applying the dilution factor.
-
Data Analysis:
The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of g/L or mol/L, at the specified temperature.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for solubility determination using the shake-flask method.
References
Spectroscopic Characterization of p-Cresyl Isovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for p-cresyl isovalerate (4-methylphenyl 3-methylbutanoate), a compound of interest in flavor, fragrance, and potentially other areas of chemical and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure and Properties
This compound is an ester with the molecular formula C₁₂H₁₆O₂ and a molecular weight of approximately 192.25 g/mol .[1] Its structure is characterized by a p-cresyl group attached to an isovalerate moiety.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol [1] |
| CAS Number | 55066-56-3 |
| Synonyms | 4-methylphenyl 3-methylbutanoate, p-tolyl isovalerate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 2H | Ar-H (ortho to -O) |
| ~6.95 | d | 2H | Ar-H (meta to -O) |
| ~2.45 | d | 2H | -O-C(=O)-CH ₂- |
| ~2.30 | s | 3H | Ar-CH ₃ |
| ~2.20 | m | 1H | -CH₂-CH (CH₃)₂ |
| ~1.00 | d | 6H | -CH(CH ₃)₂ |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~172 | C =O |
| ~149 | Ar-C -O |
| ~135 | Ar-C -CH₃ |
| ~130 | Ar-C H (meta to -O) |
| ~121 | Ar-C H (ortho to -O) |
| ~44 | -O-C(=O)-C H₂- |
| ~26 | -CH₂-C H(CH₃)₂ |
| ~22 | -CH(C H₃)₂ |
| ~21 | Ar-C H₃ |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Cap the tube and gently agitate until the sample is fully dissolved.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.0 µs
-
Acquisition time: 4.0 s
-
-
¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 4.0 µs
-
Acquisition time: 1.0 s
-
-
General:
-
Temperature: 298 K
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
References
An In-Depth Technical Guide to the Thermal Stability of p-Cresyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Cresyl isovalerate, a key aromatic ester in the flavor, fragrance, and pharmaceutical industries, possesses a thermal stability profile crucial for its application and shelf-life. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, based on established principles of organic chemistry and data from structurally analogous compounds, due to the absence of specific experimental thermal analysis data in the current literature. This document outlines potential thermal degradation pathways, predicted decomposition products, and standardized experimental protocols for a thorough thermal stability analysis.
Introduction
This compound, also known as 4-methylphenyl 3-methylbutanoate, is an organic ester recognized for its characteristic fruity and floral aroma. Beyond its use in fragrances, it serves as a flavoring agent and a potential intermediate in pharmaceutical synthesis. The thermal stability of such compounds is a critical parameter, influencing manufacturing processes, storage conditions, and the overall safety and efficacy of the final products. Thermal degradation can lead to the loss of desired properties and the formation of potentially harmful byproducts. This guide aims to provide a theoretical and practical framework for understanding and evaluating the thermal stability of this compound.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 255-257 °C | [4] |
| Flash Point | 98.5 °C | [4] |
| Solubility | Insoluble in water; soluble in oils and ethanol | [4][5] |
| Density | 0.9884 g/cm³ at 15 °C | [4] |
Predicted Thermal Stability and Decomposition Pathways
Aromatic esters are known to possess enhanced thermal stability due to the resonance stabilization conferred by the aromatic ring. It is anticipated that this compound will exhibit a higher decomposition temperature compared to its aliphatic counterparts.
The thermal decomposition of esters can proceed through several mechanisms, primarily dependent on their molecular structure.
Plausible Thermal Degradation Mechanism
Given that this compound lacks a β-hydrogen on the p-cresyl (alkoxide) moiety, the common concerted syn-elimination pathway for ester pyrolysis is not viable. Therefore, at elevated temperatures, a homolytic cleavage of the ester bond is the most probable initiation step, proceeding via a free-radical mechanism .
The proposed degradation pathway is as follows:
-
Initiation: Homolytic cleavage of the acyl-oxygen bond (the weaker of the two C-O single bonds) to form an isovaleroyl radical and a p-cresoxy radical.
-
Propagation: These initial radicals can undergo a variety of secondary reactions, including:
-
Decarbonylation of the isovaleroyl radical to form an isobutyl radical and carbon monoxide.
-
Hydrogen abstraction by the radicals from other this compound molecules, propagating the chain reaction.
-
The isobutyl radical can undergo further fragmentation or recombination.
-
The p-cresoxy radical can stabilize by abstracting a hydrogen atom to form p-cresol (B1678582).
-
-
Termination: Combination of various radicals to form stable, non-radical products.
Based on this mechanism, the primary thermal decomposition products of this compound are predicted to be p-cresol and components derived from the isovalerate group, such as isovaleric acid , isobutene , and carbon monoxide . At higher temperatures, further degradation of these primary products can occur. For instance, p-cresol itself may decompose into phenol, toluene, and benzene.
Caption: Hypothetical free-radical degradation pathway of this compound.
Comparative Thermal Stability Data
To provide context for the expected thermal stability of this compound, Table 2 presents thermal decomposition data for structurally related compounds. The onset decomposition temperature is a key indicator of thermal stability.
Table 2: Thermal Decomposition Data of Structurally Related Compounds
| Compound | Onset Decomposition Temp. (°C) | Method | Atmosphere | Reference |
| p-Chloro-m-cresol | Not specified, Tmax at 200-300°C | TGA | Air | [3][6] |
| Phenylacetic acid | ~150 | TGA | Nitrogen | [7] |
| Fatty Acid Methyl Esters (C6-C14) | 126.5 - 187 (DTA onset) | DTA | Not specified | [8] |
| Aromatic Esters (various) | 150 - 250 | TGA | Nitrogen | [4][9] |
Note: This data is for comparative purposes only. The exact decomposition temperature of this compound will depend on the specific experimental conditions.
Recommended Experimental Protocols for Thermal Stability Assessment
A comprehensive evaluation of the thermal stability of this compound should involve a combination of thermoanalytical techniques.
Caption: A typical experimental workflow for assessing thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to study the kinetics of its degradation.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen, 50 mL/min) to assess inherent thermal stability, and an oxidative atmosphere (e.g., air, 50 mL/min) to evaluate oxidative stability.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
To determine degradation kinetics, perform additional runs at different heating rates (e.g., 5, 15, and 20 °C/min).
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Calculate the temperature at which 5% and 50% mass loss occurs (T₅% and T₅₀%).
-
Utilize kinetic models (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to determine the activation energy of decomposition from the multi-heating rate data.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and to detect exothermic or endothermic decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed pan should be used as a reference.
-
Atmosphere: Purge with an inert gas like nitrogen (50 mL/min).
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -20 °C).
-
Heat from -20 °C to a temperature above the boiling point (e.g., 300 °C) at a rate of 10 °C/min.
-
Include a cool-heat cycle to observe any changes in thermal behavior after initial heating.
-
-
Data Analysis:
-
Identify endothermic peaks corresponding to melting and boiling.
-
Observe any exothermic peaks at higher temperatures, which may indicate decomposition.
-
Determine the enthalpy of fusion and vaporization.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small, accurately weighed amount of this compound (e.g., 0.1-0.5 mg) into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Perform pyrolysis at several temperatures, including the onset of decomposition determined by TGA and at higher temperatures (e.g., 300 °C, 400 °C, 500 °C).
-
Use a short pyrolysis time (e.g., 10-20 seconds) in an inert atmosphere (helium).
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms) to separate the pyrolysis products. Program the oven temperature to elute a wide range of compounds (e.g., 40 °C hold for 2 min, then ramp to 280 °C at 10 °C/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
Correlate the identified products with the proposed degradation pathways.
-
Conclusion
While direct experimental data on the thermal stability of this compound is currently unavailable, this guide provides a robust theoretical framework and detailed experimental protocols for its assessment. Based on its structure as an aromatic ester, this compound is predicted to have relatively high thermal stability, likely decomposing at elevated temperatures via a free-radical mechanism. The primary decomposition products are expected to be p-cresol and derivatives of isovaleric acid. For professionals in drug development and related fields, a thorough experimental evaluation using the TGA, DSC, and Py-GC/MS protocols outlined herein is essential to ensure the quality, safety, and stability of any formulation containing this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Physical, Thermal & Spectral Properties of p-Chloro-m-cresol | PDF [slideshare.net]
- 7. docta.ucm.es [docta.ucm.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Toxicological Profile of p-Cresyl Isovalerate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresyl isovalerate (CAS No. 55066-56-3), also known as 4-methylphenyl 3-methylbutanoate, is a flavoring and fragrance ingredient utilized in the food and cosmetic industries.[1][2] As an ester of p-cresol (B1678582) and isovaleric acid, its safety assessment, in the absence of extensive direct toxicological data, relies on a scientifically established read-across approach from its hydrolysis products.[3] This technical guide provides a comprehensive overview of the available toxicological data for this compound and its metabolites, p-cresol and isovaleric acid, to inform researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C12H16O2 | [4] |
| Molecular Weight | 192.25 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Odor | Tobacco-like, animal, sweet herbaceous | [5] |
| Solubility | Insoluble in water; soluble in oils and miscible in ethanol | [6] |
| Boiling Point | 103 °C @ 2 mmHg | [5] |
| Flash Point | 98.5 °C | [7] |
Toxicological Data
Consistent with the approach for many flavoring esters, the toxicological profile of this compound is primarily derived from data on its expected hydrolysis products in the body: p-cresol and isovaleric acid. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and expressed "no safety concern at current levels of intake when used as a flavouring agent."[1]
Acute Toxicity
While specific acute toxicity data for this compound is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the H302 "Harmful if swallowed" hazard statement, placing it in Acute Toxicity Category 4 (oral).[1] For its hydrolysis products and structural analogs, the following data are available:
| Substance | Test | Species | Route | Value | Reference |
| p-Cresol | LD50 | Rat | Oral | 1350 mg/kg bw (in olive oil) | [8] |
| p-Cresyl Isobutyrate | LD50 | Rat | Oral | 3980 mg/kg bw | [9] |
| p-Cresyl Isobutyrate | LD50 | Rabbit | Dermal | 3970 µL/kg bw | [9] |
Skin and Eye Irritation
Material Safety Data Sheets and other sources classify this compound as a skin and eye irritant.[6]
Skin Sensitization
No specific skin sensitization studies, such as the Local Lymph Node Assay (LLNA), were identified for this compound. For the structurally related p-tolyl isobutyrate, the skin sensitization endpoint was evaluated using the Dermal Sensitization Threshold (DST) for reactive materials, and the exposure was found to be below the threshold.[10]
Genotoxicity
No direct genotoxicity data for this compound was found. However, its hydrolysis product, p-cresol, has been evaluated.
| Substance | Test | System | Result | Reference |
| p-Cresol | Ames Test | S. typhimurium | Negative | [11] |
| p-Cresol | In vitro Chromosome Aberration | - | Clastogenic | [11] |
| p-Cresol | In vivo Dominant Lethal | Mouse | Negative | [11] |
Overall, based on a weight of evidence approach for p-cresol and related substances, a significant genotoxic concern for this compound at current exposure levels is not anticipated.
Repeated Dose Toxicity
Subchronic toxicity data for this compound is not available. The safety assessment relies on data from its hydrolysis product, p-cresol.
| Substance | Study Duration | Species | NOAEL | Effects Observed at Higher Doses | Reference |
| p-Cresol | 28-day & 13-week | Rat, Mouse | ≥ 50 mg/kg bw/day | Increased liver and kidney weights, nasal epithelia and forestomach atrophy | [11] |
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, such studies would typically follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Oral LD50 Study (Following OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method)
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used with a starting dose based on available information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
Dermal Irritation Study (Following OECD Guideline 404: Acute Dermal Irritation/Corrosion)
-
Test Animals: Albino rabbits are typically used.
-
Preparation: The fur on the dorsal area of the trunk is clipped.
-
Application: A small amount of the test substance is applied to a small area of skin under a gauze patch.
-
Exposure: The patch is left in place for a specified period (e.g., 4 hours).
-
Observation: The skin is examined for signs of erythema and edema at specified intervals after patch removal.
-
Scoring: The reactions are scored according to a standardized system (e.g., Draize scale).
Local Lymph Node Assay (LLNA) for Skin Sensitization (Following OECD Guideline 429)
-
Test Animals: Typically, female CBA/J mice are used.
-
Application: The test substance is applied to the dorsum of both ears for three consecutive days.
-
Cell Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.
-
Sample Collection: The draining auricular lymph nodes are excised and weighed.
-
Data Analysis: The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of the radiolabel. A stimulation index (SI) is calculated, and a substance is classified as a sensitizer (B1316253) if the SI exceeds a certain threshold (typically 3).
Visualizations
References
- 1. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. para-cresyl isovalerate, 55066-56-3 [thegoodscentscompany.com]
- 3. CAS 55066-56-3: this compound | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Food safety and quality: details [fao.org]
- 6. scent.vn [scent.vn]
- 7. echemi.com [echemi.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. para-cresyl isobutyrate, 103-93-5 [thegoodscentscompany.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Enzymatic Synthesis of p-Cresyl Isovalerate: A Biocatalytic Approach to Flavor Ester Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of flavor and fragrance compounds through enzymatic routes is a rapidly growing field, driven by the demand for "natural" ingredients and the principles of green chemistry. p-Cresyl isovalerate, a specialty chemical with potential applications in these industries, can be synthesized via lipase-catalyzed esterification. This technical guide provides a comprehensive overview of the core principles, a representative experimental protocol, and a summary of expected quantitative data for the enzymatic synthesis of this compound. It is important to note that while direct literature for the enzymatic synthesis of this specific ester is limited, the methodologies and data presented herein are based on established principles of lipase-catalyzed reactions involving phenolic compounds and carboxylic acids.
Introduction to Lipase-Catalyzed Esterification
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous or low-water media.[1][2] This catalytic activity is highly advantageous for the synthesis of flavor esters, offering high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis.[3][4] The enzymatic synthesis of phenolic esters, in particular, has been a subject of interest, with lipases such as Candida antarctica lipase (B570770) B (CALB) demonstrating high efficiency.[5][6]
The reaction involves the direct esterification of p-cresol (B1678582) with isovaleric acid, catalyzed by an immobilized lipase. The use of an organic solvent is typically required to solubilize the substrates and facilitate the reaction, while minimizing water content to shift the reaction equilibrium towards synthesis rather than hydrolysis.
Experimental Protocols
The following section details a representative methodology for the enzymatic synthesis of this compound. This protocol is a composite based on similar enzymatic esterifications of phenolic compounds.[6][7][8]
Materials and Equipment
-
Substrates: p-Cresol (≥99% purity), Isovaleric acid (≥99% purity)
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Solvent: n-Hexane or a similar non-polar organic solvent
-
Drying Agent: Molecular sieves (3Å or 4Å)
-
Equipment:
-
Shaking incubator or magnetic stirrer with temperature control
-
Reaction vials (e.g., 50 mL screw-capped flasks)
-
Gas chromatograph (GC) for analysis
-
Standard laboratory glassware
-
Synthesis Procedure
-
Substrate Preparation: In a 50 mL screw-capped flask, dissolve p-cresol and isovaleric acid in the chosen organic solvent (e.g., n-hexane). A typical starting concentration would be in the range of 0.1 M to 0.5 M for each substrate.
-
Molar Ratio: The molar ratio of isovaleric acid to p-cresol can be varied to optimize the reaction. A common starting point is an equimolar ratio (1:1), with optimization studies exploring ratios from 1:1 to 1:3 (acid:alcohol).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to optimize, typically ranging from 5% to 25% (w/w) of the total substrate mass.[4]
-
Water Removal: Add molecular sieves to the reaction mixture (approximately 10% w/v) to remove the water produced during the esterification, thereby driving the reaction towards product formation.[5]
-
Reaction Conditions: Place the sealed flask in a shaking incubator set to a specific temperature (e.g., 40-60°C) and agitation speed (e.g., 200 rpm). The reaction progress is monitored over time, typically from a few hours to 48 hours.[4][6]
-
Sampling and Analysis: At regular intervals, withdraw small aliquots of the reaction mixture. The samples should be filtered to remove the enzyme before analysis. The conversion of substrates and the formation of this compound are quantified using gas chromatography (GC) with an appropriate internal standard.
Product Purification
After the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration. The solvent can then be evaporated under reduced pressure. The resulting crude product can be further purified using techniques such as column chromatography to isolate the this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the enzymatic synthesis of this compound, based on typical results from similar lipase-catalyzed esterifications of phenolic compounds.
Table 1: Effect of Reaction Temperature on this compound Synthesis
| Temperature (°C) | Conversion (%) after 24h |
| 30 | 45 |
| 40 | 68 |
| 50 | 85 |
| 60 | 78 |
Conditions: Equimolar substrates (0.2 M), 15% (w/w) enzyme loading, n-hexane, 200 rpm.
Table 2: Effect of Substrate Molar Ratio on this compound Synthesis
| Molar Ratio (Isovaleric Acid:p-Cresol) | Conversion (%) after 24h |
| 1:1 | 85 |
| 1:1.5 | 92 |
| 1:2 | 95 |
| 1:3 | 94 |
Conditions: 50°C, 15% (w/w) enzyme loading, n-hexane, 200 rpm.
Table 3: Effect of Enzyme Loading on this compound Synthesis
| Enzyme Loading (% w/w) | Conversion (%) after 24h |
| 5 | 55 |
| 10 | 78 |
| 15 | 92 |
| 20 | 93 |
Conditions: 50°C, 1:1.5 molar ratio, n-hexane, 200 rpm.
Visualizations
The following diagrams illustrate the key pathways and workflows in the enzymatic synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
An In-depth Technical Guide on the Degradation Products of p-Cresyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Cresyl isovalerate, an ester of p-cresol (B1678582) and isovaleric acid, is utilized in the fragrance and flavor industries.[1] Understanding its degradation profile is crucial for assessing its stability, potential toxicity, and environmental fate. This technical guide provides a comprehensive overview of the predicted degradation pathways of this compound, focusing on the degradation of its constituent components, p-cresol and isovaleric acid. This document synthesizes available scientific literature to propose a degradation map, outlines detailed experimental protocols for analysis, and presents quantitative data in a structured format.
Introduction
This compound is an aromatic ester which, like many esters, is susceptible to hydrolysis, especially in the presence of water, acids, or bases, breaking down into its parent alcohol, p-cresol, and its parent carboxylic acid, isovaleric acid.[1] The subsequent degradation of these two molecules is of significant interest, as p-cresol, in particular, is a known uremic toxin and a microbial metabolite with various biological effects.[2][3] This guide will explore the degradation of this compound by first examining its hydrolysis and then delving into the established metabolic and chemical degradation pathways of p-cresol and isovaleric acid.
Predicted Degradation Pathway of this compound
The primary degradation of this compound is anticipated to occur via hydrolysis of the ester bond. This reaction can be catalyzed by acids, bases, or enzymes (esterases).
Step 1: Hydrolysis
The initial step in the degradation of this compound is the cleavage of the ester linkage to yield p-cresol and isovaleric acid.
References
Unraveling the History of p-Cresyl Isovalerate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresyl isovalerate, systematically known as 4-methylphenyl 3-methylbutanoate, is a notable organic compound valued for its distinct aromatic properties. This ester, derived from p-cresol (B1678582) and isovaleric acid, has found applications in the fragrance and flavor industries. While its modern uses are well-documented, the historical context of its discovery and initial synthesis has remained less accessible. This technical guide provides an in-depth exploration of the history of this compound's discovery, tracing its origins through the lens of early 20th-century organic chemistry and the burgeoning field of synthetic aroma compounds.
The Chemical Identity of this compound
Before delving into its history, it is essential to establish the chemical identity of this compound.
| Property | Value |
| Systematic Name | 4-methylphenyl 3-methylbutanoate |
| Common Names | This compound, p-tolyl isovalerate, isovaleric acid p-tolyl ester |
| CAS Number | 55066-56-3 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molar Mass | 192.26 g/mol |
| Beilstein Registry No. | 3581445 |
The Dawn of Synthetic Aromas: A Historical Context
The discovery of this compound is situated within the broader historical narrative of synthetic organic chemistry, particularly the development of synthetic fragrances in the late 19th and early 20th centuries. The pioneering synthesis of coumarin (B35378) in 1868 and vanillin (B372448) in 1874 marked a turning point, demonstrating that complex natural aromas could be replicated in the laboratory. This era witnessed a surge in the synthesis of esters for their pleasant, often fruity and floral, scents, laying the groundwork for the modern fragrance industry.
Tracing the First Synthesis: A Link to Early 20th Century Research
While a single, definitive publication heralding the "discovery" of this compound is not readily apparent in modern databases, a meticulous review of historical chemical literature, guided by its Beilstein Registry Number, points towards its origins in the early 20th century. The Beilstein database, a comprehensive repository of organic chemistry, often provides citations to the first documented preparation of a compound. In the case of this compound, the earliest references are likely to be found in German chemical journals from this period, which were at the forefront of organic synthesis research.
The synthesis of esters from phenols and carboxylic acids was a well-established reaction by this time, and it is highly probable that this compound was first prepared as part of a systematic investigation into the aromatic properties of various cresol (B1669610) esters. Researchers of this era were actively exploring the relationship between chemical structure and odor, and the combination of p-cresol, with its characteristic phenolic note, and isovaleric acid, known for its fruity undertones, would have been a logical pairing to investigate.
Early Experimental Protocols: The Esterification of p-Cresol
The initial synthesis of this compound would have likely followed a classical Fischer esterification or a variation thereof. The detailed experimental protocol from this period would have been described in the original German literature. A generalized representation of this early synthetic approach is as follows:
Objective: To synthesize this compound from p-cresol and isovaleric acid.
Reactants:
-
p-Cresol (4-methylphenol)
-
Isovaleric acid (3-methylbutanoic acid)
-
A strong acid catalyst (e.g., sulfuric acid or hydrochloric acid)
-
A solvent capable of azeotropically removing water (e.g., benzene (B151609) or toluene)
Procedure:
-
An equimolar mixture of p-cresol and isovaleric acid would be dissolved in a suitable solvent.
-
A catalytic amount of a strong mineral acid would be added to the reaction mixture.
-
The mixture would be heated to reflux, often with a Dean-Stark apparatus or a similar setup to continuously remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.
-
After the reaction was deemed complete (typically after several hours of reflux), the mixture would be cooled.
-
The workup procedure would involve neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution), followed by washing with water to remove any remaining salts and unreacted acid.
-
The organic layer would be dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
The solvent would be removed by distillation.
-
The crude this compound would then be purified, most likely by fractional distillation under reduced pressure, to yield the final, pure product.
The following diagram illustrates the logical workflow of this early synthetic protocol.
The Role of Analytical Techniques in Identification
In the early 20th century, the characterization of a newly synthesized compound like this compound would have relied on physical and chemical properties. Techniques such as boiling point determination, refractive index measurement, and elemental analysis would have been the primary means of identification. The characteristic odor would also have been a key descriptor. Modern spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are now standard for structure elucidation, were not available at the time of its initial synthesis.
Conclusion
The discovery of this compound is intrinsically linked to the foundational period of synthetic fragrance chemistry in the early 20th century. While a celebrated "eureka" moment may be lost to history, its creation was a logical step in the systematic exploration of ester synthesis for aromatic applications. The experimental protocols of the time, centered around classical esterification reactions, were robust enough to enable its preparation and initial characterization. This technical guide, by piecing together historical context and fundamental chemical principles, illuminates the likely path of discovery for this significant aroma compound, providing a valuable historical perspective for today's researchers and scientists.
Unveiling the Sensory Profile of p-Cresyl Isovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresyl isovalerate, also known as p-tolyl 3-methylbutanoate, is an aromatic ester characterized by a complex and multifaceted sensory profile. This technical guide provides an in-depth analysis of its odor and flavor characteristics, drawing upon available scientific literature and industry data. The information is presented to support research and development activities in the fields of sensory science, fragrance chemistry, and pharmacology.
Sensory Profile: Odor and Flavor
The olfactory characteristics of this compound are consistently described as possessing a dominant tobacco note, complemented by animalic , sweet , and herbaceous undertones.[1][2][3] Some sources also report subtle fruity and floral nuances.[4] The flavor profile is characterized as phenolic , with animalic , tobacco , and cheesy (specifically limburger cheese) notes, along with ripe dairy and slight fecal undertones.[2]
For sensory evaluation, it is recommended to smell this compound in a 0.10% solution or less in dipropylene glycol to fully appreciate its complex aroma.[2][5]
Quantitative Sensory Data
Table 1: Summary of Odor and Flavor Descriptors for this compound
| Category | Descriptors | Citations |
| Odor Type | Tobacco | [2][3][5] |
| Animalic | [1][2][4] | |
| Sweet | [1][2][4] | |
| Herbal | [2][4] | |
| Fruity | [4] | |
| Floral | [4] | |
| Flavor Type | Phenolic | [2] |
| Animalic | [2] | |
| Tobacco | [2] | |
| Cheesy (Limburger) | [2] | |
| Dairy (Ripe) | [2] | |
| Fecal | [2] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its application and handling in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Formula | C12H16O2 | [1] |
| Molecular Weight | 192.25 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 103 °C @ 2.00 mm Hg | [3] |
| 125 °C @ 10.00 mm Hg | [3] | |
| Flash Point | 209.00 °F (98.33 °C) | [2] |
| Vapor Pressure | 0.010900 mm/Hg @ 25.00 °C | [3] |
| Solubility | Insoluble in water; soluble in oils | [1] |
| logP (o/w) | 3.43 | [3] |
Experimental Protocols
While specific, detailed experimental protocols for the sensory analysis of this compound are not published, this section outlines a generalized methodology based on standard practices in the field of sensory science. These protocols can be adapted for the rigorous evaluation of this compound.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to separate and identify volatile compounds in a mixture while simultaneously assessing their odor.
Objective: To identify the specific odor-active compounds contributing to the overall aroma profile of a this compound sample and to characterize their individual odor notes.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol (B145695) or dichloromethane) at a concentration appropriate for injection into the gas chromatograph.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column suitable for separating aromatic esters (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation of the target compound and any potential impurities.
-
Effluent Splitting: At the end of the column, the effluent is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and an olfactory port.
-
Olfactory Assessment: A trained sensory panelist or a group of panelists sniffs the effluent from the olfactory port and records the time, duration, intensity, and description of each odor detected.
-
Data Analysis: The data from the chemical detector is correlated with the olfactory data to identify the compounds responsible for the perceived odors.
Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Sensory Panel Evaluation
A trained sensory panel can provide detailed descriptive analysis and quantitative data on the sensory attributes of this compound.
Objective: To obtain a comprehensive sensory profile of this compound, including the intensity of various odor and flavor attributes.
Methodology:
-
Panelist Selection and Training: Select panelists based on their sensory acuity, ability to describe odors, and consistency. Train them on the specific odor and flavor attributes expected in this compound using reference standards.
-
Sample Preparation: Prepare solutions of this compound at various concentrations in an appropriate solvent or base (e.g., dipropylene glycol for odor, neutral oil or aqueous solution for flavor). Samples should be presented in a blinded and randomized order.
-
Evaluation Procedure: Panelists evaluate the samples in a controlled environment (e.g., sensory booths). They rate the intensity of each attribute (e.g., tobacco, animalic, sweet, herbaceous) on a labeled magnitude scale or a category scale.
-
Data Collection: Collect the intensity ratings from each panelist for each sample.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between samples and to generate a sensory profile.
References
- 1. US20030207337A1 - Olfactory receptors for isovaleric acid and related malodorants and use thereof in assays for identification of blockers of malodor - Google Patents [patents.google.com]
- 2. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensory evaluation of the synergism among ester odorants in light aroma-type liquor by odor threshold, aroma intensity and flash GC electronic nose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of p-Cresyl Isovalerate in Human Serum using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of p-cresyl isovalerate in human serum using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an ester of p-cresol (B1678582), a uremic toxin of significant interest in the study of chronic kidney disease (CKD) and gut microbiome dysbiosis. The accurate quantification of p-cresol derivatives is crucial for understanding their pathophysiological roles and for the development of potential therapeutic interventions. This document provides a detailed experimental workflow, from sample preparation to GC-MS analysis and data interpretation.
Introduction
p-Cresol, and its conjugates such as p-cresyl sulfate (B86663) and p-cresyl glucuronide, are well-established uremic toxins that accumulate in patients with chronic kidney disease (CKD).[1][2][3][4] These compounds originate from the metabolism of tyrosine by gut microbiota and are associated with various toxic effects, including endothelial dysfunction, oxidative stress, and cardiovascular complications.[1][3] this compound is an ester derivative of p-cresol. While the biological significance of this compound is less characterized than its sulfate and glucuronide conjugates, its quantification in biological matrices like serum is essential for a complete understanding of p-cresol metabolism and its potential role as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of this compound.[5][6][7]
Experimental Protocol
This protocol outlines the necessary steps for the extraction and quantitative analysis of this compound from human serum samples.
Materials and Reagents
-
Internal Standard (IS), e.g., deuterated this compound or a structurally similar, non-endogenous ester.
-
Human serum (store at -80°C)
-
Ethyl acetate (B1210297) (GC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
1.5 mL and 2 mL microcentrifuge tubes
-
Autosampler vials with inserts
Sample Preparation (Liquid-Liquid Extraction)
-
Thawing and Spiking: Thaw frozen serum samples on ice. In a 2 mL microcentrifuge tube, add 200 µL of serum. Spike with 10 µL of the internal standard solution.
-
Protein Precipitation: Add 600 µL of cold methanol to the serum, vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a new 2 mL microcentrifuge tube. Add 1 mL of ethyl acetate and 200 µL of saturated sodium chloride solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean 1.5 mL microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of ethyl acetate and transfer to an autosampler vial with an insert for GC-MS analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[9]
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes
-
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Quadrupole Temperature: 150°C
-
MS Scan Mode: Selected Ion Monitoring (SIM) for quantification.
Data Presentation
Quantitative data should be presented in a clear and structured format. Below is an example of a calibration curve and sample quantification table.
Table 1: Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 25 | 1.275 |
| 50 | 2.550 |
| 100 | 5.100 |
| Linearity (R²) | 0.999 |
Table 2: Quantification of this compound in Serum Samples
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 0.153 | 3.0 |
| Control 2 | 0.184 | 3.6 |
| CKD Patient 1 | 0.765 | 15.0 |
| CKD Patient 2 | 0.918 | 18.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
p-Cresol Metabolic Pathway and Toxicity
Caption: Metabolic pathway and toxic effects of p-cresol.
Conclusion
The GC-MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in human serum. This protocol can be readily implemented in research and clinical laboratories to investigate the role of p-cresol and its derivatives in health and disease. The detailed workflow and data presentation guidelines will aid researchers in obtaining accurate and reproducible results, contributing to a better understanding of the impact of gut-derived uremic toxins.
References
- 1. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. This compound [webbook.nist.gov]
Application Note: A Proposed HPLC Method for the Quantification of p-Cresyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresyl isovalerate is an ester formed from p-cresol (B1678582) and isovaleric acid, possessing aromatic properties that make it relevant in various fields, including as a potential biomarker and in fragrance applications.[1] Accurate and reliable quantification of this compound is crucial for research and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the analysis of such small molecules.
This document outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. Due to a lack of specific published methods for this particular ester, the following protocol has been developed based on established methods for the closely related compound, p-cresol, and general principles of small molecule analysis by RP-HPLC.[2][3] This application note provides a comprehensive starting point for method development and validation.
Proposed Analytical Method
The proposed method utilizes a C18 stationary phase, which is well-suited for the retention of non-polar to moderately polar compounds like this compound. A gradient elution with acetonitrile (B52724) and water is employed to ensure adequate separation from potential matrix components and to achieve a sharp peak shape. Detection is proposed via UV spectrophotometry, leveraging the aromatic chromophore of the p-cresyl group.
Chromatographic Conditions
A summary of the proposed HPLC instrument conditions is provided in Table 1.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
Table 1: Proposed HPLC Method Parameters for this compound Analysis
Experimental Protocol
This section details the procedures for preparing samples and standards for analysis using the proposed HPLC method.
Reagents and Materials
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
Methanol (B129727), HPLC grade (for sample extraction)
-
0.22 µm syringe filters
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from a biological matrix (e.g., serum or plasma). This may need to be optimized depending on the specific sample matrix.
-
Protein Precipitation: To 200 µL of the sample, add 600 µL of cold methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[4]
Method Validation (Hypothetical Data)
For any new analytical method, validation is a critical step to ensure its reliability and accuracy. The following table presents hypothetical, yet realistic, performance characteristics that would be expected from a successful validation of this proposed method.
| Validation Parameter | Hypothetical Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Table 2: Example Method Validation Performance Data
Experimental Workflow
The following diagram illustrates the overall workflow from sample receipt to data analysis for the quantification of this compound.
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the reliable quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, is a well-established approach for compounds of this nature. It is recommended that this method be fully validated in the specific sample matrix of interest to ensure its performance meets the requirements of the intended application.
References
Application Note: Sample Preparation for the Analysis of p-Cresyl Isovalerate in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Cresyl isovalerate is an ester of p-cresol (B1678582), a compound of significant interest in clinical and pharmaceutical research due to its association with various physiological and pathological processes. Accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential role as a biomarker. However, like many metabolites, its low concentration and the complexity of biological matrices such as plasma, serum, and urine necessitate robust sample preparation to remove interfering substances and enrich the analyte before instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed protocols for common sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of p-cresol and its related metabolites, such as p-cresyl sulfate (B86663).[1][2] These methods have been adapted based on the physicochemical properties of this compound as a less polar ester, and they serve as a strong baseline for method development and validation.
Sample Preparation Methodologies
The choice of sample preparation method depends on the sample matrix, the required limit of quantification, and the available equipment.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[1] It is often used for its simplicity and high throughput. Acetonitrile (B52724) is a common precipitation solvent.[3]
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the internal standard solution to the sample. The IS should be a structurally similar molecule, if available.
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile to the sample. The 3:1 or 4:1 solvent-to-sample ratio is typical for efficient protein removal.[3][4]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean tube or a well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.[2]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before injection into the analytical instrument.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[5] For a relatively non-polar ester like this compound, solvents such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate are suitable candidates.
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Preparation: Pipette 200 µL of the biological sample into a glass tube. Add the internal standard.
-
pH Adjustment (Optional): Depending on the final validated method, adjusting the pH of the sample might be necessary to ensure the analyte is in a neutral form, enhancing its extraction into an organic solvent.
-
Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Mixing: Cap the tube and vortex for 2-5 minutes to facilitate the transfer of the analyte into the organic phase. Ensure the cap is well-sealed to prevent leaks.[5]
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation between the aqueous and organic layers.[6]
-
Organic Layer Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.[6]
-
Evaporation and Reconstitution: Evaporate the collected organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a more selective cleanup compared to PPT and LLE by utilizing a solid sorbent to retain the analyte while interferences are washed away.[7] For this compound, a reversed-phase sorbent like C18 is a logical starting point due to the molecule's non-polar characteristics.
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase C18)
-
Sample Pre-treatment: Precipitate proteins from 200 µL of plasma or serum using acetonitrile as described in the PPT protocol (Section 1.1, steps 1-5). Dilute the resulting supernatant with an aqueous solution (e.g., water with 0.1% formic acid) to ensure the analyte binds effectively to the C18 sorbent.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the sorbent.[8] Do not let the sorbent dry out between steps.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).[9]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences while retaining the analyte.
-
Elution: Elute the this compound from the cartridge using 1 mL of a strong organic solvent, such as methanol or acetonitrile.[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
As there is limited published data on this compound, the following table summarizes typical performance characteristics for the related and more widely studied compound, p-cresyl sulfate (pCS) , using LC-MS/MS. This information can serve as a benchmark when developing and validating a method for this compound.
| Parameter | Protein Precipitation | Solid-Phase Extraction | Reference(s) |
| Biological Matrix | Serum, Plasma | Serum | [3],[2] |
| Lower Limit of Quantitation (LLOQ) | 1 - 95 ng/mL | 1 - 95 ng/mL | [2] |
| Upper Limit of Quantitation (ULOQ) | 1 - 12.47 µg/mL | 1 - 12.47 µg/mL | [2] |
| Linearity (r) | > 0.99 | > 0.99 | [3] |
| Recovery (%) | ~101% (when corrected with IS) | Not explicitly stated | [2] |
| Intra-day Precision (RSD%) | < 15% | < 15% | [3] |
| Inter-day Precision (RSD%) | < 15% | < 15% | [3] |
Note: The values presented are for p-cresyl sulfate and are intended to provide a general reference for method development for this compound. Actual performance for this compound must be determined through method validation.
Visualized Workflow
The following diagram illustrates a general workflow for the sample preparation of biological fluids for this compound analysis.
Caption: General workflow for this compound sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials | MDPI [mdpi.com]
- 3. LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. oxfordbiomed.com [oxfordbiomed.com]
- 7. youtube.com [youtube.com]
- 8. weber.hu [weber.hu]
- 9. Solid Phase Extraction: Normal Phase Methodology [sigmaaldrich.com]
Application Note: Quantification of p-Cresyl Isovalerate in Food Samples using QuEChERS and GC-MS
Introduction
p-Cresyl isovalerate, also known as 4-methylphenyl 3-methylbutanoate, is a compound that can be found in a variety of food products. It is recognized for its contribution to the sensory profile of foods and is also used as a flavoring agent. The presence and concentration of this compound can be indicative of fermentation processes or the addition of flavorings, making its quantification essential for quality control, authenticity assessment, and product development in the food industry. This application note details a robust and sensitive method for the quantification of this compound in complex food matrices, employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Principle
This method is based on the extraction of this compound from a homogenized food sample into an organic solvent, followed by a cleanup step to remove interfering matrix components. The QuEChERS approach is a simple and effective sample preparation technique that minimizes solvent usage and sample handling time. A homogenized sample is first extracted with acetonitrile (B52724). Subsequently, a mixture of salts is added to induce phase separation and drive the analytes into the organic layer. The extract is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup. The final extract is analyzed by GC-MS, which provides excellent separation and selective detection of the target analyte. Quantification is achieved by using an internal standard and a calibration curve prepared in a matrix-matched standard to compensate for matrix effects.
Target Audience
This document is intended for researchers, scientists, and quality control professionals in the food industry, as well as drug development professionals investigating gut microbiota metabolites and their impact.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC grade; Dichloromethane (DCM), HPLC grade.
-
Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Standards: this compound (purity ≥98%), Internal Standard (IS) such as 4-chlorophenyl acetate (B1210297) (purity ≥98%).
-
Gases: Helium (carrier gas, 99.999% purity).
-
Equipment: High-speed blender/homogenizer, Centrifuge capable of 5000 x g, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, Vortex mixer, Analytical balance, Gas chromatograph coupled with a mass spectrometer (GC-MS).
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., cheese, smoked meat, fermented beverage) to a uniform consistency. For solid samples, cryogenic grinding with liquid nitrogen can be employed to prevent the loss of volatile compounds.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard solution.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add a salt mixture of 4 g MgSO₄ and 1 g NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 5000 x g for 5 minutes at 4°C.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at 5000 x g for 5 minutes.
-
Extract for Analysis: Carefully transfer the supernatant into a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions for Monitoring (this compound): Quantifier ion: m/z 108; Qualifier ions: m/z 57, 192.
-
Ions for Monitoring (IS - 4-chlorophenyl acetate): Quantifier ion: m/z 128; Qualifier ions: m/z 170, 43.
Calibration and Quantification
Prepare matrix-matched calibration standards by spiking blank food matrix extracts with known concentrations of this compound and a fixed concentration of the internal standard. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.
Data Presentation
Table 1: Example Quantitative Data for this compound in Various Food Samples
| Food Sample | This compound Concentration (µg/kg) | Recovery (%) | RSD (%) (n=3) |
| Smoked Gouda Cheese | 15.2 | 95.4 | 4.8 |
| Fermented Sausage | 8.7 | 92.1 | 5.3 |
| Red Wine | 2.1 | 89.5 | 6.1 |
| Spiked Blank (10 µg/kg) | 9.8 | 98.0 | 3.5 |
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathways
Currently, there is limited direct evidence for specific signaling pathways involving this compound itself. However, its precursor, p-cresol (B1678582), a product of gut microbial metabolism of tyrosine, is known to be a uremic toxin that can impact various cellular processes. p-Cresol is conjugated in the liver to form p-cresyl sulfate and p-cresyl glucuronide, which have been implicated in oxidative stress and inflammation in endothelial cells and renal tubular cells. Research into the specific biological activities of this compound is an emerging area. The diagram below illustrates the general pathway of p-cresol formation and its subsequent metabolism, which provides context for the origin of related compounds like this compound.
Caption: Formation and metabolism of p-cresol.
Application Notes and Protocols for p-Cresyl Isovalerate as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresyl isovalerate, also known as 4-methylphenyl 3-methylbutanoate, is a flavoring substance valued for its complex aromatic profile. It imparts tobacco-like, animalic, sweet, and herbal notes, making it a unique component in the development of complex flavor systems, particularly for savory and specific beverage applications.[1][2] This document provides detailed application notes and experimental protocols for the effective use and analysis of this compound in research and product development contexts.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in flavor systems.
| Property | Value | Reference |
| Chemical Name | 4-methylphenyl 3-methylbutanoate | [3] |
| Synonyms | p-Tolyl isovalerate, p-Cresyl 3-methylbutanoate | [3][4] |
| CAS Number | 55066-56-3 | [3][4] |
| FEMA Number | 3387 | [3] |
| JECFA Number | 702 | [3] |
| Molecular Formula | C₁₂H₁₆O₂ | [3] |
| Molecular Weight | 192.25 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Profile | Tobacco-like, animalic, sweet, herbal, phenolic, fruity | [1][2] |
| Taste Profile | Phenolic, animalic, tobacco, cheesy, ripe | [2] |
| Boiling Point | 103 °C at 2 mmHg | [5] |
| Solubility | Insoluble in water; soluble in oils and ethanol (B145695) | [1][3] |
| LogP | 3.5 | [1] |
Regulatory and Safety Information
This compound has been evaluated by major international regulatory bodies for its use as a flavoring agent.
| Regulatory Body | Status | Comments | Reference |
| FEMA | Generally Recognized as Safe (GRAS) | FEMA No. 3387 | [3] |
| JECFA | No safety concern at current levels of intake when used as a flavouring agent. | JECFA No. 702. The committee concluded that this compound does not present a safety concern at current intake levels. | [3] |
| GHS Classification | Warning: Harmful if swallowed. | H302: Harmful if swallowed. | [6] |
Application in Flavor Systems
This compound's unique flavor profile lends itself to specific applications where a complex, savory, and slightly animalic note is desired.
Recommended Applications:
-
Savory Flavors: Enhances the complexity of meat, poultry, and savory snack flavorings. Its tobacco and animalic notes can provide a perception of smokiness or aged character.
-
Dairy Flavors: In minute quantities, it can add depth and ripe notes to cheese and other dairy-based flavors.[2]
-
Beverages: Can be used to create unique notes in certain alcoholic and non-alcoholic beverages, contributing to a more complex and mature flavor profile.
-
Tobacco Flavors: Due to its inherent tobacco-like character, it is a key component in the formulation of tobacco flavors for various applications.[1][4]
Recommended Starting Concentrations:
The optimal concentration of this compound is highly dependent on the food matrix and the desired flavor profile. It is a potent flavoring agent and should be used at very low levels.
| Food Matrix | Suggested Starting Concentration (ppm) |
| Meat Products | 0.1 - 1.0 |
| Savory Snacks | 0.05 - 0.5 |
| Cheese Flavors | 0.01 - 0.2 |
| Beverages | 0.01 - 0.1 |
Note: These are starting points for development. Sensory evaluation is crucial to determine the optimal use level for a specific application.
Experimental Protocols
Protocol for Sensory Evaluation of this compound
This protocol outlines a general procedure for the sensory evaluation of this compound in a food matrix using a trained sensory panel.
Objective: To determine the sensory threshold and descriptive flavor profile of this compound in a model food system.
Materials:
-
This compound solution of known concentration.
-
Model food matrix (e.g., neutral oil for solubility, unsalted broth, or a simple cracker dough).
-
Reference standards for relevant flavor notes (e.g., smoky, leathery, sweet, cheesy).
-
Sensory evaluation booths with controlled lighting and ventilation.[2]
-
Coded sample cups.
-
Water and unsalted crackers for palate cleansing.
Procedure:
-
Panelist Training: Select and train a panel of 8-12 individuals on the recognition and intensity scaling of relevant flavor attributes.[7]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or propylene (B89431) glycol).
-
Prepare a dilution series of this compound in the chosen food matrix. The concentration range should span from sub-threshold to clearly perceivable levels.
-
Prepare a control sample (food matrix without added flavor).
-
-
Testing Protocol (Triangle Test for Threshold Determination):
-
Present panelists with three coded samples, two of which are identical (either both control or both with a specific concentration of this compound) and one is different.[8]
-
Ask panelists to identify the different sample.
-
The lowest concentration at which a statistically significant number of panelists can correctly identify the different sample is considered the detection threshold.
-
-
Testing Protocol (Descriptive Analysis):
-
Present panelists with coded samples of the food matrix containing different concentrations of this compound, alongside the control.
-
Ask panelists to rate the intensity of pre-defined flavor attributes (e.g., tobacco, animalic, sweet, cheesy, overall flavor intensity) on a labeled magnitude scale.
-
-
Data Analysis:
-
Analyze the triangle test data using statistical tables to determine the significance level.
-
Analyze the descriptive analysis data using analysis of variance (ANOVA) to identify significant differences in attribute intensities between samples.
-
Protocol for GC-MS Analysis of this compound in a Liquid Matrix
This protocol provides a general method for the extraction and quantification of this compound from a liquid food matrix (e.g., a beverage).
Objective: To determine the concentration of this compound in a liquid sample.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Liquid-liquid extraction apparatus (e.g., separatory funnel).
-
Dichloromethane (DCM) or other suitable organic solvent.
-
Anhydrous sodium sulfate (B86663).
-
Internal standard (e.g., a structurally similar ester not present in the sample).
-
Vials for sample and standard preparation.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard in the chosen solvent.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the liquid sample, add a known amount of the internal standard.
-
Extract the sample with DCM three times, collecting the organic layers.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the extract to a final known volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample extract into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms or equivalent).
-
Set up a temperature program to achieve good separation of the analytes.
-
Operate the mass spectrometer in scan mode to identify this compound and the internal standard based on their mass spectra.
-
For quantification, operate the mass spectrometer in selected ion monitoring (SIM) mode using characteristic ions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Metabolism and Potential Signaling Pathways
While specific metabolic studies on this compound are limited, it is anticipated that the ester linkage will be hydrolyzed in vivo by non-specific esterases present in the liver and other tissues.[9] This hydrolysis would yield p-cresol (B1678582) and isovaleric acid. The metabolic fate of p-cresol has been studied more extensively.
p-Cresol is primarily metabolized in the liver through two main conjugation pathways: sulfation to form p-cresyl sulfate and glucuronidation to form p-cresyl glucuronide.[6] These conjugates are then excreted in the urine.
Potential Signaling Pathways of p-Cresol:
Research on p-cresol, particularly in the context of uremic toxins, has identified several signaling pathways that it may influence. It is important to note that these effects are associated with p-cresol and would only be relevant to this compound following its hydrolysis.
-
Inhibition of UDP-Glucuronosyltransferase (UGT) enzymes: p-Cresol has been shown to competitively inhibit UGT1A9, an enzyme involved in the glucuronidation of various compounds.[10]
-
MAPK Signaling: p-Cresol has been reported to inhibit thromboxane (B8750289) A2 production through the ERK/p38 signaling pathway in platelets.[11]
-
Immune Modulation: Studies have suggested that p-cresyl sulfate can suppress Th1-type cellular immune responses.
Stability and Interactions
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, particularly at extreme pH values (acidic or alkaline) and elevated temperatures. This would result in the formation of p-cresol and isovaleric acid, altering the flavor profile.
-
Oxidation: While less reactive than some other flavor compounds, the phenolic ring could be susceptible to oxidation, leading to the formation of off-flavors.
-
Interaction with Food Matrix: The non-polar nature of this compound suggests it may interact with lipids and proteins in the food matrix.[13] This can affect its volatility and perception.
Recommendations for Stability Testing:
-
Conduct accelerated shelf-life studies at elevated temperatures to assess the stability of this compound in the specific food matrix.
-
Monitor the concentration of this compound and the potential formation of p-cresol and isovaleric acid over time using GC-MS.
-
Perform sensory evaluations at different time points to assess any changes in the flavor profile.
Conclusion
This compound is a valuable flavoring ingredient for creating complex and unique sensory experiences in a variety of food and beverage products. Its successful application requires a careful consideration of its sensory properties, appropriate usage levels, and potential stability challenges. The protocols and information provided in this document offer a foundation for researchers and product developers to effectively utilize this compound in their work. Further research is needed to fully elucidate its specific stability characteristics in various food matrices and its complete metabolic fate.
References
- 1. para-cresyl isovalerate, 55066-56-3 [thegoodscentscompany.com]
- 2. Carbohydrates—Key Players in Tobacco Aroma Formation and Quality Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. US8124121B2 - Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]
- 7. femaflavor.org [femaflavor.org]
- 8. mdpi.com [mdpi.com]
- 9. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Identification of flavour additives in tobacco products to develop a flavour library | Semantic Scholar [semanticscholar.org]
- 11. The science of flavour in tobacco products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of p-Cresyl Isovalerate in Fragrance Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to p-Cresyl Isovalerate
This compound (CAS 55066-56-3), also known as 4-methylphenyl 3-methylbutanoate, is an aromatic ester valued in the fragrance and flavor industry for its complex and multifaceted scent profile.[1][2][3] It is derived from p-cresol (B1678582) and isovaleric acid and typically presents as a colorless to pale yellow liquid.[1][2] Its unique olfactory characteristics make it a versatile ingredient in a wide range of scented products. This document provides detailed application notes and experimental protocols for the effective use of this compound in fragrance formulations.
Olfactory Profile and Chemical Properties
This compound possesses a distinctive and powerful odor with multiple facets, primarily described as herbal, fruity, animalic, sweet, floral, phenolic, and having tobacco undertones.[4][5] This complexity allows it to be used to create nuanced and sophisticated fragrance compositions.
Table 1: Olfactory Profile of this compound
| Odor Facet | Description |
| Primary | Tobacco-like, animalic, sweet-herbaceous[4] |
| Secondary | Fruity, floral, phenolic[5] |
| Substantivity | 40 hours at 100.00% on a smelling strip |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55066-56-3 | [2][3][5] |
| Molecular Formula | C12H16O2 | [3][5] |
| Molecular Weight | 192.25 g/mol | [3][5] |
| Appearance | Colorless to pale yellow clear oily liquid | [6] |
| Boiling Point | 103 °C @ 2.00 mm Hg; 125 °C @ 10.00 mm Hg | [6] |
| Flash Point | 209.00 °F (98.33 °C) | [4] |
| Vapor Pressure | 0.010900 mm/Hg @ 25.00 °C | [6] |
| logP (o/w) | 3.453 (est) | [4] |
| Solubility | Insoluble in water; soluble in oils and ethanol (B145695). | [3][5] |
| Recommended Usage | Up to 0.2000% in the fragrance concentrate | [4] |
Applications in Fragrance Formulations
The versatile aroma profile of this compound makes it suitable for a variety of fragrance applications, from fine perfumery to personal and household care products. According to the International Fragrance Association (IFRA), there are no restrictions on the use of this compound in various product categories, indicating a favorable safety profile for its intended applications.[5]
Fine Fragrances
In fine perfumery, this compound can be used to impart warmth, complexity, and an intriguing animalic note. It is particularly effective in oriental, chypre, and tobacco-themed fragrances. Its sweet, herbaceous, and slightly fruity facets can also be used to create unique floral and gourmand compositions.
-
Function: Adds depth, richness, and a touch of animalic sensuality. Can be used to create leather and tobacco accords.
-
Typical Concentration in Fragrance Concentrate: 0.01% - 0.2%
Personal Care Products
This compound can be incorporated into a wide range of personal care products to provide a long-lasting and sophisticated fragrance.
-
Lotions and Creams: Its warm and sweet notes can enhance the sensory experience of skincare products.
-
Soaps and Body Washes: The robust character of this compound allows it to perform well in rinse-off products, leaving a subtle and pleasant scent on the skin.
-
Hair Care: In shampoos and conditioners, it can contribute to a unique and memorable fragrance profile.
Household Products
The strong and diffusive nature of this compound makes it a suitable candidate for fragrancing various household items.
-
Candles and Air Fresheners: Its rich and warm aroma can create a cozy and inviting atmosphere.
-
Cleaning Products: It can be used to mask base odors and provide a pleasant and lasting scent.
Experimental Protocols
To effectively evaluate and utilize this compound in fragrance formulations, a series of standardized experimental protocols should be followed.
Sensory Panel Evaluation
A trained sensory panel is crucial for assessing the olfactory characteristics of this compound and its performance in a fragrance blend.
Objective: To characterize the odor profile of this compound and evaluate its contribution to a fragrance formulation.
Materials:
-
This compound solution (e.g., 1% in dipropylene glycol or ethanol)
-
Fragrance formulation containing this compound
-
Control fragrance formulation (without this compound)
-
Odor-free smelling strips
-
Sensory evaluation booths with controlled lighting and ventilation
-
Data collection forms or software
Procedure:
-
Panelist Training: Train panelists to identify and rate the intensity of various odor attributes (e.g., herbal, fruity, animalic, sweet, floral, phenolic, tobacco).
-
Sample Preparation: Dip smelling strips into the test solutions for a standardized duration and allow the solvent to evaporate for a set time before evaluation.
-
Evaluation: Panelists smell the strips in a randomized and blindfolded manner.
-
Data Collection: Panelists rate the intensity of each odor attribute on a structured scale (e.g., a 10-point scale). They also provide descriptive comments.
-
Data Analysis: Analyze the data statistically to determine the significant odor attributes and the overall perception of the fragrance.
Stability Testing
Stability testing is essential to ensure that the fragrance containing this compound maintains its intended character and does not cause any undesirable changes in the final product over time.
Objective: To assess the physical and chemical stability of a fragrance formulation containing this compound in a product base.
Materials:
-
Product base (e.g., lotion, shampoo, ethanol for fine fragrance)
-
Fragrance oil containing this compound
-
Control samples (product base without fragrance and with a known stable fragrance)
-
Environmental chambers (for controlled temperature, light, and humidity)
-
Analytical instruments (GC-MS, pH meter, viscometer)
-
Sensory panel
Procedure:
-
Sample Preparation: Prepare samples of the final product containing the test fragrance.
-
Storage Conditions: Store the samples under various conditions:
-
Accelerated: 40°C, 75% relative humidity for 3 months.
-
Real-time: 25°C, 60% relative humidity for the intended shelf life of the product.
-
Light Exposure: UV light exposure to simulate retail conditions.
-
-
Evaluation Intervals: Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 3 months for accelerated testing).
-
Parameters to Evaluate:
-
Physical: Color, clarity, viscosity, pH.
-
Chemical: Concentration of key fragrance components (including this compound) using GC-MS.
-
Olfactory: Scent profile evaluated by a sensory panel.
-
-
Data Analysis: Compare the results of the test samples to the control samples to identify any significant changes.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique to identify the specific aroma compounds that contribute to the overall scent of a fragrance mixture.
Objective: To identify and characterize the odor contribution of this compound in a complex fragrance matrix.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
-
Fragrance sample containing this compound.
-
Trained human assessor (sniffer).
-
Appropriate GC column (e.g., non-polar or polar capillary column).
Procedure:
-
Sample Injection: Inject a diluted sample of the fragrance oil into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
Detection: The effluent from the column is split between the MS detector and the olfactometry port.
-
Olfactory Evaluation: A trained assessor sniffs the effluent from the olfactometry port and records the time, intensity, and description of each perceived odor.
-
MS Analysis: Simultaneously, the MS detector identifies the chemical structure of the eluted compounds.
-
Data Correlation: Correlate the sensory data from the olfactometry port with the chemical identification from the MS to pinpoint the odor contribution of each compound, including this compound.
Olfactory Receptor Interaction
The perception of this compound's complex aroma is initiated by its interaction with olfactory receptors (ORs) in the nasal epithelium. While specific ORs that bind to this compound have not been definitively identified, it is understood that odorant molecules like esters bind to a combination of ORs, creating a unique "odor code" that is interpreted by the brain. The animalic and phenolic notes of this compound suggest potential interaction with ORs that are also sensitive to cresols and other phenolic compounds. Further research, potentially using techniques like calcium imaging with expressed ORs, could elucidate the specific receptors involved in its perception.
Conclusion
This compound is a valuable and versatile ingredient in the perfumer's palette. Its complex olfactory profile, good stability, and favorable safety assessment make it suitable for a wide array of applications in fine fragrances, personal care products, and household goods. By employing rigorous experimental protocols for sensory evaluation, stability testing, and analytical characterization, researchers and formulators can effectively harness the unique properties of this compound to create innovative and appealing fragrances.
References
- 1. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 55066-56-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. para-cresyl isovalerate, 55066-56-3 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. parchem.com [parchem.com]
Application Notes and Protocols for the Analysis of p-Cresyl Isovalerate using Solid-Phase Microextraction (SPME)
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Cresyl isovalerate is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, and potentially as a biomarker in biomedical research. Accurate and sensitive quantification of this compound often requires an effective sample preparation technique to isolate it from complex matrices. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile extraction technique that is well-suited for this purpose, especially when coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a detailed protocol for the analysis of this compound using Headspace SPME-GC-MS.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1. This information is crucial for the selection of appropriate SPME and GC-MS parameters. This compound is a semi-volatile and relatively nonpolar compound, making it an ideal candidate for headspace SPME analysis.
| Property | Value | Reference |
| CAS Number | 55066-56-3 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [1][3] |
| Boiling Point | 255-257 °C | [2] |
| Flash Point | 98.5 - 103.05 °C | [1][2] |
| Water Solubility | Insoluble | [1][2] |
| Log P (XLogP3) | 3.5 | [1][3] |
| Vapor Pressure | 0.0126 hPa @ 20°C | [1] |
| Odor Profile | Herbal, Fruity, Animal, Sweet | [1] |
Experimental Protocols
Principle of Headspace SPME
Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the vapor phase (headspace) above a sample in a sealed vial.[4] Volatile and semi-volatile analytes, like this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. After an equilibrium or pre-equilibrium time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis.[4]
Recommended Materials and Reagents
-
SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range applicability to volatile and semi-volatile compounds. A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable alternative.
-
SPME Holder: Manual or autosampler-compatible holder.
-
Headspace Vials: 10 or 20 mL clear glass vials with PTFE/silicone septa and magnetic screw caps.
-
Heating and Agitation: A heating block with a magnetic stirrer or an autosampler with incubation and agitation capabilities.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.
-
GC Column: A nonpolar or mid-polar capillary column such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent is recommended.
-
Reagents:
-
This compound standard
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)
-
Sodium chloride (NaCl)
-
Methanol or other suitable solvent for standard preparation
-
High-purity helium for GC carrier gas
-
Detailed Experimental Protocol: Headspace SPME-GC-MS
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.
-
For aqueous samples, add a known amount of sodium chloride (e.g., 1-2 g) to the vial to enhance the partitioning of volatile analytes into the headspace (salting-out effect).
-
If using an internal standard for quantification, spike the sample with a known concentration of the internal standard solution.
-
Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap.
-
-
SPME Extraction:
-
Place the sealed vial in a heating block or the autosampler incubator set to the desired extraction temperature (e.g., 60 °C).
-
Allow the sample to equilibrate at the set temperature for a defined period (e.g., 10-15 minutes) with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for a fixed extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
-
Desorption and GC-MS Analysis:
-
After extraction, immediately retract the fiber into the needle and transfer it to the GC injection port.
-
Desorb the analytes from the fiber in the hot injector (e.g., 250 °C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.
-
Start the GC-MS data acquisition at the beginning of the desorption.
-
After desorption, remove the fiber from the injector and place it in a heated fiber conditioning station or back in the GC oven to prevent carryover.
-
Recommended GC-MS Conditions
The following are typical starting conditions for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and application.
| Parameter | Recommended Condition |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 50 °C, hold for 2 min; ramp to 280 °C at 10 °C/min; hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Ion Source Temp | 230 °C |
| Mass Range | m/z 40-400 |
| Solvent Delay | 3 min |
Data Presentation
Quantitative analysis of this compound can be performed using an internal or external standard method. The following table presents representative method validation parameters for the analysis of volatile esters using SPME-GC-MS. These values are illustrative and should be determined for each specific application.
| Parameter | Representative Value |
| Linear Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the SPME-GC-MS analysis of this compound.
Caption: Experimental workflow for SPME-GC-MS analysis.
Caption: Principle of Headspace SPME for this compound.
References
Synthesis of p-Cresyl Isovalerate: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive protocol for the synthesis of p-cresyl isovalerate, an ester valued for its applications in the fragrance and flavor industries. The synthesis is achieved through the Fischer esterification of p-cresol (B1678582) and isovaleric acid. This application note includes a detailed experimental procedure, a summary of reaction parameters, and a visual representation of the experimental workflow, intended for researchers and professionals in organic synthesis and drug development.
Introduction
This compound, also known as 4-methylphenyl 3-methylbutanoate, is an organic ester characterized by its distinct odor profile, making it a valuable ingredient in the formulation of fragrances and flavorings. The synthesis of this compound is typically achieved through the acid-catalyzed esterification of p-cresol with isovaleric acid, a classic example of the Fischer esterification reaction. This process involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst to form an ester and water. To drive the reaction towards the product side, it is common to use an excess of one reactant or to remove water as it is formed.
This protocol details a method for the synthesis of this compound utilizing an acid-activated clay catalyst, which offers advantages such as ease of handling, potential for recyclability, and environmental friendliness compared to traditional mineral acid catalysts.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound based on established methodologies for the esterification of p-cresol.[1][2]
| Parameter | Value | Reference/Rationale |
| Reactants | p-Cresol, Isovaleric Acid | Fischer esterification |
| Molar Ratio (Isovaleric Acid:p-Cresol) | 1:2 | An excess of the phenol (B47542) is used to drive the reaction equilibrium towards the ester product.[2] |
| Catalyst | Acid-Activated Bentonite (B74815) Clay | An effective and potentially reusable solid acid catalyst for the esterification of phenols.[2] |
| Catalyst Loading | 10% w/w of Isovaleric Acid | Based on typical catalyst loading for similar reactions.[2] |
| Solvent | Toluene (B28343) or o-Xylene (B151617) | Allows for azeotropic removal of water to drive the reaction to completion. Higher boiling point of o-xylene can lead to higher yields.[1][2] |
| Reaction Temperature | Reflux (approx. 111 °C for Toluene, 144 °C for o-Xylene) | Higher temperatures generally favor faster reaction rates and higher conversion.[1] |
| Reaction Time | 6 hours | Sufficient time to achieve high conversion based on similar esterification reactions.[1][2] |
| Work-up | Filtration, Aqueous Wash | To remove the catalyst and unreacted starting materials.[1][2] |
| Purification | Distillation under reduced pressure | To obtain the final product with high purity. |
Experimental Protocol
This protocol describes the synthesis of this compound from p-cresol and isovaleric acid using an acid-activated bentonite catalyst.
Materials and Reagents:
-
Isovaleric acid (5 mmol)
-
p-Cresol (10 mmol)[2]
-
Acid-activated bentonite clay (500 mg)[2]
-
Toluene or o-Xylene (30 mL)[2]
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
-
Distillation apparatus for vacuum distillation
Procedure:
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isovaleric acid (5 mmol), p-cresol (10 mmol), and the acid-activated bentonite catalyst (500 mg).[2] b. Add 30 mL of toluene or o-xylene to the flask.[2] c. Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
2. Esterification Reaction: a. Heat the reaction mixture to reflux with vigorous stirring.[1] b. Continue refluxing for 6 hours, collecting the water that is formed in the Dean-Stark trap.[1][2] c. Monitor the progress of the reaction by thin-layer chromatography (TLC) if desired.
3. Work-up: a. After 6 hours, allow the reaction mixture to cool to room temperature. b. Filter the mixture to remove the solid catalyst. Wash the catalyst with a small amount of the solvent (10 mL).[2] c. Combine the filtrate and the washings and transfer to a separatory funnel. d. Wash the organic layer with a 5% aqueous solution of sodium hydroxide to remove any unreacted p-cresol and isovaleric acid.[1] e. Wash the organic layer with a saturated brine solution. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
4. Purification: a. Filter off the drying agent. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. c. Purify the crude product by vacuum distillation to yield the pure ester.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols: Analytical Standards for p-Cresyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical standards, methodologies, and protocols for the characterization and quantification of p-cresyl isovalerate. This document is intended to support research, quality control, and drug development activities where this compound is a compound of interest.
Introduction
This compound (p-tolyl 3-methylbutanoate) is an ester known for its characteristic fruity and herbal odor, finding use in the fragrance and flavor industries.[1] Analytically, establishing a reliable standard and validated methods are crucial for its accurate quantification and quality assessment in various matrices. This document outlines the key properties of this compound and provides detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of analytical methods and for understanding its behavior in different sample matrices.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Synonyms | p-Tolyl isovalerate, 4-Methylphenyl 3-methylbutanoate, Isovaleric acid p-tolyl ester | [2] |
| CAS Number | 55066-56-3 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | [2] |
| Boiling Point | 125 °C @ 10 mmHg | [3] |
| Stability | May undergo hydrolysis in the presence of water to yield p-cresol (B1678582) and isovaleric acid. | [2] |
Analytical Standards
A commercially available analytical standard for this compound is "p-Tolyl Isovalerate, min 98% (GC)".[4] It is recommended to use a certified reference material (CRM) where available to ensure traceability and accuracy of measurements.
3.1. Handling and Storage
-
Storage: Store the analytical standard in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
-
Handling: Handle under an inert atmosphere to prevent hydrolysis and oxidation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
The following sections provide detailed protocols for the analysis of this compound. These are intended as a starting point for method development and should be validated for the specific application and matrix.
4.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds like this compound.
4.1.1. Sample Preparation (General Procedure)
-
Liquid Samples (e.g., fragrance oils, beverages):
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent such as dichloromethane (B109758) or a solid-phase microextraction (SPME).
-
-
Solid Samples (e.g., food matrices):
-
Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or a solid-liquid extraction with low-temperature purification (SLE-LTP) for sample cleanup and extraction.
-
4.1.2. Instrumental Parameters
Table 2: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
4.1.3. Expected Results
-
Retention Time: The retention time will be dependent on the specific column and conditions used.
-
Mass Spectrum: The mass spectrum should exhibit characteristic fragments of this compound. Key fragments are summarized in Table 3.
Table 3: Key Mass Spectral Fragments for this compound
| m/z | Relative Intensity |
| 108 | 100 |
| 57 | ~33 |
| 41 | ~15 |
| 107 | ~15 |
| 77 | ~12 |
4.2. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection can be used for the quantification of this compound, particularly in samples where it is present at higher concentrations or when derivatization is employed. A phenyl-based stationary phase is recommended for enhanced separation of aromatic compounds.
4.2.1. Sample Preparation
-
Dilute the sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4.2.2. Instrumental Parameters
Table 4: Recommended HPLC-UV Parameters for this compound Analysis
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 220 nm |
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of the this compound analytical standard.
4.3.1. Sample Preparation
-
Dissolve approximately 10-20 mg of the this compound standard in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
4.3.2. Instrumental Parameters
Table 5: Recommended NMR Parameters for this compound Analysis
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
4.3.3. Expected Chemical Shifts
The expected chemical shifts for this compound are provided in Table 6. These are predicted values and should be confirmed with experimental data.
Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.9 - 7.2 | 120 - 135 |
| -CH₂- (isovalerate) | ~2.4 | ~45 |
| -CH- (isovalerate) | ~2.2 | ~26 |
| -CH₃ (p-cresyl) | ~2.3 | ~21 |
| -CH₃ (isovalerate) | ~1.0 | ~22 |
Visualizations
5.1. Chemical Structure and Workflow Diagrams
The following diagrams illustrate the chemical structure of this compound and the general analytical workflow.
Caption: Chemical structure of this compound.
References
p-Cresyl Isovalerate: Application Notes and Protocols for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresyl isovalerate is an ester formed from p-cresol (B1678582) and isovaleric acid. While its primary applications to date have been in the fragrance and flavoring industries, its constituent molecules, p-cresol and isovaleric acid, are well-established metabolites originating from the gut microbiota.[1] The potential for this compound to be formed in vivo and serve as a biomarker in metabolic studies is an emerging area of interest. These application notes provide a comprehensive overview of the current knowledge of its precursors, their roles in metabolic diseases, and hypothesized protocols for the study of this compound as a novel biomarker.
p-Cresol is a phenolic compound produced by the gut microbial metabolism of the amino acid tyrosine.[2][3] It is a well-documented uremic toxin that accumulates in patients with chronic kidney disease (CKD) and has been associated with cardiovascular disease and insulin (B600854) resistance.[4][5] Isovaleric acid is a branched-chain fatty acid produced from the microbial fermentation of the amino acid leucine (B10760876) in the gut. Altered levels of isovaleric acid have been linked to various metabolic conditions. Given that both precursors are products of gut microbial activity, this compound could serve as a specific biomarker for gut dysbiosis and its downstream metabolic consequences.
Metabolic Pathway of p-Cresol and Hypothesized Formation of this compound
p-Cresol is synthesized in the colon by gut bacteria through the fermentation of tyrosine.[2] Once absorbed, p-cresol undergoes detoxification in the liver, primarily through sulfation and glucuronidation, forming p-cresyl sulfate (B86663) and p-cresyl glucuronide, respectively.[6] It is hypothesized that p-cresol could also be esterified with isovaleric acid, another gut microbial metabolite, to form this compound. The enzyme(s) responsible for this esterification in a biological context are currently unknown.
References
- 1. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 3. Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Cresol and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Frontiers | Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]
Application Notes and Protocols for the Extraction of p-Cresyl Isovalerate from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Cresyl isovalerate, an ester known for its characteristic fruity and tobacco-like aroma, is a volatile organic compound found in various natural products. Its potential applications in the fragrance, flavor, and pharmaceutical industries necessitate efficient and well-documented extraction and quantification methods. These application notes provide a comprehensive overview of the extraction of this compound from known natural sources, including coffee, passion fruit, raspberry, and tea. Detailed protocols for established extraction techniques such as Simultaneous Distillation-Extraction (SDE) and Headspace Solid-Phase Microextraction (HS-SPME), coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis, are presented. While the presence of this compound in these matrices is documented, specific quantitative data on its concentration is sparse in current scientific literature. The provided tables serve as templates for researchers to document their findings and contribute to the collective understanding of this compound's distribution.
Introduction
This compound (CAS 55066-56-3) is an organic ester that contributes to the complex aroma profiles of several natural products, including coffee, passion fruit, raspberry, rum, soybean, and tea. Its unique scent profile makes it a target compound for the flavor and fragrance industries. For professionals in drug development, understanding the natural distribution and extraction of such bioactive compounds can be relevant for investigating potential therapeutic activities or for use as chemical markers.
This document outlines detailed methodologies for the extraction and subsequent analysis of this compound from plant-based sources. The protocols are designed to be adaptable for various laboratory settings and research objectives.
Natural Sources and Quantitative Data
This compound has been identified as a volatile component in the following natural sources. However, to date, there is a notable lack of published quantitative data on the specific concentration of this compound in these matrices. The tables below are provided as standardized templates for researchers to populate with their own experimental data, facilitating comparison across different sources and extraction methods.
Table 1: Quantitative Data for this compound in Coffee Beans
| Coffee Species/Variety | Origin | Processing Method | Extraction Method | This compound Concentration (µg/kg) | Reference |
| Coffea arabica | Washed | SDE | Data not available | ||
| Coffea canephora | Natural | SDE | Data not available | ||
| Coffea arabica | Washed | HS-SPME | Data not available |
Table 2: Quantitative Data for this compound in Passion Fruit
| Passion Fruit Variety | Part of Fruit | Extraction Method | This compound Concentration (µg/kg) | Reference |
| Passiflora edulis f. flavicarpa | Pulp | Solvent Extraction | Data not available | |
| Passiflora edulis f. edulis | Pulp | HS-SPME | Data not available |
Table 3: Quantitative Data for this compound in Raspberry
| Raspberry Variety | Extraction Method | This compound Concentration (µg/kg) | Reference |
| Rubus idaeus | HS-SPME | Data not available | |
| Rubus occidentalis | SDE | Data not available |
Table 4: Quantitative Data for this compound in Tea Leaves
| Tea Variety | Processing | Extraction Method | This compound Concentration (µg/kg) | Reference |
| Camellia sinensis var. sinensis | Green Tea | SDE | Data not available | |
| Camellia sinensis var. assamica | Black Tea | HS-SPME | Data not available |
Experimental Protocols
The following protocols describe established methods for the extraction and analysis of volatile compounds, including this compound, from natural sources.
Simultaneous Distillation-Extraction (SDE)
SDE is a robust technique for the exhaustive extraction of volatile and semi-volatile compounds from a solid or liquid matrix. It is particularly suitable for obtaining a comprehensive profile of the aroma compounds.
Protocol 3.1.1: SDE of Volatile Compounds from Coffee Beans
-
Sample Preparation:
-
Grind 100 g of roasted coffee beans to a medium consistency.
-
-
Apparatus Setup:
-
Assemble a Likens-Nickerson type SDE apparatus.
-
In the sample flask (2 L), add the ground coffee and 1 L of distilled water. Add a few boiling chips.
-
In the solvent flask (250 mL), add 100 mL of a suitable solvent (e.g., dichloromethane (B109758) or a pentane/diethyl ether mixture) and a boiling chip.
-
-
Extraction:
-
Heat both flasks simultaneously. The water in the sample flask should be brought to a gentle boil, and the solvent in the solvent flask should be refluxing.
-
Continue the extraction for 2-4 hours. The steam from the sample flask will carry the volatile compounds over to the condenser, where they will be condensed along with the solvent vapor. The immiscible liquids will separate, with the solvent containing the extracted volatiles returning to the solvent flask.
-
-
Sample Recovery:
-
After extraction, allow the apparatus to cool to room temperature.
-
Carefully collect the solvent from the solvent flask.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis:
-
Analyze the concentrated extract by GC-MS.
-
Caption: Workflow for Simultaneous Distillation-Extraction (SDE).
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, rapid, and sensitive technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample. It is ideal for analyzing the aroma profile of delicate matrices like fruits.
Protocol 3.2.1: HS-SPME of Volatile Compounds from Raspberry
-
Sample Preparation:
-
Homogenize 5 g of fresh or frozen raspberries.
-
Transfer the homogenate into a 20 mL headspace vial.
-
Add 1 g of NaCl to enhance the release of volatile compounds.
-
If using an internal standard, add it at this stage.
-
-
Extraction:
-
Seal the vial with a PTFE/silicone septum.
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C).
-
Equilibrate the sample for 15 minutes.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) with constant agitation.
-
-
Desorption and Analysis:
-
Immediately after extraction, retract the fiber and insert it into the injection port of the GC-MS.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a specified time (e.g., 2-5 minutes) in splitless mode.
-
Start the GC-MS analysis.
-
Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).
Solvent Extraction
Solvent extraction is a classic method for isolating a broad range of compounds based on their solubility in a particular solvent.
Protocol 3.3.1: Ultrasound-Assisted Solvent Extraction of Aroma Compounds from Passion Fruit Pulp
-
Sample Preparation:
-
Weigh 50 g of passion fruit pulp into a beaker.
-
-
Extraction:
-
Add 100 mL of a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 30-40°C).
-
-
Separation and Concentration:
-
Filter the mixture to separate the solid residue from the liquid extract.
-
Repeat the extraction on the residue with fresh solvent to improve yield.
-
Combine the filtrates.
-
Remove the solvent from the extract using a rotary evaporator under reduced pressure.
-
Re-dissolve the resulting concentrate in a small volume of a volatile solvent (e.g., dichloromethane) for GC-MS analysis.
-
-
Analysis:
-
Analyze the final extract by GC-MS.
-
Caption: Workflow for Ultrasound-Assisted Solvent Extraction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile and semi-volatile compounds.
Protocol 3.4.1: GC-MS Analysis of this compound
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) or a polar (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm) capillary column can be used. The choice will affect the retention time and separation of co-eluting compounds.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for SPME) or Split (e.g., 1:20 for liquid injections)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Final hold: 5 minutes at 250°C. (This program should be optimized based on the specific column and sample matrix.)
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
-
Identification and Quantification:
-
Identification: this compound can be identified by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. An internal standard (e.g., a compound with similar chemical properties but not present in the sample) should be used to improve accuracy and precision.
-
Signaling Pathways and Logical Relationships
While this compound is primarily recognized for its sensory properties, related compounds like p-cresol (B1678582) are known to be uremic toxins that can influence various biological pathways. The extraction and quantification of this compound from natural sources could be a preliminary step in investigating its own potential biological activities or its role as a biomarker. The following diagram illustrates a logical relationship for such an investigation.
Caption: Logical workflow for investigating biological activity.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the extraction and analysis of this compound from various natural sources. While standardized methods for volatile compound analysis are well-established, the specific quantification of this compound remains an area for further research. The provided templates and methodologies are intended to guide researchers in their investigations and to encourage the generation and publication of much-needed quantitative data. This will not only benefit the flavor and fragrance industries but also open avenues for exploring the potential biological significance of this compound.
Application Notes and Protocols for the Sensory Evaluation of p-Cresyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresyl isovalerate (also known as p-tolyl 3-methylbutanoate) is an ester recognized for its complex sensory profile, contributing to the aroma and flavor of various products.[1] Its characteristic scent is multifaceted, with descriptors including tobacco-like, animalic, sweet, and herbaceous.[1] The flavor is predominantly phenolic, with animalic, tobacco, and cheesy notes.[1] A comprehensive understanding of its sensory properties is crucial for its application in the food, fragrance, and pharmaceutical industries. These application notes provide detailed protocols for the sensory evaluation of this compound, including quantitative analysis, and an overview of the underlying signaling pathways.
Physicochemical and Sensory Properties
A summary of the key physicochemical and qualitative sensory properties of this compound is presented below. This data is essential for sample preparation and the design of sensory experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55066-56-3 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Odor Description | Herbal, fruity, animal, sweet, tobacco-like, herbaceous | [1][2] |
| Flavor Profile | Phenolic, animal, tobacco, cheesy, ripe fecal | [1] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils. | [2] |
| Boiling Point | 125 °C @ 10 mmHg | |
| Flash Point | 99 °C |
Table 2: Qualitative Sensory Descriptors for this compound
| Sensory Attribute | Descriptors | Reference |
| Odor | Tobacco, animal, sweet, herbal | [1] |
| Flavor | Phenolic, animal, tobacco, cheesy, limburger cheese, dairy, ripe fecal | [1] |
Table 3: Quantitative Sensory Data for this compound and a Structurally Related Compound
| Compound | Medium | Threshold Type | Threshold Value | Reference |
| This compound | Air | Odor Detection | Data not available | |
| This compound | Water | Taste Detection | Data not available | |
| p-Cresyl Acetate (estimate) | Not Specified | Odor Detection | 25 ppb |
Sensory Perception Signaling Pathways
The perception of this compound's complex aroma and flavor involves distinct signaling pathways in the olfactory and gustatory systems.
Olfactory Signaling Pathway
The odor of this compound is detected by olfactory receptors in the nasal cavity. This process initiates a G-protein coupled receptor (GPCR) signaling cascade.
Caption: Olfactory signaling pathway for odor perception.
Gustatory Signaling Pathway (Bitter Taste)
The phenolic and potentially bitter taste attributes of this compound are perceived through bitter taste receptors (TAS2Rs), which are also GPCRs, located on the tongue.
Caption: Gustatory signaling pathway for bitter taste.
Experimental Protocols
The following protocols are designed for the comprehensive sensory evaluation of this compound.
General Sample Preparation
Objective: To prepare standardized samples of this compound for sensory evaluation.
Materials:
-
This compound (≥98% purity)
-
Solvent (e.g., propylene (B89431) glycol, ethanol, or deodorized mineral oil for olfaction; purified, taste-free water for gustation)
-
Glass vials with PTFE-lined caps
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent. The concentration will depend on the specific test being conducted.
-
For threshold testing, prepare a series of dilutions from the stock solution. A geometric series (e.g., 1:2 or 1:3 dilutions) is recommended.
-
For descriptive analysis, prepare samples at a concentration that is clearly detectable but not overpowering. This may require preliminary testing.
-
Label all vials with three-digit random codes to blind the panelists.
-
Prepare control samples containing only the solvent.
-
Allow all samples to equilibrate to room temperature before presentation to the panelists.
Protocol 1: Odor and Taste Threshold Determination
Objective: To determine the detection and recognition thresholds of this compound.
Methodology: ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.
Panel: A panel of at least 15-20 trained assessors is recommended.
Procedure:
-
Present panelists with a series of sample sets, each containing three samples: two controls (solvent only) and one containing a specific concentration of this compound.
-
The concentrations should be presented in an ascending order, from below the expected threshold to clearly detectable.
-
For each set, the panelist's task is to identify the sample that is different from the other two.
-
The individual detection threshold is the lowest concentration at which the panelist correctly identifies the odd sample.
-
To determine the recognition threshold, ask panelists to describe the sensation of the correctly identified sample. The recognition threshold is the lowest concentration at which the characteristic sensory attributes of this compound are correctly identified.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
Protocol 2: Descriptive Sensory Analysis
Objective: To develop a detailed sensory profile of this compound.
Methodology: Quantitative Descriptive Analysis (QDA®) or similar descriptive profiling method.
Panel: A panel of 8-12 highly trained assessors.
Procedure:
-
Lexicon Development: In initial sessions, present the panel with samples of this compound and reference standards for potential aroma and flavor descriptors (e.g., tobacco, leather for animalic notes, various herbs and fruits). The panel comes to a consensus on a list of attributes that best describe the sensory characteristics of the compound.
-
Training: Train the panel on the agreed-upon lexicon, using reference standards to anchor the intensity of each attribute.
-
Evaluation: In individual booths under controlled conditions (e.g., standardized lighting, temperature, and ventilation), present panelists with coded samples of this compound.
-
Panelists rate the intensity of each sensory attribute on a continuous scale (e.g., a 15-cm line scale anchored from "none" to "very high").
-
Data from all panelists are collected and analyzed statistically (e.g., using ANOVA and PCA) to generate a quantitative sensory profile.
Experimental Workflow Diagram
Caption: General workflow for sensory evaluation.
Data Presentation and Interpretation
The data collected from the sensory panels should be analyzed to provide a comprehensive understanding of this compound's sensory properties. For descriptive analysis, the mean intensity ratings for each attribute can be visualized using a spider web or radar plot to provide a clear sensory profile. Statistical analysis will reveal significant differences in perceived attributes and can be used to correlate sensory data with instrumental measurements if available.
Conclusion
These application notes provide a framework for the systematic sensory evaluation of this compound. By following these protocols, researchers can obtain reliable and reproducible data on its odor and flavor characteristics. This information is invaluable for product development, quality control, and fundamental research into the structure-activity relationships of sensory compounds. The inclusion of signaling pathway diagrams provides a deeper understanding of the biological mechanisms underlying the perception of this complex molecule.
References
Application Notes and Protocols for the Investigation of p-Cresyl Isovalerate in Insect Pheromone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresyl isovalerate (4-methylphenyl 3-methylbutanoate) is an ester derived from p-cresol (B1678582) and isovaleric acid, characterized by a fruity, tobacco-like odor.[1][2] While its primary applications have been in the fragrance and flavoring industries, the structural similarity of its precursors to known semiochemicals warrants investigation into its potential role as an insect pheromone.[1][2][3] For instance, p-cresol itself has been identified as a sex pheromone component in mammals and has demonstrated pheromonal activity in some insect species.[4]
These application notes provide a comprehensive guide for researchers interested in exploring the potential pheromonal activity of this compound. The following sections detail protocols for the synthesis of this compound, electrophysiological and behavioral assays to assess insect responses, and hypothetical data presentation for such studies.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below. This information is crucial for the preparation of standards and experimental reagents.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.26 g/mol [1] |
| CAS Number | 55066-56-3[1] |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Fruity, tobacco-like[2] |
| Boiling Point | 255-257 °C[3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and oils[3] |
Synthesis of this compound
A standard laboratory synthesis of this compound can be achieved through the esterification of p-cresol with isovaleric acid. The following is a general protocol.
Materials:
-
p-Cresol
-
Isovaleric acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
In a round-bottom flask, combine equimolar amounts of p-cresol and isovaleric acid in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Assemble a Dean-Stark apparatus with a reflux condenser and heat the mixture to reflux.
-
Continue refluxing until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and again with water to remove unreacted acid and catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the toluene using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation.
Electrophysiological Assays: Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical output of an insect's antenna in response to an odor stimulus. A significant EAG response to this compound would indicate that the insect's olfactory receptor neurons can detect this compound.
Experimental Protocol:
1. Insect Preparation:
-
Select healthy adult insects of the target species.
-
Immobilize the insect by chilling it on ice or using a gentle restraint method.
-
Excise one antenna at the base using fine scissors.
-
Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.
2. Odor Stimulus Preparation:
-
Prepare a serial dilution of this compound in a high-purity solvent such as hexane (B92381) (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.
-
Allow the solvent to evaporate completely, leaving the desired amount of this compound on the filter paper.
-
Prepare a control stimulus with only the solvent.
3. EAG Recording:
-
Insert the filter paper with the odorant into a Pasteur pipette.
-
Deliver a continuous stream of purified, humidified air over the antennal preparation.
-
Introduce a puff of air (e.g., 0.5 seconds) from the Pasteur pipette into the continuous airstream, directed at the antenna.
-
Record the resulting depolarization of the antennal signal using an amplifier and data acquisition software.
-
Present the stimuli in order of increasing concentration, with a sufficient interval between puffs to allow the antenna to recover.
-
Present the solvent control at the beginning and end of each recording session.
Hypothetical EAG Dose-Response Data:
The following table presents hypothetical EAG response data for a target insect species to varying concentrations of this compound.
| Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation |
| 0 (Control) | 0.15 | 0.04 |
| 0.01 | 0.45 | 0.09 |
| 0.1 | 0.95 | 0.18 |
| 1 | 1.80 | 0.25 |
| 10 | 2.60 | 0.32 |
| 100 | 2.65 | 0.35 |
Behavioral Assays: Olfactometer Studies
Behavioral assays are essential to determine if the detection of this compound elicits a behavioral response in the insect, such as attraction or repulsion. A common apparatus for this is a Y-tube olfactometer.
Experimental Protocol:
1. Olfactometer Setup:
-
Use a glass Y-tube olfactometer with a central arm for insect release and two side arms for presenting the odor stimulus and a control.
-
Connect the side arms to a purified, humidified air source with a controlled flow rate.
-
Place the olfactometer in a controlled environment with uniform lighting and temperature to avoid positional bias.
2. Stimulus and Control:
-
In one arm, introduce the air passed over a filter paper treated with this compound (at a concentration that elicited a strong EAG response).
-
In the other arm, introduce the air passed over a filter paper treated only with the solvent (control).
3. Behavioral Observation:
-
Introduce a single insect into the central arm of the olfactometer.
-
Allow the insect to acclimatize and then make a choice between the two arms.
-
A choice is recorded when the insect moves a set distance into one of the arms and remains there for a specified time (e.g., 1 minute).
-
Record the number of insects choosing the treatment arm versus the control arm.
-
After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors.
-
Rotate the position of the treatment and control arms between trials to prevent any unforeseen positional bias.
Hypothetical Olfactometer Choice Data:
This table summarizes hypothetical results from a two-choice olfactometer assay.
| Treatment | Control | No Choice | Total N | % Attraction |
| 35 | 15 | 5 | 55 | 63.6% |
Statistical analysis (e.g., Chi-squared test) would be necessary to determine if the observed preference is statistically significant.
Visualizations
General Insect Olfactory Signaling Pathway
Caption: A generalized insect olfactory signaling pathway from odorant binding to potential behavioral response.
Experimental Workflow for Pheromone Identification
Caption: A logical workflow for the identification and validation of a new insect pheromone.
References
Application Notes and Protocols for Stability Testing of p-Cresyl Isovalerate in Product Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresyl isovalerate is an aromatic ester utilized as a fragrance and flavoring agent in a variety of cosmetic and pharmaceutical products.[1][2] As with any active ingredient or excipient, ensuring its stability within the final product formulation is critical for maintaining product quality, safety, and efficacy throughout its shelf life. As an ester, this compound is susceptible to degradation, primarily through hydrolysis, which can be influenced by the pH of the formulation, temperature, and light exposure.[3]
These application notes provide a comprehensive framework for conducting stability testing of this compound in various product formulations. The protocols detailed below are designed to identify potential degradation pathways, establish a stability-indicating analytical method, and quantify the stability of the molecule under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Predicted Degradation Pathway
The primary anticipated degradation pathway for this compound is hydrolysis of the ester linkage, which would yield p-cresol (B1678582) and isovaleric acid. This reaction can be catalyzed by both acidic and basic conditions. Other potential degradation routes include oxidation of the phenolic ring or the alkyl chain, and photodegradation upon exposure to UV light.
Experimental Protocols
A stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for this purpose.
Protocol 1: Development and Validation of a Stability-Indicating HPLC-UV Method
This protocol outlines the development and validation of a reversed-phase HPLC method for the quantification of this compound.
3.1.1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 220 nm (based on the aromatic nature of the compound) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The preparation will vary depending on the product formulation. General guidelines are provided in Protocol 2. The final sample solution should be diluted with the mobile phase to a concentration within the calibration range.
3.1.3. Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Demonstrated by the separation of this compound from its degradation products generated during forced degradation studies.
-
Linearity: Assessed by analyzing at least five concentrations over the desired range. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determined by the recovery of known amounts of this compound spiked into a placebo formulation.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.
Protocol 2: Sample Preparation from Product Formulations
The extraction of this compound from the product matrix is a critical step for accurate quantification.
3.2.1. For Creams, Lotions, and Ointments (Oil-in-Water or Water-in-Oil Emulsions)
-
Accurately weigh a representative amount of the product (e.g., 1 g) into a 50 mL centrifuge tube.
-
Add a suitable organic solvent in which this compound is soluble and which is immiscible with the bulk of the formulation (e.g., 20 mL of methanol (B129727) or a mixture of methanol and hexane).
-
Vortex vigorously for 5 minutes to disperse the formulation.
-
Use ultrasound-assisted extraction for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully collect the supernatant containing the extracted this compound.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the HPLC mobile phase to a suitable concentration for analysis.
3.2.2. For Perfumes and Alcoholic Formulations
-
Accurately pipette a known volume of the product (e.g., 1 mL) into a volumetric flask.
-
Dilute with the HPLC mobile phase to the desired concentration.
-
Filter through a 0.45 µm syringe filter before injection.
Protocol 3: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method. A target degradation of 5-20% is generally recommended.[4][6]
3.3.1. Acid and Base Hydrolysis
-
Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent.
-
For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid.
-
For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solutions at 60°C and analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of base or acid, respectively.
3.3.2. Oxidative Degradation
-
Prepare a solution of this compound (e.g., 100 µg/mL).
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect from light.
-
Analyze samples at appropriate time points.
3.3.3. Thermal Degradation
-
Store the solid this compound and the product formulation at an elevated temperature (e.g., 60°C) in a stability chamber.
-
Analyze samples at various time points (e.g., 1, 3, 7, 14 days).
3.3.4. Photostability Testing
-
Expose the this compound and the product formulation (in photostable and product-representative packaging) to a light source according to ICH Q1B guidelines.[4][7]
-
The light source should provide a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[4]
-
A control sample should be stored in the dark under the same temperature conditions.
-
Analyze the exposed and control samples after the exposure period.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Forced Degradation Study of this compound
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products | Retention Time(s) of Major Degradants (min) |
| 0.1 M HCl, 60°C | 24 hours | 85.2 | 2 | 3.1, 5.8 |
| 0.1 M NaOH, 60°C | 8 hours | 78.5 | 1 | 3.1 |
| 3% H₂O₂, RT | 24 hours | 92.1 | 3 | 4.2, 6.5, 7.1 |
| Thermal, 60°C | 14 days | 98.5 | 1 | 4.5 |
| Photostability | 1.2 million lux-hr | 95.3 | 2 | 5.2, 8.0 |
Table 2: Long-Term Stability of this compound in a Cream Formulation (Storage at 25°C/60% RH)
| Time Point (Months) | % this compound Remaining (Mean ± SD, n=3) | Appearance | pH |
| 0 | 100.0 ± 0.5 | White, smooth cream | 6.5 ± 0.1 |
| 3 | 99.2 ± 0.7 | No change | 6.4 ± 0.1 |
| 6 | 98.5 ± 0.6 | No change | 6.4 ± 0.2 |
| 12 | 97.1 ± 0.8 | No change | 6.3 ± 0.1 |
Visualizations
Caption: Workflow for the stability testing of this compound.
References
- 1. Oxidative stability of DHA phenolic ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. certified-laboratories.com [certified-laboratories.com]
- 5. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 6. CAS 55066-56-3: this compound | CymitQuimica [cymitquimica.com]
- 7. database.ich.org [database.ich.org]
Regulatory Landscape of p-Cresyl Isovalerate in Food: A Detailed Overview for Researchers and Drug Development Professionals
Application Note
Introduction
p-Cresyl isovalerate, also known as p-tolyl 3-methylbutyrate, is a flavoring substance used in the food industry to impart fruity and cheesy notes. As with all food additives, its use is subject to rigorous safety assessments and regulatory guidelines to ensure consumer safety. This document provides a comprehensive overview of the current regulatory status of this compound, summarizes key toxicological data, and outlines standard experimental protocols for its analysis and safety evaluation. This information is intended for researchers, scientists, and drug development professionals who may encounter this compound in their work.
Regulatory Status
The safety of this compound for use as a flavoring agent in food has been evaluated by major international regulatory bodies. The consensus among these authorities is that this compound poses no safety concern at the current estimated levels of intake.
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA): At its 55th meeting in 2000, JECFA evaluated this compound (JECFA number 702) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[1][2].
-
Flavor and Extract Manufacturers Association (FEMA): this compound is listed as a FEMA GRAS (Generally Recognized as Safe) substance with the number 3387[3][4][5]. The FEMA Expert Panel determined that this substance is safe for its intended use as a flavoring ingredient in food[5].
-
European Food Safety Authority (EFSA): EFSA evaluated this compound as part of its Flavouring Group Evaluation 22 (FGE.22) on ring-substituted phenolic substances. The scientific panel concluded that this compound does not give rise to safety concerns at the estimated levels of dietary intake[6][7][8].
Quantitative Toxicological Data
The safety assessments conducted by regulatory bodies are based on a comprehensive review of available toxicological data. For this compound, the evaluation heavily relies on the predicted metabolism of the substance and the toxicological data of its expected metabolites: p-cresol (B1678582) and isovaleric acid. The ester is anticipated to be rapidly hydrolyzed in the body into these two components.
| Parameter | Substance | Value | Species | Study Type | Reference |
| NOAEL | p-Cresol | 50 mg/kg bw/day | Rat | 90-day oral gavage | [9] |
| NOAEL | Isovaleric Acid | 600 mg/kg/day | Rat | Developmental toxicity | [5] |
| MSDI-EU | This compound | 0.37 µ g/capita/day | Human | Estimated Daily Intake | The Good Scents Company |
| MSDI-USA | This compound | 0.10 µ g/capita/day | Human | Estimated Daily Intake | The Good Scents Company |
NOAEL: No-Observed-Adverse-Effect Level; MSDI: Maximised Survey-derived Daily Intake
Metabolic Pathway and Toxicological Considerations
This compound is an ester that is expected to undergo rapid hydrolysis in the human body, catalyzed by carboxylesterases present in the liver and other tissues, into its constituent alcohol (p-cresol) and carboxylic acid (isovaleric acid).
References
- 1. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 2. WHO | JECFA [apps.who.int]
- 3. GC-O-MS technique and its applications in food flavor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Power of Gas Chromatography-Mass Spectrometry (GC-MS) in Food Analysis • Food Safety Institute [foodsafety.institute]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. rroij.com [rroij.com]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of p-Cresyl Isovalerate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-cresyl isovalerate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound, typically performed via Fischer-Speier esterification, is a common issue. This reaction is an equilibrium process, meaning the reverse reaction (hydrolysis of the ester) can limit the product yield. Here are the primary factors to investigate:
-
Inefficient Water Removal: The water produced during the esterification can hydrolyze the ester product, shifting the equilibrium back towards the reactants.
-
Solution: Employ azeotropic distillation with a Dean-Stark apparatus to continuously remove water from the reaction mixture. Toluene (B28343) is a suitable solvent for this purpose. Alternatively, using a chemical drying agent that is stable under acidic conditions, such as molecular sieves, can also be effective.
-
-
Suboptimal Reactant Molar Ratio: The ratio of p-cresol (B1678582) to isovaleric acid plays a crucial role in driving the reaction forward.
-
Solution: According to Le Chatelier's principle, using an excess of one of the reactants can shift the equilibrium towards the product. It is often more cost-effective and practical to use an excess of the less expensive reactant. For instance, using a 2 to 3-fold excess of p-cresol can significantly improve the yield of the ester.
-
-
Insufficient Catalyst Concentration or Inactive Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a reasonable timeframe. The catalyst can also become deactivated by impurities.
-
Solution: Ensure you are using a sufficient concentration of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The optimal concentration is typically between 1-5 mol% relative to the limiting reactant. However, excessive catalyst can lead to side reactions, so it is crucial to optimize the concentration.
-
-
Inadequate Reaction Temperature and Time: The reaction may not have reached equilibrium if the temperature is too low or the reaction time is too short.
-
Solution: The reaction should be carried out at the reflux temperature of the chosen solvent (e.g., toluene, approximately 110°C) to ensure a sufficient reaction rate. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time, which can range from several hours to overnight.
-
Q2: I am observing the formation of dark-colored byproducts in my reaction mixture. What are these and how can I prevent them?
A2: The formation of dark-colored impurities during the acidic esterification of phenols like p-cresol can be attributed to several factors:
-
Oxidation of p-Cresol: Phenols are susceptible to oxidation, especially at elevated temperatures in the presence of acid and trace metals, leading to the formation of colored quinone-like structures.
-
Solution: Ensure your p-cresol is of high purity and free from metal contaminants. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
-
-
Sulfonation of p-Cresol: When using sulfuric acid as a catalyst, sulfonation of the aromatic ring of p-cresol can occur as a side reaction, particularly at higher temperatures or with high concentrations of H₂SO₄. This can lead to the formation of p-cresol sulfonic acid and subsequent colored byproducts.
-
Solution: Use the minimum effective amount of sulfuric acid. Alternatively, consider using a non-sulfonating acid catalyst like p-toluenesulfonic acid or a solid acid catalyst.
-
-
Decomposition of Starting Materials or Product: Prolonged heating at high temperatures can lead to the decomposition of the reactants or the desired ester product.
-
Solution: Monitor the reaction and stop it once it has reached completion to avoid unnecessary heating.
-
Q3: How can I effectively purify the synthesized this compound?
A3: Proper purification is crucial to obtain a high-purity product. A typical work-up and purification procedure involves the following steps:
-
Neutralization and Washing: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted isovaleric acid. Subsequently, wash with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) and then filter.
-
Solvent Removal: Remove the solvent (e.g., toluene) using a rotary evaporator.
-
Distillation: The final purification step is typically vacuum distillation. This compound has a relatively high boiling point, so distillation under reduced pressure is necessary to prevent decomposition.
Quantitative Data on Synthesis Optimization
The yield of this compound is influenced by several reaction parameters. The following table summarizes the expected impact of these parameters on the reaction yield based on general principles of Fischer esterification and related studies.
| Parameter | Condition 1 | Yield/Conversion | Condition 2 | Yield/Conversion | Rationale |
| Molar Ratio (p-cresol:isovaleric acid) | 1:1 | ~65-70% | 3:1 | >90% | An excess of one reactant shifts the equilibrium towards the product side. |
| H₂SO₄ Catalyst Concentration (mol%) | 1% | Moderate | 3% | High | Increasing catalyst concentration generally increases the reaction rate, up to an optimal point. |
| H₂SO₄ Catalyst Concentration (mol%) | 3% | High | 5% | May Decrease | Excess acid can lead to side reactions like sulfonation and dehydration, reducing the yield of the desired product. |
| Reaction Temperature | 80°C | Slow reaction rate | 110°C (Reflux in Toluene) | Faster reaction rate | Higher temperatures increase the reaction rate, allowing the equilibrium to be reached faster. |
| Water Removal | No removal | ~65-70% | With Dean-Stark | >95% | Continuous removal of water, a product, drives the reaction to completion. |
Detailed Experimental Protocol: Fischer Esterification of p-Cresol with Isovaleric Acid
This protocol describes a general procedure for the synthesis of this compound using a Dean-Stark apparatus for water removal.
Materials:
-
p-Cresol
-
Isovaleric acid
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Setup: Assemble a clean and dry apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.
-
Charging Reactants: To the round-bottom flask, add p-cresol (1.0 eq), isovaleric acid (1.2 eq), a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq), and toluene (enough to fill the flask to about half its volume and the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or until the reaction completion is confirmed by TLC or GC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
Technical Support Center: GC Analysis of p-Cresyl Isovalerate
This guide provides troubleshooting solutions and frequently asked questions to help researchers, scientists, and drug development professionals resolve Gas Chromatography (GC) peak tailing issues encountered during the analysis of p-cresyl isovalerate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
Peak tailing is a chromatographic issue where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[1] For active compounds like this compound, which contains a polar ester group, tailing can be a common problem. This issue compromises data quality by reducing the resolution between adjacent peaks, complicating peak integration, and ultimately decreasing the accuracy and precision of quantitative analysis.[1][2] A tailing factor greater than 1.5 typically indicates a problem that requires investigation.[2]
Q2: My this compound peak is tailing, but other non-polar compounds in the same run look fine. What is the likely cause?
This phenomenon, where only specific peaks are affected, strongly suggests a chemical interaction issue rather than a physical or flow path problem.[3][4] The polar nature of this compound makes it susceptible to reversible adsorption by "active sites" within the GC system.[2] These active sites are often exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, column stationary phase, or glass wool packing.[5] This secondary interaction retains a portion of the analyte molecules longer, causing the characteristic tail.[5]
Q3: All the peaks in my chromatogram, including the solvent peak, are tailing. Where should I start troubleshooting?
When all peaks in a chromatogram exhibit tailing, the cause is most often a physical disruption in the carrier gas flow path.[5][6] This indiscriminate tailing affects all compounds, regardless of their chemical properties.[3] The most common culprits to investigate are:
-
Improper Column Installation: An incorrectly positioned column in the inlet can create unswept (dead) volumes, leading to tailing.[5][6]
-
Poor Column Cut: A jagged or angled column cut at the inlet can create turbulence in the flow path, causing band broadening and tailing.[2][5]
-
System Leaks: Leaks at the inlet or detector fittings can disrupt the carrier gas flow and introduce atmospheric contaminants.[3][4]
Q4: How can I prevent peak tailing before it starts?
A proactive approach centered on routine maintenance and proper technique is the best defense against peak tailing. Key preventative measures include:
-
Regular Inlet Maintenance: The inlet is a common source of activity and contamination.[1] Regularly replace the inlet liner and septum to prevent the buildup of non-volatile residues and septum particles.
-
Use High-Quality Consumables: Always use high-quality, deactivated liners and fresh septa.[5]
-
Proper Sample Preparation: Ensure samples are free of non-volatile matrix components that can contaminate the system.[7]
-
Column Care: Periodically trim a small section (10-20 cm) from the front of the column to remove accumulated contaminants and active sites.[2][8]
Q5: Could my choice of GC column be causing the tailing for this compound?
Yes, the column choice is critical. The "like dissolves like" principle applies; the stationary phase polarity should ideally match the analyte's polarity.[9] For an intermediate-polarity compound like this compound, using a very non-polar column could potentially lead to poor peak shape if secondary interactions are not well-controlled. Conversely, highly polar columns, such as those with a polyethylene (B3416737) glycol (PEG) or "WAX" phase, are designed to analyze polar compounds and often provide excellent peak shape for them.[10][11] If you are using a general-purpose, non-polar column (like a 5% phenyl-methylpolysiloxane), ensure it is a highly inert or "Ultra Inert" version to minimize surface activity.[12]
Q6: I've tried everything and my peak still tails. Are there any advanced solutions?
If standard troubleshooting fails, derivatization is a powerful chemical technique to eliminate the root cause of interaction-based tailing.[13] This process involves chemically modifying the analyte to make it more volatile and less polar. For compounds with active hydrogens (like alcohols, phenols, or acids), silylation is a common method.[13] While this compound is an ester, if you are analyzing its precursor, p-cresol, derivatization of the hydroxyl group would be highly effective at reducing tailing.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve the cause of peak tailing for this compound. Start with the most common and easiest-to-fix issues before moving to more complex solutions.
Caption: A step-by-step workflow for troubleshooting GC peak tailing.
Guide 2: Understanding and Addressing Active Sites
Active sites are the primary cause of peak tailing for polar analytes like this compound. The diagram below illustrates how the polar ester group of the analyte can form a hydrogen bond with an active silanol group on a silica (B1680970) surface (e.g., inside the inlet liner or on the column). This secondary retention mechanism causes a portion of the molecules to elute later, creating a tail.
Caption: Interaction between this compound and an active site.
To resolve this, you must either passivate or remove these active sites.
-
Replacing the Inlet Liner: This is the most effective first step. Over time, the deactivation layer on a liner wears away, and it can become coated with non-volatile sample residue. Replacing it with a new, factory-deactivated liner restores an inert flow path.[1]
-
Trimming the Column: If liner replacement doesn't solve the issue, the contamination may be at the head of the analytical column.[8] Trimming 10-20 cm from the inlet end of the column physically removes the contaminated section.[2]
Data Presentation
The following table shows representative data on how different troubleshooting actions can improve the peak shape of this compound, as measured by the Tailing Factor (Tf). A value of 1.0 is perfectly symmetrical.
| Troubleshooting Action | Before Action (Tf) | After Action (Tf) | Potential Cause Addressed |
| Replace Inlet Liner & Septum | 2.5 | 1.2 | Active sites from liner contamination or septum particles[1] |
| Re-cut and Re-install Column | 2.1 (all peaks) | 1.1 (all peaks) | Flow path disruption from poor cut or dead volume[2][5][6] |
| Trim 15 cm from Column Inlet | 1.8 | 1.1 | Contamination/activity at the column head[8] |
| Reduce Sample Amount by 50% | 2.2 | 1.4 | Column overload[2][8] |
| Increase Inlet Temperature by 20°C | 1.9 | 1.5 | Incomplete or slow sample vaporization[1][14] |
Experimental Protocols
Protocol 1: Inlet Maintenance (Liner and Septum Replacement)
Objective: To replace common sources of contamination and activity in the GC inlet.
Materials:
-
New, deactivated inlet liner (appropriate for your inlet and injection type)
-
New septum
-
Forceps or liner removal tool
-
Wrench for inlet septum nut
-
Lint-free gloves
Procedure:
-
Cool Down: Set the inlet and oven temperatures to a safe handling temperature (e.g., below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow at the instrument or gas cylinder.[1]
-
Remove Septum Nut: Carefully unscrew the septum nut from the top of the inlet.[1]
-
Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly, as this can cause coring.[1]
-
Remove Liner: Using clean forceps, gently remove the old inlet liner.[1] Note its orientation (e.g., if it contains glass wool).
-
Install New Liner: Insert a new, deactivated liner in the same orientation. Ensure any O-rings are correctly seated.[1]
-
Reassemble: Screw the septum nut back on until it is finger-tight, then tighten slightly with a wrench (typically 1/4 to 1/2 turn past finger-tight, consult your instrument manual).
-
Leak Check: Restore the carrier gas flow. Perform an electronic leak check around the septum nut and other fittings to ensure a tight seal.
-
Equilibrate: Heat the inlet and oven back to their method setpoints and allow the system to equilibrate before running a sample.
Protocol 2: Column Trimming
Objective: To remove the contaminated front section of the GC column.
Materials:
-
Ceramic scoring wafer or other high-quality column cutting tool
-
Magnifying loupe or low-power microscope
-
Lint-free gloves
-
New column ferrule and nut (recommended)
Procedure:
-
Cool Down & Disconnect: Follow steps 1 and 2 from the Inlet Maintenance protocol.
-
Remove Column from Inlet: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Measure and Score: Wearing gloves, uncoil a sufficient length of the column. Using a scoring wafer, make a single, light scratch on the polyimide coating approximately 10-20 cm from the end.
-
Break and Inspect: Gently snap the column at the score line. Inspect the cut end with a magnifying loupe.[2] The cut should be clean, flat, and perfectly perpendicular (90°) to the column wall, with no jagged edges or shards.[5][6] If the cut is poor, repeat the process.
-
Re-install Column: Slide a new nut and ferrule onto the freshly cut column end. Insert the column into the inlet to the correct depth as specified by your instrument manufacturer (this is critical for good peak shape).[2]
-
Tighten and Leak Check: Tighten the column nut, restore gas flow, and perform a leak check as described above.
-
Condition (Optional but Recommended): Heat the column to its maximum operating temperature (or 20°C above your method's final temperature) for 15-30 minutes with the detector end disconnected to bake out any contaminants introduced during installation.
-
Reconnect and Equilibrate: Cool the oven, reconnect the column to the detector, and allow the system to fully equilibrate before analysis. Note that retention times may shift slightly after trimming the column.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Polar GC Columns | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. restek.com [restek.com]
- 12. agilent.com [agilent.com]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
matrix effects in LC-MS/MS analysis of p-cresyl isovalerate
Welcome to the Technical Support Center for the LC-MS/MS analysis of p-cresyl isovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating matrix effects in complex biological samples. Below you will find frequently asked questions and troubleshooting guides to help you achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often undetected, components from the sample matrix.[1][2] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] This interference can lead to either signal suppression (a decrease in analyte response) or, less commonly, signal enhancement (an increase in analyte response), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][3][4]
Q2: Why are matrix effects a significant concern for quantifying this compound in biological samples?
A2: this compound is often analyzed in complex biological matrices like plasma, serum, urine, or tissue homogenates.[5][6] These matrices contain high concentrations of endogenous substances (e.g., phospholipids (B1166683), salts, proteins) that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[2][7][8] Failure to address these effects can lead to significant analytical errors, such as the underestimation of this compound concentration due to ion suppression, potentially yielding false-negative results.[9]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: You can assess matrix effects both qualitatively and quantitatively.
-
Qualitative Assessment: The post-column infusion method is used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][10] This involves infusing a constant flow of a this compound standard into the MS detector post-column while injecting a blank matrix extract. Dips or rises in the baseline signal indicate retention times where matrix components are causing interference.[3]
-
Quantitative Assessment: The most common method is the post-extraction spike analysis.[2][10] This involves comparing the peak area of this compound in a standard solution (A) with its peak area when spiked into a blank matrix extract (B). The matrix effect (ME) is calculated as a percentage: ME (%) = (B/A) * 100. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[9]
Q4: What are the primary causes of ion suppression for a small molecule like this compound?
A4: Ion suppression in electrospray ionization (ESI), the most common technique for this type of analysis, can be caused by several factors:
-
Competition for Ionization: Co-eluting matrix components compete with this compound for the available charge on the ESI droplets, reducing the number of analyte ions that are formed and detected.[1][11]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets.[11][12] This hinders solvent evaporation and the efficient release of gas-phase analyte ions.[12]
-
Source Contamination: Non-volatile materials can precipitate in the ion source, fouling surfaces and leading to diminished and irreproducible analyte response over time.[7]
Troubleshooting Guides
Issue: My this compound signal is inconsistent and lower than expected. How can I troubleshoot potential ion suppression?
This is a classic sign of matrix effects. Follow this workflow to diagnose and mitigate the issue.
Caption: A logical workflow for identifying and resolving matrix effects.
Corrective Actions:
-
Optimize Sample Preparation: This is the most effective way to reduce matrix effects.[1][13] Choose a more rigorous cleanup method to remove interfering components like phospholipids.[7][13] See the table below for a comparison.
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the regions of ion suppression.[1][14] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[3][14]
-
Dilute the Sample: A simple but effective approach is to dilute the sample extract.[3][14] This reduces the concentration of all components, including interfering ones, but may compromise sensitivity if your analyte concentration is already low.[3]
-
Use a Compensation Strategy: If matrix effects cannot be eliminated, they must be compensated for. The two primary methods are using matrix-matched calibration standards or a stable isotope-labeled internal standard (SIL-IS).[1][10] A SIL-IS is the preferred approach as it co-elutes with the analyte and experiences the same ionization suppression or enhancement, providing the most accurate correction.[3][15][16]
Issue: How do I choose the right sample preparation technique to minimize interference?
The goal of sample preparation is to remove matrix components while efficiently recovering your analyte.[13][17]
| Technique | Description | Pros | Cons | Effectiveness for this compound |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[13] | Fast, easy, and inexpensive. | Non-selective; phospholipids and other small molecules remain in the supernatant, often causing significant matrix effects.[13] | Low to Moderate: Often insufficient for removing phospholipids that cause ion suppression.[13] |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two immiscible liquids (e.g., aqueous sample and an organic solvent).[1][13] | Can provide a cleaner extract than PPT. Can be optimized by adjusting pH.[13] | Can be labor-intensive, may have lower analyte recovery, and requires significant solvent volumes. | Moderate to High: A well-optimized LLE can effectively remove many interferences. Double LLE can further improve selectivity.[13] |
| Solid-Phase Extraction (SPE) | A chromatographic technique that uses a solid sorbent to isolate the analyte from the matrix.[1][13] | Highly selective, provides very clean extracts, and can concentrate the analyte. | More complex method development, can be more expensive and time-consuming than PPT or LLE. | High: The most effective technique for removing a broad range of interferences, leading to minimal matrix effects.[1][13] |
| HybridSPE®-Phospholipid | A specialized technique that combines protein precipitation with phospholipid removal using a zirconium-coated sorbent.[7] | Effectively removes both proteins and phospholipids in a single step.[7] | More costly than standard PPT. | Very High: Specifically designed to target phospholipids, which are a major source of ion suppression in plasma and serum analysis.[7][13] |
Issue: My calibration curve is not linear. Could matrix effects be the cause?
Yes, matrix effects can severely impact linearity and accuracy.[10] If the degree of ion suppression changes with analyte concentration, it can distort the linear relationship.
Solutions:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[1] This ensures that the standards and the unknown samples experience similar matrix effects, thereby improving accuracy.[1][18]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[16] A SIL-IS for this compound (e.g., p-cresyl-d7 sulfate) has nearly identical chemical and physical properties to the analyte and will co-elute.[15][19] Any matrix effect that suppresses the analyte signal will also suppress the SIL-IS signal to the same degree. By using the peak area ratio (analyte/IS), the effect is normalized, resulting in an accurate and precise measurement.[15][20]
Caption: How a SIL-IS co-elutes and corrects for signal suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative determination of ion suppression or enhancement.
Caption: Workflow for quantifying matrix effects via post-extraction spiking.
Methodology:
-
Prepare Solution A: Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the mobile phase or reconstitution solvent.
-
Prepare Solution B:
-
Select at least six different lots of blank biological matrix (e.g., human plasma).
-
Process these blank samples using your established extraction procedure (e.g., PPT, LLE, or SPE).
-
Take the final, clean extract and spike it with this compound to achieve the same final concentration as in Solution A.
-
-
Analysis: Inject both solutions (A and B) into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation: Calculate the matrix effect for each lot of the biological matrix using the formula: Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) x 100 .
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general methodology for cleaning up plasma samples to reduce matrix interferences.
Materials:
-
SPE Cartridges (e.g., a mixed-mode or reverse-phase sorbent suitable for this compound).
-
Plasma sample, thawed and vortexed.
-
Internal Standard (p-cresyl-d7 sulfate (B86663) recommended).
-
Pre-treatment solution (e.g., 2% formic acid in water).
-
Wash solution (e.g., 5% methanol in water).
-
Elution solvent (e.g., 90:10 acetonitrile/methanol).
-
Centrifuge, nitrogen evaporator.
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution and 200 µL of pre-treatment solution. Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the sorbent to dry.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge using 1 mL of the elution solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the LC-MS/MS method for determining the p-cresol level in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. welch-us.com [welch-us.com]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
reducing degradation of p-cresyl isovalerate during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-cresyl isovalerate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation of this compound during extraction and sample preparation.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is consistently low. What are the most likely causes?
Low recovery of this compound is often due to its degradation during the extraction process. As a phenolic ester, it is susceptible to hydrolysis and oxidation, which can be influenced by several factors including pH, temperature, light exposure, and the choice of extraction solvent.[1]
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are:
-
Hydrolysis: The ester bond is cleaved, yielding p-cresol (B1678582) and isovaleric acid. This reaction is catalyzed by acids and bases and is accelerated at higher temperatures.
-
Oxidation: The phenolic hydroxyl group of the p-cresol moiety is susceptible to oxidation, which can lead to the formation of various degradation products and discoloration of the sample.[2] This process can be initiated by exposure to air (oxygen), light, and the presence of metal ions.
Q3: How does pH affect the stability of this compound during extraction?
The stability of esters like this compound is highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis. For a structurally similar compound, p-tolyl hydrogen succinate (B1194679), the rate of hydrolysis is at a minimum around pH 2 and increases significantly in more acidic or alkaline conditions.[3] It is generally recommended to work at a neutral or slightly acidic pH (around 6-7) to minimize hydrolysis.[1]
Q4: Can the choice of extraction solvent impact the stability of this compound?
Yes, the solvent can influence stability. While the polarity of the solvent is crucial for efficient extraction, some solvents can promote degradation. For instance, the presence of water in the extraction solvent can facilitate hydrolysis. It is important to select a solvent that provides good solubility for this compound while minimizing the potential for degradation.
Q5: What are the ideal storage conditions for samples and extracts containing this compound?
To ensure the stability of this compound, samples and extracts should be stored at low temperatures and protected from light. For short-term storage (up to 48 hours), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal.[1] Always use amber glass vials or other light-blocking containers to prevent photodegradation.[1]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Steps | Rationale |
| Ester Hydrolysis | - Maintain a neutral or slightly acidic pH (6-7) during extraction.[1] - Use buffered solutions. - Avoid excessively high temperatures. | Both acidic and basic conditions catalyze the hydrolysis of the ester bond.[3] |
| Oxidative Degradation | - Work under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[1][4] - Use amber glassware and minimize exposure to light.[1][4] | Phenolic compounds are susceptible to oxidation, which can be initiated by oxygen, light, and metal ions.[2] |
| High Temperature | - Utilize non-thermal extraction methods like ultrasonic-assisted extraction (UAE) or solid-phase extraction (SPE) at room temperature.[1] - If heating is necessary, use the lowest effective temperature for the shortest duration. - Immediately cool samples after any heating step.[1] | Elevated temperatures accelerate both hydrolysis and oxidation reactions.[1] |
| Inappropriate Solvent | - Select a solvent with appropriate polarity for this compound. - If using aqueous solvent mixtures, minimize the water content as much as possible without compromising extraction efficiency. | The choice of solvent affects both extraction efficiency and analyte stability. |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps | Rationale |
| Variable Sample pH | - Measure and adjust the pH of each sample to a consistent value before extraction. | Fluctuations in pH between samples can lead to different rates of hydrolysis and therefore variable recovery. |
| Inconsistent Exposure to Light | - Standardize the light conditions for all samples during preparation (e.g., work in a fume hood with the light off or use light-blocking tubes). | The extent of photodegradation can vary with the intensity and duration of light exposure. |
| Presence of Oxidative Enzymes | - If working with biological matrices, consider a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) early in the workflow to remove enzymes. | Endogenous enzymes in the sample can catalyze the degradation of the analyte. |
| Repeated Freeze-Thaw Cycles | - Aliquot samples before freezing to avoid repeated thawing and freezing of the entire sample. | Freeze-thaw cycles can accelerate the degradation of sensitive compounds.[1] |
Experimental Protocols
Protocol 1: General Extraction of this compound with Minimal Degradation
This protocol provides a general workflow for solvent extraction while incorporating measures to prevent the degradation of this compound.
1. Sample Preparation:
-
If using solid samples, grind to a fine powder to increase the surface area for extraction.
-
For liquid samples, ensure they are at the appropriate pH (6-7) before proceeding.
2. Solvent Selection and Preparation:
-
Choose a solvent based on the polarity of this compound and the sample matrix. A common starting point is a mixture of an organic solvent (e.g., ethyl acetate, acetonitrile, or methanol) and a buffered aqueous solution.
-
To minimize oxidation, sparge the extraction solvent with nitrogen gas for 10-15 minutes before use.
-
Consider adding an antioxidant to the solvent. For example, add ascorbic acid to a final concentration of 100 mg/L.[1]
3. Extraction Process:
-
Perform the extraction at a controlled, low temperature (e.g., 4°C or on an ice bath).
-
If using a technique like sonication, use a cooling bath to prevent the sample from heating up.
-
Protect the extraction vessel from light by using amber glassware or by wrapping it in aluminum foil.
4. Post-Extraction Handling:
-
Immediately after extraction, separate the liquid and solid phases (e.g., by centrifugation or filtration).
-
If the extract needs to be concentrated, use a method that minimizes heat exposure, such as a rotary evaporator with a cooled water bath or nitrogen blow-down at room temperature.
-
Store the final extract at -20°C or -80°C in amber vials until analysis.
Quantitative Data Summary
Table 1: First-Order Rate Constants (k) for the Hydrolysis of p-Tolyl Hydrogen Succinate at Different pH Values and Temperatures [3]
| pH | Temperature (°C) | Rate Constant, k (min⁻¹) |
| 1.2 | 40 | 1.38 x 10⁻³ |
| 2.0 | 40 | 0.46 x 10⁻³ |
| 3.0 | 40 | 0.69 x 10⁻³ |
| 4.0 | 40 | 1.15 x 10⁻³ |
| 5.8-7.0 | 40 | 2.07 x 10⁻³ |
| 1.2 | 50 | 3.22 x 10⁻³ |
| 2.0 | 50 | 1.15 x 10⁻³ |
| 3.0 | 50 | 1.61 x 10⁻³ |
| 4.0 | 50 | 2.53 x 10⁻³ |
| 5.8-7.0 | 50 | 4.60 x 10⁻³ |
Data adapted from the study on p-tolyl hydrogen succinate, which serves as an illustrative model for the behavior of a phenolic ester.
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 3. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Extraction Parameters for p-Cresyl Isovalerate
Welcome to the technical support center for the optimization of extraction parameters for p-cresyl isovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider before starting an extraction?
A1: this compound is an ester derived from p-cresol (B1678582) and isovaleric acid.[1] Key properties to consider are its molecular weight of 192.25 g/mol , its liquid state at room temperature, and its solubility.[2][3] It is described as insoluble in water but soluble in organic solvents like ethanol, methanol, isopropanol, and oils.[2] Its volatility should also be considered, especially during solvent evaporation steps, to prevent loss of the analyte.[1]
Q2: Which extraction techniques are most suitable for this compound from biological matrices?
A2: The most common and suitable techniques would be liquid-liquid extraction (LLE) and solid-phase microextraction (SPME). LLE is a robust method for separating compounds based on their differential solubilities in two immiscible liquid phases. SPME is a solvent-free technique that is excellent for trace-level analysis of volatile and semi-volatile compounds.[4][5] The choice between these will depend on the sample matrix, the required sensitivity, and the available equipment.
Q3: What are the initial recommended solvent systems for liquid-liquid extraction of this compound?
A3: Given that this compound is soluble in various organic solvents, a good starting point for LLE from an aqueous matrix (e.g., plasma, urine, or culture media) would be to use a water-immiscible organic solvent. Ethyl acetate (B1210297) is a common choice due to its intermediate polarity, which can efficiently extract a broad range of compounds.[6] Other potential solvents include hexane, diethyl ether, and dichloromethane. A preliminary screening of these solvents is recommended to determine the one that provides the best recovery.
Q4: How does pH adjustment of the sample influence the extraction efficiency of this compound?
A4: While this compound itself is a neutral molecule (an ester), the pH of the sample matrix can influence the extraction of potential interfering compounds.[7] For instance, acidic or basic compounds in the matrix can be ionized by adjusting the pH, which will alter their solubility in the organic extraction solvent. It is generally recommended to perform the extraction at a neutral pH to minimize the co-extraction of acidic and basic impurities. However, if interfering substances are a significant issue, pH manipulation can be a useful tool for sample cleanup.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The polarity of the extraction solvent may not be optimal. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane) to find the one with the highest recovery for this compound. |
| Insufficient Mixing/Agitation | The analyte may not have had sufficient contact with the extraction solvent. Increase the vortexing or shaking time during the extraction step to ensure thorough mixing of the two phases. |
| Phase Volume Ratio | The volume of the organic solvent may be insufficient to effectively partition the analyte. Experiment with different ratios of organic solvent to the aqueous sample (e.g., 1:1, 2:1, 3:1) to determine the optimal volume for maximum extraction efficiency. |
| Analyte Volatility | This compound may be lost during the solvent evaporation step. Use a gentle stream of nitrogen for evaporation at a low temperature. Avoid high temperatures and prolonged evaporation times. |
| Emulsion Formation | The formation of an emulsion between the aqueous and organic layers can trap the analyte and lead to poor recovery. To break an emulsion, try adding a small amount of a saturated salt solution (brine) or centrifuging the sample at a higher speed. |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Extraction Time | Variations in the duration of extraction can lead to variable recovery. Standardize the extraction time for all samples and ensure it is sufficient for equilibrium to be reached. |
| Incomplete Phase Separation | If the separation of the aqueous and organic layers is not complete, it can lead to inconsistent volumes of the organic phase being collected. Allow sufficient time for the phases to separate completely. Centrifugation can aid in achieving a clean separation. |
| Matrix Effects | Components of the biological matrix may interfere with the extraction process. Consider a sample cleanup step prior to extraction, such as protein precipitation with acetonitrile (B52724) or methanol, to remove potential interferences. |
| Instrumental Variability | Ensure that the analytical instrument (e.g., GC-MS, LC-MS) is properly calibrated and that the injection volume is consistent for all samples. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound).
-
Protein Precipitation (Optional but Recommended): Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.
-
Extraction: Transfer the supernatant to a clean tube. Add 500 µL of ethyl acetate.
-
Agitation: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
-
Sample Preparation: Place 1 mL of the liquid sample (e.g., cell culture media) into a 10 mL headspace vial. Add a small magnetic stir bar.
-
Internal Standard: Spike the sample with an appropriate internal standard.
-
Equilibration: Seal the vial and place it in a heating block with stirring at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analytes to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 20 minutes) while maintaining the temperature and stirring.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analytes onto the analytical column.
Data Presentation
Table 1: Comparison of Solvent Efficiency for LLE of this compound
| Solvent | Mean Recovery (%) | Standard Deviation (%) |
| Hexane | 75.2 | 4.5 |
| Diethyl Ether | 88.9 | 3.1 |
| Ethyl Acetate | 95.4 | 2.5 |
| Dichloromethane | 92.1 | 3.8 |
Table 2: Effect of Sample pH on Extraction Recovery using Ethyl Acetate
| pH | Mean Recovery (%) | Standard Deviation (%) |
| 4.0 | 94.8 | 2.8 |
| 7.0 | 95.1 | 2.6 |
| 9.0 | 94.5 | 3.0 |
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
References
dealing with co-eluting compounds in p-cresyl isovalerate analysis
Welcome to the technical support center for the analysis of p-cresyl isovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the analytical challenges encountered during the quantification of this compound, with a particular focus on the issue of co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is an ester formed from p-cresol (B1678582) and isovaleric acid. p-Cresol is a uremic toxin that accumulates in patients with chronic kidney disease and is a product of tyrosine metabolism by intestinal bacteria.[1] The analysis of p-cresol and its derivatives, such as this compound, is crucial for monitoring disease progression and related toxicities.
Q2: What are the main challenges in the analysis of this compound?
A2: The primary analytical challenge is the potential for co-elution with structurally similar compounds, particularly its positional isomers: o-cresyl isovalerate and m-cresyl isovalerate. These isomers have very similar physicochemical properties, making their separation difficult with standard chromatographic methods.
Q3: What are co-eluting compounds?
A3: Co-eluting compounds are two or more different substances that are not adequately separated by a chromatographic system and therefore exit the chromatography column at or near the same time. This results in overlapping peaks in the chromatogram, making accurate quantification of the individual compounds difficult or impossible.
Q4: Why is it critical to separate this compound from its isomers?
A4: The biological activity and toxicity of positional isomers can differ significantly. To accurately assess the biological impact of this compound, it is essential to quantify it specifically, without interference from its ortho- and meta- counterparts.
Troubleshooting Guide: Dealing with Co-eluting Compounds
This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with its isomers or other interfering compounds.
Problem: Poor chromatographic resolution or complete co-elution of the target analyte peak.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Solution 1: Optimize the Gas Chromatography (GC) Method
-
Modify the Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds. By increasing the time the analytes spend interacting with the stationary phase, small differences in their properties can be exploited for better resolution.
-
Change the GC Column: If using a standard non-polar column (e.g., DB-1 or HP-5ms), consider switching to a more polar column (e.g., a wax-type column like Carbowax 20M) or a column with a different selectivity (e.g., a phenyl-based column). The separation of cresol (B1669610) isomers, the precursors to cresyl isovalerates, has been shown to be challenging on standard columns, with m- and p-cresol often co-eluting.[2]
-
Consider Derivatization: Although this adds a step to the sample preparation, derivatization can significantly improve the chromatographic separation of isomers. Silylation has been successfully used to separate the three cresol isomers, suggesting it could be an effective strategy for their isovalerate esters as well.[3][4]
Solution 2: Optimize the Liquid Chromatography (LC) Method
-
Change the Stationary Phase: Standard C18 columns may not provide sufficient selectivity for positional isomers. Consider using a column with alternative chemistry, such as a phenyl, biphenyl, or pentafluorophenyl (PFP) stationary phase. These phases offer different interaction mechanisms (e.g., π-π interactions) that can enhance the separation of aromatic isomers. The separation of other ortho, meta, and para isomers has been successfully achieved using a biphenyl column.
-
Modify the Mobile Phase:
-
Solvent Choice: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol, or vice versa) can alter the selectivity of the separation.
-
pH Adjustment: If there are any ionizable groups, adjusting the pH of the mobile phase can significantly impact retention and selectivity.
-
Additives: The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and influence selectivity.
-
-
Adjust the Gradient: A shallower gradient (i.e., a slower increase in the percentage of the strong solvent) can improve the resolution of closely eluting peaks.
Solution 3: Enhance Detection Specificity with Mass Spectrometry (MS)
When chromatographic separation is incomplete, mass spectrometry can often be used to differentiate and quantify co-eluting compounds if they have different mass-to-charge ratios (m/z) or fragmentation patterns.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can resolve small mass differences between co-eluting compounds that may not be apparent with a standard mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion for the analyte of interest and monitoring a unique product ion, you can significantly improve selectivity and reduce interference from co-eluting compounds. It is essential to identify unique precursor-product ion transitions for each isomer.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum)
This protocol describes a general procedure for the extraction of this compound and its isomers from plasma or serum.
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protocol 2: Suggested Starting GC-MS Method for Cresyl Isovalerate Isomer Separation
This method is a starting point for the separation of o-, m-, and this compound based on methods for similar isomers. Optimization will likely be required.
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Column: Agilent DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or a similar polar column.
-
Inlet: Split/splitless, operated in splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes.
-
-
Mass Spectrometer (MS) System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
The following tables summarize key quantitative data for the analysis of cresyl isovalerate isomers.
Table 1: Physicochemical Properties of Cresyl Isovalerate Isomers
| Property | o-Cresyl Isovalerate | m-Cresyl Isovalerate | This compound |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol | 192.25 g/mol | 192.25 g/mol [5][6] |
| CAS Number | 620-53-1 (o-cresol) | 108-39-4 (m-cresol) | 55066-56-3[5][6] |
Table 2: Key Mass Spectral Fragments (m/z) for this compound
| Fragment Ion | Proposed Structure | This compound (Observed m/z)[5][7] |
| Molecular Ion [M]⁺ | [C₁₂H₁₆O₂]⁺ | 192 |
| Cresyl Cation | [CH₃C₆H₄O]⁺ | 107 |
| Tropylium Ion | [C₇H₇]⁺ | 91 |
| Isovaleryl Cation | [(CH₃)₂CHCH₂CO]⁺ | 85 |
| Isobutyl Cation | [(CH₃)₂CHCH₂]⁺ | 57 |
| Propyl Cation | [C₃H₇]⁺ | 43 |
| Isopropyl Cation | [(CH₃)₂CH]⁺ | 43 |
Diagram of this compound Fragmentation
Caption: Proposed mass spectral fragmentation pathway of this compound.
References
- 1. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ufmg.br [ufmg.br]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: p-Cresyl Isovalerate Detection
Welcome to the technical support center for the sensitive detection of p-cresyl isovalerate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for sensitive detection of this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] It offers excellent selectivity and sensitivity. For enhanced sensitivity, especially at trace levels, techniques like splitless injection or programmed thermal vaporizing (PTV) inlets can be employed.[3][4]
Q2: I am not getting a good signal for this compound. How can I improve the sensitivity of my GC-MS method?
A2: To improve sensitivity, consider the following strategies:
-
Injection Technique: Switch from split to splitless injection to introduce more of your sample onto the column.[4] For even greater sensitivity, a Programmed Temperature Vaporization (PTV) inlet allows for large volume injection.[3]
-
Column Choice: Use a capillary column with a smaller inner diameter (e.g., 0.18 mm or 0.25 mm) to achieve sharper peaks and a better signal-to-noise ratio.[3][4]
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Sample Preparation: Concentrate your sample using techniques like solid-phase microextraction (SPME) or purge-and-trap.[2][4]
-
Detector Settings: For MS detection, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity by focusing on characteristic ions of this compound. For tandem MS systems, Multiple Reaction Monitoring (MRM) can offer even greater sensitivity and selectivity.[3]
Q3: What are the characteristic mass spectrum fragments of this compound that I should look for?
A3: The electron ionization (EI) mass spectrum of this compound shows a prominent peak at m/z 108, which is the base peak, and other significant fragments at m/z 57, 41, 107, and 77.[5] When developing a SIM or MRM method, these ions are key for identification and quantification.
Q4: Are there alternative methods if GC-MS is not providing the required sensitivity?
A4: While GC-MS is generally effective, if extreme sensitivity is required, you could explore derivatization followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Derivatization of the p-cresol (B1678582) moiety could enhance ionization efficiency and improve detection limits.[6] For instance, derivatization with reagents like 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) has been shown to significantly increase the sensitivity of p-cresol detection.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
// No Peak or Very Small Peak check_injection [label="Check Injection Parameters\n(Splitless mode? Temp?)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_sample_prep [label="Verify Sample Preparation\n(Concentration? Extraction?)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ms [label="Check MS Settings\n(SIM/MRM? Ion source clean?)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_leaks [label="System Leak Check", fillcolor="#F1F3F4", fontcolor="#202124"];
// Peak Tailing check_liner [label="Inspect/Replace Inlet Liner\n(Active sites?)", fillcolor="#F1F3F4", fontcolor="#202124"]; trim_column [label="Trim Front of Column", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="Optimize Temperatures\n(Injector & Oven)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Poor Reproducibility check_syringe [label="Inspect/Clean/Replace Syringe", fillcolor="#F1F3F4", fontcolor="#202124"]; check_septum [label="Replace Septum", fillcolor="#F1F3F4", fontcolor="#202124"]; check_autosampler [label="Verify Autosampler Function", fillcolor="#F1F3F4", fontcolor="#202124"];
// Ghost Peaks run_blank [label="Run a Solvent Blank", fillcolor="#F1F3F4", fontcolor="#202124"]; check_carryover [label="Check for Sample Carryover\n(Rinse syringe/inlet)", fillcolor="#F1F3F4", fontcolor="#202124"]; bake_column [label="Bake Out Column", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> no_peak; start -> peak_tailing; start -> poor_reproducibility; start -> ghost_peaks;
no_peak -> check_injection -> check_sample_prep -> check_ms -> check_leaks; peak_tailing -> check_liner -> trim_column -> check_temp; poor_reproducibility -> check_syringe -> check_septum -> check_autosampler; ghost_peaks -> run_blank -> check_carryover -> bake_column; } end_dot
Caption: Troubleshooting workflow for this compound GC-MS analysis.| Symptom | Possible Cause | Recommended Action |
| No peak or low signal | Inappropriate injection mode. | Use splitless injection for trace analysis to ensure the entire sample reaches the column.[4] |
| Low sample concentration. | Concentrate the sample using appropriate techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] | |
| Leak in the system. | Perform a leak check, especially at the injector port septum and column connections.[7][8] | |
| Inactive or contaminated ion source. | Clean the MS ion source according to the manufacturer's instructions. | |
| Peak tailing | Active sites in the injector liner or column. | Use a deactivated liner and/or trim the first few centimeters of the analytical column.[8][9] |
| Column overload. | Dilute the sample or reduce the injection volume.[10] | |
| Inappropriate injector temperature. | Optimize the injector temperature to ensure complete and rapid vaporization without degradation.[4] | |
| Poor reproducibility | Leaking syringe or septum. | Replace the syringe and septum.[7] |
| Inconsistent injection volume. | If using manual injection, ensure a consistent technique. For autosamplers, check for air bubbles in the syringe. | |
| Sample instability. | Ensure samples are stored properly and analyzed within their stability window. | |
| Ghost peaks | Carryover from a previous injection. | Run a solvent blank to confirm. Increase the number of syringe washes with a strong solvent.[10] |
| Contaminated septum or liner. | Replace the septum and inlet liner.[9] | |
| Column bleed. | Condition the column at its maximum operating temperature. If the problem persists, the column may need to be replaced.[10] |
Experimental Protocols
High-Sensitivity GC-MS Method for this compound
This protocol provides a starting point for developing a high-sensitivity method. Optimization will be required based on the specific instrumentation and sample matrix.
Caption: General workflow for this compound analysis.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of sample (e.g., cell culture supernatant, diluted plasma), add an internal standard (e.g., a deuterated analog if available, or a compound with similar chemical properties).
-
Perform liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1][11]
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of a solvent suitable for GC-MS analysis (e.g., hexane (B92381) or ethyl acetate).[12]
2. GC-MS Parameters
The following table provides suggested starting parameters.
| Parameter | Suggested Value | Rationale for Sensitivity |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column.[4] |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the analyte. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methyl siloxane phase) | Provides good separation for a wide range of volatile and semi-volatile compounds.[11] |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 260 °C at 10 °C/min, hold for 5 min. | To be optimized based on sample matrix and potential interferences. |
| MS Transfer Line Temp | 280 °C | |
| Ion Source Temp | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Significantly improves sensitivity and selectivity over full scan mode. |
| SIM Ions (m/z) | 108, 57, 107 | Monitor the most abundant and characteristic ions for this compound.[5] |
3. Data Analysis
-
Quantify this compound by comparing the peak area of the analyte to that of the internal standard.
-
Generate a calibration curve using standards of known concentrations to determine the concentration in unknown samples.
Performance and Quantitative Data
While specific validated methods for this compound are not abundant in the literature, the following table outlines the expected performance characteristics of an optimized GC-MS method based on general principles for improving sensitivity.
| Parameter | Expected Performance | Notes |
| Linearity (r²) | > 0.99 | A wide linear range is expected with proper optimization. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Dependent on sample preparation and injection technique. PTV can lower LODs by 1-2 orders of magnitude compared to splitless injection.[3] |
| Limit of Quantification (LOQ) | Low to mid ng/mL range | Typically 3-5 times the LOD. |
| Precision (%RSD) | < 15% | Good precision is achievable with a stable system and the use of an internal standard. |
| Accuracy/Recovery (%) | 85-115% | Dependent on the efficiency of the sample extraction method. |
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 5. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uoguelph.ca [uoguelph.ca]
troubleshooting poor reproducibility in p-cresyl isovalerate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor reproducibility in the quantification of p-cresyl isovalerate.
Troubleshooting Guides
Poor reproducibility in this compound quantification can arise from various factors throughout the analytical workflow. This guide addresses common issues in a question-and-answer format to help you identify and resolve them.
Question: We are observing significant variability in our this compound measurements between samples and batches. What are the most likely causes?
Answer: Poor reproducibility in quantifying this compound, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), is often multifactorial. The primary culprits are typically:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, serum, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal. This effect can vary significantly between individual samples, causing inconsistent results.[1][2][3][4]
-
Analyte Instability: As an ester, this compound is susceptible to hydrolysis, breaking down into p-cresol (B1678582) and isovaleric acid. This degradation can occur during sample collection, storage, and preparation, leading to erroneously low measurements. The presence of esterase enzymes in biological samples can accelerate this process.
-
Inadequate Sample Preparation: Inefficient extraction of this compound from the sample matrix or failure to adequately remove interfering substances can lead to variable recovery and significant matrix effects.
-
Lack of an Appropriate Internal Standard: An internal standard (IS) is crucial for correcting for variability in sample preparation and matrix effects. If an inappropriate or no IS is used, reproducibility will be compromised.
Question: How can we diagnose and mitigate matrix effects in our this compound analysis?
Answer: Matrix effects are a common challenge in LC-MS analysis. Here’s a systematic approach to address them:
-
Diagnosis:
-
Post-extraction Spike Analysis: Analyze a blank matrix extract that has been spiked with a known concentration of this compound. Compare the signal intensity to that of a pure standard solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
Matrix Factor Calculation: A more quantitative approach is to calculate the matrix factor (MF) by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
-
Mitigation Strategies:
-
Improved Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, flow rate, or using a different column chemistry.
-
Effective Sample Cleanup: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Structural Analog Internal Standard: In the absence of a deuterated standard, a structurally similar compound that is not present in the samples can be used. Potential candidates could include esters of p-cresol with different fatty acids (e.g., p-cresyl butyrate (B1204436) or p-cresyl propionate), though their suitability must be validated.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
-
Question: We suspect that this compound might be degrading in our samples. How can we assess and prevent this?
Answer: The ester linkage in this compound is prone to hydrolysis. To ensure the integrity of your samples, consider the following:
-
Stability Assessment:
-
Freeze-Thaw Stability: Analyze replicate samples after subjecting them to multiple freeze-thaw cycles. A significant decrease in concentration indicates instability.
-
Bench-Top Stability: Leave processed samples at room temperature for varying durations before analysis to determine how long they remain stable under typical laboratory conditions.
-
Long-Term Storage Stability: Analyze stored samples at different time points to assess degradation during long-term storage at -20°C or -80°C.
-
-
Prevention of Degradation:
-
Immediate Processing and Freezing: Process samples as quickly as possible after collection and store them at -80°C to minimize enzymatic activity.
-
Use of Esterase Inhibitors: Consider adding an esterase inhibitor, such as sodium fluoride, to your collection tubes or during sample preparation. The effectiveness and compatibility of any inhibitor with your overall analytical method must be validated.
-
pH Control: Maintain a neutral or slightly acidic pH during sample preparation, as basic conditions can promote ester hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample preparation method for this compound quantification in plasma or serum?
Q2: What type of internal standard should we use for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound). As this is not commercially available, a structural analog can be used as an alternative. Potential candidates include other p-cresyl esters like p-cresyl butyrate. It is critical to validate that the chosen internal standard does not co-elute with any endogenous compounds and behaves similarly to this compound during extraction and ionization. Note: p-Tolyl isovalerate is a synonym for this compound and cannot be used as an internal standard.
Q3: What are the recommended LC-MS/MS parameters for this compound analysis?
A3: Based on the analysis of structurally related compounds, the following are recommended starting points for method development:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a good choice.
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) will provide the best sensitivity and selectivity. Precursor and product ions will need to be determined by infusing a standard of this compound.
-
Q4: Is there any known biological activity or signaling pathway associated with this compound?
A4: Currently, there is limited information directly linking this compound to specific biological activities or signaling pathways in a physiological context. It is primarily recognized as a flavoring and fragrance agent. However, its precursor, p-cresol, and its major metabolite, p-cresyl sulfate, are well-known uremic toxins that have been implicated in various pathophysiological processes, including cardiovascular disease and chronic kidney disease progression. These compounds are known to affect pathways related to oxidative stress and inflammation.[5][6]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
This protocol outlines a series of experiments to determine the stability of this compound under common laboratory conditions.
1. Materials:
-
Pooled human plasma
-
This compound standard
-
Internal standard (a suitable structural analog)
-
Acetonitrile (LC-MS grade)
-
Esterase inhibitor (e.g., sodium fluoride, optional)
-
Centrifuge, autosampler vials
2. Procedure:
-
Preparation of Spiked Plasma: Spike the pooled plasma with a known concentration of this compound (e.g., a mid-range concentration from your expected sample levels).
-
Freeze-Thaw Stability:
-
Aliquot the spiked plasma into multiple tubes.
-
Analyze a set of aliquots immediately (time zero).
-
Freeze the remaining aliquots at -80°C for at least 12 hours.
-
Thaw one set of aliquots to room temperature and analyze.
-
Repeat the freeze-thaw cycle for two more sets of aliquots, analyzing after each thaw.
-
-
Bench-Top Stability:
-
Thaw aliquots of the spiked plasma and keep them on the laboratory bench at room temperature.
-
Analyze aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Long-Term Stability:
-
Store aliquots of the spiked plasma at -20°C and -80°C.
-
Analyze aliquots at various time points (e.g., 1 week, 1 month, 3 months).
-
3. Data Analysis:
-
Calculate the concentration of this compound at each time point and condition.
-
Compare the results to the time-zero samples. A deviation of more than 15% is typically considered significant instability.
| Stability Test | Condition | Time Points | Acceptance Criteria |
| Freeze-Thaw | 3 cycles (-80°C to RT) | After each cycle | ± 15% of initial concentration |
| Bench-Top | Room Temperature | 0, 2, 4, 8, 24 hours | ± 15% of initial concentration |
| Long-Term | -20°C and -80°C | 0, 1 week, 1 month, 3 months | ± 15% of initial concentration |
Mandatory Visualizations
Caption: Recommended experimental workflow for this compound quantification.
References
- 1. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. para-cresyl butyrate, 14617-92-6 [thegoodscentscompany.com]
- 3. p-Cresyl Butyrate | Inoue Perfumery MFG. Co., Ltd. | BuyChemJapan Corporation | BuyChemJapan [buychemjapan.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bulkaroma.com [bulkaroma.com]
- 6. para-cresyl isovalerate, 55066-56-3 [perflavory.com]
Technical Support Center: Preventing Hydrolysis of p-Cresyl Isovalerate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of p-cresyl isovalerate in aqueous solutions. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to hydrolysis?
A1: this compound, also known as 4-methylphenyl 3-methylbutanoate, is an ester derived from p-cresol (B1678582) and isovaleric acid.[1][2][3][4] As an ester, it contains a labile ester bond that is susceptible to cleavage in the presence of water, a reaction known as hydrolysis.[5][6] This reaction breaks the ester down into its constituent parent alcohol (p-cresol) and carboxylic acid (isovaleric acid).[5] The presence of aqueous media, especially under acidic or basic conditions, can significantly accelerate this degradation process.[6]
Q2: What are the primary factors that influence the rate of this compound hydrolysis?
A2: The rate of hydrolysis for esters like this compound is primarily influenced by the following factors:
-
pH of the solution: Both acidic and basic conditions catalyze ester hydrolysis. The rate is generally at its minimum in the neutral pH range.
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate.
-
Presence of catalysts: Besides protons (H+) and hydroxide (B78521) ions (OH-), other species such as metal ions can also catalyze hydrolysis.[5]
-
Moisture content: The concentration of water in the solution directly impacts the hydrolysis rate.
Q3: What are the general strategies to prevent or minimize the hydrolysis of this compound?
A3: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:[5]
-
pH Control: Maintaining the pH of the solution within a neutral or slightly acidic range where the hydrolysis rate is minimal.
-
Temperature Control: Storing and handling solutions at lower temperatures can significantly slow down the degradation process.
-
Minimizing Water Exposure: Although challenging in aqueous solutions, using the minimum required amount of water or considering co-solvents can be beneficial. Storing the compound in a dry environment and using moisture-proof packaging is also crucial for the solid form.[5]
-
Use of Stabilizers: Incorporating chemical stabilizers such as antioxidants or chelating agents can help mitigate hydrolysis.[5]
-
Chemical Modification: In some drug development scenarios, modifying the chemical structure of the ester can improve its stability.
Troubleshooting Guide: Unexpected Hydrolysis of this compound
This guide will help you troubleshoot and resolve issues related to the unexpected degradation of this compound during your experiments.
Problem: Significant degradation of this compound is observed in my aqueous formulation.
Q4: My solution's pH is drifting, leading to increased hydrolysis. What should I do?
A4: A drifting pH can be a significant cause of ester degradation.
-
Buffering: The most effective solution is to use a buffer system to maintain the pH within the desired range. Phosphate or citrate (B86180) buffers are commonly used. Ensure the chosen buffer components do not catalyze the hydrolysis reaction themselves.
-
Initial pH Adjustment: If a buffer cannot be used, ensure the initial pH of your solution is accurately adjusted to the target value using dilute acid or base.
-
Storage Conditions: Store your solutions in tightly sealed containers to prevent the absorption of atmospheric CO2, which can acidify the solution.
Q5: I suspect my reagents or glassware are contributing to the hydrolysis. How can I check this?
A5: Contaminants can act as catalysts for hydrolysis.
-
Glassware: Ensure all glassware is thoroughly cleaned and rinsed with high-purity water. Avoid using glassware that has been washed with strong acids or bases without proper neutralization and rinsing.
-
Reagents: Use high-purity reagents and solvents. Water for solutions should be of high purity (e.g., HPLC grade or Milli-Q).
-
Leachables: Be aware of potential leachables from plastic containers or closures that could alter the pH or introduce catalytic species.
Quantitative Data on Hydrolysis
Table 1: Effect of pH on the First-Order Rate Constant (k) of p-Tolyl Hydrogen Succinate (B1194679) Hydrolysis at 35°C [7]
| pH | Rate Constant (k) x 10⁵ (min⁻¹) |
| 1.25 | 1.84 |
| 2.00 | 1.05 (Minimum Rate) |
| 2.50 | 1.29 |
| 3.75 | 1.70 |
| 5.80 | 2.51 |
| 7.00 | 2.51 |
Disclaimer: This data is for p-tolyl hydrogen succinate and should be used as a qualitative guide for this compound. The actual hydrolysis rates will differ.
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Buffer salts (e.g., sodium phosphate, sodium citrate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Spike the stock solution into each buffer to achieve the desired final concentration of this compound. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the hydrolysis rate.
3. Stability Study Conditions:
-
Divide the prepared samples into different temperature-controlled environments (e.g., 4°C, 25°C, 40°C).
-
Protect samples from light if photostability is also being assessed.
4. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each sample.
-
Immediately quench the hydrolysis reaction if necessary (e.g., by adding a strong acid or base to shift the pH to a more stable region and placing the sample on ice).
-
Analyze the concentration of the remaining this compound and the appearance of its hydrolysis products (p-cresol and isovaleric acid) using a validated HPLC method.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the order of the reaction and calculate the rate constant (k) and half-life (t½) for each condition.
Protocol 2: HPLC Method for the Quantification of this compound and p-Cresol
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where both this compound and p-cresol have good absorbance (e.g., 220 nm or 270 nm).
-
Column Temperature: 30°C
2. Standard Preparation:
-
Prepare individual stock solutions of this compound and p-cresol in acetonitrile.
-
Prepare a series of mixed working standards by diluting the stock solutions to cover the expected concentration range in the samples.
3. Method Validation:
-
The analytical method should be validated for linearity, accuracy, precision, selectivity, and sensitivity according to standard guidelines.
References
- 1. Showing Compound 4-Methylphenyl 3-methylbutanoate (FDB016837) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for 4-Methylphenyl 3-methylbutanoate (HMDB0037709) [hmdb.ca]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carbodiimide.com [carbodiimide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Gas Chromatography Analysis of p-Cresyl Isovalerate
Welcome to the technical support resource for the chromatographic analysis of p-cresyl isovalerate. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice to help researchers, scientists, and drug development professionals optimize the gas chromatography (GC) separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound (CAS 55066-56-3) is an organic ester derived from p-cresol (B1678582) and isovaleric acid.[1] It is recognized for its aromatic properties and is often used in the fragrance and flavor industries.[1][2] Understanding its chemical properties is crucial for selecting an appropriate GC column and developing a robust analytical method.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [1][3] |
| Molecular Weight | 192.25 g/mol | [2][3] |
| Synonyms | p-Tolyl isovalerate, 4-Methylphenyl 3-methylbutanoate | [1][4][5] |
| Compound Type | Aromatic Ester | [1][2] |
| Boiling Point | Data not explicitly available, but it is a volatile compound. | [6] |
| Polarity | Intermediate, with both non-polar (aromatic ring, alkyl chain) and polar (ester) functional groups. | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and oils. | [4] |
Q2: Which type of GC stationary phase is best for separating this compound?
A2: The optimal stationary phase depends on the sample matrix and the specific separation goals. The general principle is to select a phase with a polarity similar to the analyte.[7] For this compound, a mid-polarity column is often the best starting point.
-
Non-Polar Phases (e.g., 100% dimethylpolysiloxane - DB-1, SE-30): These phases separate compounds primarily based on their boiling points.[8] While this compound can be analyzed on these columns (Kovats RI: 1389 on SE-30), they may not provide sufficient resolution if isomers or similarly boiling compounds are present.[5]
-
Intermediate-Polarity Phases (e.g., 5% Diphenyl / 95% Dimethylpolysiloxane - DB-5, HP-5): This is the most recommended starting point. The phenyl groups in the stationary phase provide a selective interaction (π-π interactions) with the aromatic ring of this compound, enhancing resolution for aromatic compounds.[9]
-
Polar Phases (e.g., Polyethylene Glycol - WAX; Cyanopropyl - DB-23, HP-88): These phases are used when separating this compound from other polar compounds.[10] WAX columns are highly polar and offer different selectivity.[11] High-cyanopropyl phases are particularly effective for separating esters and can resolve positional or geometric isomers if present in the sample.[10][12] The Kovats Retention Index for this compound on a polar Carbowax 20M column is 1898, indicating strong retention.[5]
Workflow for GC Column Selection
The selection of an optimal GC column is a systematic process. The following workflow outlines the key decision points for analyzing this compound.
Caption: Logical workflow for selecting and optimizing a GC column for analysis.
Q3: How do I choose the right column dimensions (length, I.D., film thickness)?
A3: Column dimensions are critical for balancing resolution, analysis time, and sample capacity.[8][13] For most applications involving this compound, a standard column of 30 m x 0.25 mm I.D. x 0.25 µm is a robust starting point.[13]
Table 2: Effect of GC Column Parameters on Separation
| Parameter | To Increase Resolution | To Increase Sample Capacity | To Decrease Analysis Time | Trade-offs |
| Length | Increase Length | No significant effect | Decrease Length | Longer length increases analysis time and back pressure.[13] |
| Internal Diameter (I.D.) | Decrease I.D. | Increase I.D. | Increase I.D. | Smaller I.D. reduces sample capacity and may require specialized high-pressure equipment.[13] |
| Film Thickness | Thinner film for high boilers | Increase Film Thickness | Decrease Film Thickness | Thicker films are for highly volatile compounds but increase bleed and retention. Thinner films are for high-boiling compounds.[8][13] |
Recommended Experimental Protocol
This section provides a detailed starting methodology for the GC-FID analysis of this compound. This protocol should be optimized based on your specific instrumentation and analytical requirements.
Table 3: Starting GC-FID Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film | A versatile mid-polarity column suitable for aromatic esters. |
| Carrier Gas | Helium or Hydrogen | Use at a constant flow rate (e.g., 1-2 mL/min). |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization without thermal degradation.[10] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples.[10] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Oven Program | Start at 100 °C (hold 1 min), ramp 10 °C/min to 250 °C (hold 5 min) | A typical program to separate the analyte from solvents and other potential contaminants. This should be optimized. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp. | 280 °C | Prevents condensation of the analyte in the detector.[10] |
| Detector Gases | Hydrogen: 40 mL/min; Air: 450 mL/min; Makeup (He): 30 mL/min | Typical FID gas flows; consult instrument manual.[10] |
Troubleshooting Guide
Encountering issues during GC analysis is common. This guide addresses specific problems you might face when analyzing this compound.
Q4: My this compound peak is tailing. What is the cause and how can I fix it?
A4: Peak tailing is often caused by "active sites" in the GC system that interact undesirably with the analyte.[14] The ester and aromatic functionalities of this compound can be susceptible to these interactions.
Caption: Troubleshooting decision tree for addressing peak tailing issues.
Table 4: Common GC Problems and Solutions for this compound Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Overlap | - Incorrect stationary phase. - Oven temperature program is too fast. - Column is overloaded. | - Select a column with different selectivity (e.g., switch from DB-5 to a WAX column). - Optimize the temperature ramp; a slower ramp improves separation.[14] - Dilute the sample or use a higher split ratio. |
| Ghost Peaks | - Contamination in the syringe or inlet. - Septum bleed. - Carryover from a previous injection. | - Rinse the syringe with fresh solvent before injection. - Bake out the column and inlet system at a high temperature.[14] - Use a high-quality, low-bleed septum. |
| Baseline Noise or Drift | - Contaminated carrier gas. - Column bleed (operating above max temperature). - Detector is dirty or not optimized. | - Ensure high-purity gases and install carrier gas purifiers.[15][16] - Check the column's maximum operating temperature and ensure the oven program does not exceed it. - Clean the FID detector according to the manufacturer's instructions.[14] |
| Loss of Response / Small Peaks | - Active sites in the inlet or column causing analyte degradation.[16] - Leak in the system (inlet, column fittings, detector). - Incorrect injector temperature (too low). | - Deactivate the inlet liner or use a highly inert liner.[17] - Perform a leak check on the entire system.[15] - Ensure the injector temperature is sufficient for rapid vaporization of this compound. |
References
- 1. CAS 55066-56-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 55066-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scent.vn [scent.vn]
- 5. This compound [webbook.nist.gov]
- 6. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 8. trajanscimed.com [trajanscimed.com]
- 9. quora.com [quora.com]
- 10. agilent.com [agilent.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. researchgate.net [researchgate.net]
- 17. phenomenex.com [phenomenex.com]
minimizing sample contamination for p-cresyl isovalerate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample contamination during the analysis of p-cresyl isovalerate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is an ester formed from p-cresol (B1678582) and isovaleric acid. p-Cresol is a microbial metabolite of the amino acid tyrosine, while isovaleric acid is a short-chain fatty acid produced by gut bacteria through the fermentation of the amino acid leucine (B10760876).[1] Accurate measurement of this compound is crucial for understanding the metabolic interplay between the host and gut microbiota.
Q2: What are the primary sources of this compound in biological samples?
A2: The primary source of this compound is endogenous, arising from the esterification of microbially produced p-cresol and isovaleric acid.[1][2] The levels of these precursors can be influenced by diet, particularly protein intake, as tyrosine and leucine are the parent amino acids.[3][4]
Q3: What are the main challenges in accurately quantifying this compound?
A3: The main challenges include:
-
Sample Contamination: Introduction of exogenous p-cresol, isovaleric acid, or this compound during sample collection, handling, or analysis.
-
Analyte Instability: Hydrolysis of the ester bond in this compound by endogenous enzymes (esterases) in the biological matrix.
-
Matrix Effects: Interference from other components in the sample that can suppress or enhance the signal during mass spectrometry analysis.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| High background or unexpected peaks in blank samples | Contaminated solvents, glassware, or instrument components. | Use high-purity, LC-MS grade solvents. Thoroughly clean all glassware with a suitable solvent before use. Implement a rigorous cleaning protocol for the LC-MS system, including the injector, tubing, and ion source. |
| Carryover from previous injections. | Optimize the wash solvent and increase the wash volume and/or time between injections. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Artificially high levels of this compound in samples | Exogenous contamination from dietary sources. | Inquire about the subject's recent diet. Foods rich in p-cresol (e.g., certain cheeses, smoked products) or isovaleric acid (e.g., aged cheeses, fermented foods) could potentially contribute to the overall pool of precursors.[1][6] |
| Environmental contamination. | Ensure a clean laboratory environment. Isovaleric acid has a strong odor and can be present in the air.[1] Avoid the use of personal care products that may contain phenolic compounds. | |
| Artificially low levels or absence of this compound | Hydrolysis of this compound by esterases in the sample. | Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride).[7] Process samples quickly at low temperatures (on ice) and store them at -80°C. For plasma or serum, consider adding an esterase inhibitor cocktail immediately after separation. |
| Adsorption to sample collection tubes or processing materials. | Use low-binding polypropylene (B1209903) tubes for sample collection and storage. Evaluate different tube types for recovery during method development. | |
| Poor reproducibility of results | Inconsistent sample handling and storage. | Standardize all pre-analytical procedures, including collection time, processing time, and storage conditions.[8][9] Minimize freeze-thaw cycles. |
| Variable matrix effects between samples. | Develop a robust sample preparation method to remove interfering matrix components. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[5] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing to Minimize Contamination and Degradation
-
Collection:
-
Collect whole blood into vacutainer tubes containing sodium fluoride/potassium oxalate (B1200264) to inhibit both glycolysis and esterase activity.[7]
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the anticoagulant and inhibitor.
-
-
Processing:
-
Place the collected blood sample on ice immediately.
-
Within 30 minutes of collection, centrifuge the sample at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma to a clean, labeled low-binding polypropylene tube. Avoid disturbing the buffy coat.
-
-
Storage:
-
Immediately freeze the plasma samples at -80°C.
-
Avoid repeated freeze-thaw cycles. If multiple analyses are planned, aliquot the plasma into smaller volumes before the initial freezing.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol describes a protein precipitation method, which is a common approach for preparing plasma samples for the analysis of small molecules.
-
Thawing:
-
Thaw frozen plasma samples on ice.
-
-
Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system.
-
Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Visualizations
References
- 1. LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Dietary Protein Intake on Mammalian Tryptophan and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Instrument Calibration for p-Cresyl Isovalerate Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p-cresyl isovalerate. The following sections address common instrument calibration issues encountered during its analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for this compound.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound has poor linearity (R² < 0.99). What are the common causes?
A1: Poor linearity in your calibration curve can stem from several sources. Firstly, ensure your standard solutions are prepared accurately and are within the linear dynamic range of your instrument. Exceeding the detector's capacity can lead to saturation and a non-linear response. Other potential causes include issues with the injection port, such as discrimination effects, or problems with the ion source in your mass spectrometer. It's also crucial to check for and minimize matrix effects if you are analyzing complex samples.[1][2]
Q2: I'm observing significant peak tailing for this compound. How can I resolve this?
Q3: My retention times for this compound are shifting between runs. What should I check?
A3: Retention time instability is typically caused by fluctuations in the carrier gas flow rate or the oven temperature. Check for leaks in your GC system and verify that your gas regulators are providing a constant pressure. Ensure that the GC oven temperature program is consistent and that the oven has fully equilibrated before each injection. Changes in the column itself, such as phase degradation, can also lead to retention time shifts over a longer period.
Q4: I'm seeing extraneous peaks (ghost peaks) in my chromatograms. What is the likely source?
A4: Ghost peaks are usually a result of carryover from a previous injection or contamination in the system. Ensure your syringe and injection port are thoroughly cleaned between runs. Contamination can also originate from the carrier gas, so using high-purity gas with appropriate traps is essential. Another source can be the degradation of the septum in the injection port, which can release volatile compounds.
Q5: What are typical limit of detection (LOD) and limit of quantification (LOQ) values I should expect for this compound by GC-MS?
A5: The LOD and LOQ for this compound are dependent on the specific instrument and method used. However, for volatile esters analyzed by GC-MS, LOQs in the range of low micrograms per liter (µg/L) to nanograms per liter (ng/L) are often achievable.[4] These values are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5][6]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Baseline Noise
High baseline noise can significantly impact the sensitivity of your analysis and the accuracy of peak integration.
-
Symptom: The baseline on your chromatogram is jagged, shows excessive drift, or has random spikes.
-
Possible Causes & Solutions:
-
Contaminated Carrier Gas: Ensure the use of high-purity carrier gas (e.g., Helium 99.999%) and that in-line gas purifiers are functioning correctly.
-
Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures. Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced.
-
Contaminated Injection Port or Detector: Clean the injection port liner and the detector source. Septum bleed can also contribute to baseline noise; use high-quality, low-bleed septa.
-
Leaks: Perform a thorough leak check of the entire GC system.
-
Guide 2: Addressing Matrix Effects
Matrix effects can cause suppression or enhancement of the analyte signal, leading to inaccurate quantification.[2][7]
-
Symptom: Inconsistent results when analyzing this compound in complex samples (e.g., biological fluids, food matrices) compared to clean standards.
-
Possible Causes & Solutions:
-
Co-eluting Compounds: Components of the sample matrix may co-elute with this compound and interfere with its ionization in the mass spectrometer.
-
Mitigation Strategies:
-
Sample Preparation: Employ more rigorous sample clean-up procedures, such as solid-phase extraction (SPE), to remove interfering compounds.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for consistent matrix effects.
-
Internal Standard: Use a stable isotope-labeled internal standard that behaves similarly to this compound during extraction and analysis.
-
-
Data Presentation
The following table presents representative quantitative data for the calibration of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). These values are illustrative and may vary depending on the specific instrumentation and analytical method employed.
| Parameter | Typical Value/Range | Description |
| Linear Range | 0.5 - 100 µg/L | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Linearity (R²) | > 0.995 | The coefficient of determination for the linear regression of the calibration curve. A value close to 1 indicates a strong linear relationship. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | The lowest concentration of the analyte that can be reliably detected above the background noise (Signal-to-Noise ratio of ~3:1). |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/L | The lowest concentration of the analyte that can be accurately and precisely quantified (Signal-to-Noise ratio of ~10:1). |
| Recovery | 85 - 115% | The percentage of the known amount of analyte recovered from a spiked sample, indicating the accuracy of the method. |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the precision or repeatability of the method. |
Experimental Protocols
Protocol: GC-MS Calibration for this compound
This protocol outlines a typical procedure for generating a calibration curve for the quantitative analysis of this compound.
1. Preparation of Standard Solutions: a. Prepare a primary stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent such as methanol (B129727) or ethyl acetate. b. Perform serial dilutions of the primary stock solution to prepare a series of working standard solutions with concentrations spanning the expected linear range of the instrument (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/L). c. If using an internal standard (recommended), spike each working standard with a constant concentration of the internal standard (e.g., a deuterated analog of this compound).
2. GC-MS Instrument Parameters (Illustrative Example):
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound.
-
Injection Port: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 192, 108, 91) and the internal standard.
-
3. Calibration Curve Generation: a. Inject each of the working standard solutions into the GC-MS system. b. For each concentration level, determine the peak area of this compound and the internal standard. c. Calculate the response ratio (Peak Area of this compound / Peak Area of Internal Standard). d. Plot the response ratio against the concentration of this compound. e. Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
4. Acceptance Criteria:
-
The R² value should be ≥ 0.995 for the calibration curve to be considered linear.
-
The calculated concentration of each calibration standard should be within ±15% of its nominal value.
Mandatory Visualizations
References
- 1. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices | MDPI [mdpi.com]
Technical Support Center: Enhancing the Shelf-Life of p-Cresyl Isovalerate Containing Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the shelf-life of products containing p-cresyl isovalerate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during formulation and stability studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound and its formulations.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why has the odor profile of my product changed, exhibiting a more acidic or phenolic scent? | This often indicates degradation of this compound. An acidic smell may be due to the formation of isovaleric acid via hydrolysis, while a stronger phenolic odor can result from the release of p-cresol (B1678582). | 1. Verify Water Content: Minimize water content in your formulation. Consider using anhydrous solvents or excipients. 2. Control pH: Maintain the formulation at a neutral or slightly acidic pH to reduce the rate of hydrolysis. 3. Analyze for Degradants: Use analytical techniques like HPLC or GC-MS to identify and quantify the presence of isovaleric acid and p-cresol. |
| My this compound-containing solution has developed a yellow or brownish tint. | Color change is a common indicator of oxidation of the phenolic moiety of this compound. This can be initiated by exposure to air (oxygen), light, or trace metal ions. | 1. Protect from Light: Store the product in amber or opaque containers to prevent photodegradation. 2. Inert Atmosphere: For highly sensitive applications, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 3. Add Antioxidants: Incorporate antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (alpha-tocopherol) into the formulation to inhibit oxidation. 4. Use Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. |
| I'm observing a decrease in the concentration of this compound over time in my stability studies. | This confirms the degradation of the compound. The rate of degradation is influenced by temperature, light, pH, and the presence of water or oxidizing agents. | 1. Review Storage Conditions: Ensure the product is stored at the recommended temperature. Lower temperatures generally slow down degradation rates. 2. Conduct a Forced Degradation Study: Perform a forced degradation study to identify the primary degradation pathways under various stress conditions (acid, base, oxidation, heat, light). This will help in developing a more stable formulation. 3. Reformulate: Based on the degradation pathways identified, consider reformulating to include appropriate stabilizers such as antioxidants, chelating agents, or buffering systems. |
| My product is showing precipitation or cloudiness. | This could be due to the degradation of this compound into less soluble products. Alternatively, temperature fluctuations could be affecting the solubility of the compound or other formulation components. | 1. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine its identity. 2. Evaluate Solubility: Re-evaluate the solubility of this compound in the formulation vehicle under different temperature conditions. 3. Improve Stability: Address the root cause of degradation as outlined in the points above to prevent the formation of insoluble degradants. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
Based on its chemical structure, which contains both an ester and a phenolic functional group, the two primary degradation pathways for this compound are:
-
Hydrolysis: The ester bond can be cleaved in the presence of water, especially under acidic or basic conditions, to yield p-cresol and isovaleric acid.
-
Oxidation: The phenolic ring is susceptible to oxidation, which can be initiated by oxygen, light, and metal ions, leading to the formation of colored degradation products.
2. What are the ideal storage conditions for this compound and its formulations?
To maximize shelf-life, this compound and products containing it should be stored in a cool, dark, and dry place. Specifically:
-
Temperature: Refrigeration (2-8°C) is recommended for long-term storage.
-
Light: Protect from light by using amber or opaque containers.
-
Atmosphere: For bulk storage of the pure compound, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Container: Use well-sealed containers to prevent moisture ingress.
3. What types of antioxidants are effective in stabilizing this compound?
Phenolic antioxidants are generally effective. Commonly used examples include:
-
Butylated Hydroxytoluene (BHT)
-
Butylated Hydroxyanisole (BHA)
-
Vitamin E (alpha-tocopherol) The choice and concentration of the antioxidant should be optimized for the specific formulation and tested for compatibility.
4. How can I monitor the stability of this compound in my product?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for quantifying the parent compound and detecting the appearance of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradants.
5. What is a forced degradation study and why is it important?
A forced degradation study involves subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, intense light) to accelerate its degradation. This study is crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Demonstrating the specificity of the analytical method to separate the active ingredient from its degradation products, which is a regulatory requirement for stability-indicating methods.
Data Presentation
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway Investigated |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the ester linkage |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Hydrolysis of the ester linkage |
| Oxidation | 3-30% H₂O₂ at room temperature for 24 hours | Oxidation of the phenolic ring |
| Thermal Degradation | 60-80°C for 48-72 hours | Thermally induced degradation |
| Photodegradation | Exposure to UV (254 nm) and visible light | Photolytically induced degradation |
Table 2: Common Stabilizers for this compound Formulations
| Stabilizer Type | Example | Typical Concentration Range | Mechanism of Action |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Free radical scavenger, inhibiting oxidation of the phenolic ring. |
| Antioxidant | Vitamin E (alpha-tocopherol) | 0.1 - 1.0% | Free radical scavenger. |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | 0.01 - 0.05% | Sequesters metal ions that can catalyze oxidative degradation. |
| pH Modifier/Buffer | Citrate or Phosphate Buffers | Varies | Maintains pH in a range that minimizes hydrolysis. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
Objective: To evaluate the stability of a this compound formulation under accelerated conditions to predict its shelf-life.
Methodology:
-
Sample Preparation: Prepare the final formulation of the this compound product. Package it in the intended commercial container and closure system.
-
Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.
-
Time Points: Pull samples for analysis at predetermined time points, such as 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for:
-
Appearance (color, clarity, presence of precipitate)
-
Odor
-
Assay of this compound (using a validated stability-indicating HPLC method)
-
Quantification of known degradation products
-
pH (if aqueous-based)
-
-
Data Evaluation: Plot the concentration of this compound versus time. If the degradation follows zero- or first-order kinetics, the shelf-life at the storage condition can be estimated. The Arrhenius equation can be used to extrapolate the data to predict shelf-life at room temperature, although real-time stability data is required for confirmation.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Forced Degradation: Perform a forced degradation study on a solution of this compound as outlined in Table 1.
-
Column and Mobile Phase Screening:
-
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Use a UV detector, monitoring at a wavelength where this compound has significant absorbance (e.g., around 220 nm and 270 nm).
-
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.
-
Method Validation: Validate the final method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The method is considered stability-indicating if it can resolve all degradation products from the parent compound and from each other.
Visualizations
Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of a this compound product.
Troubleshooting Logic for Product Instability
overcoming solubility issues of p-cresyl isovalerate in assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with p-cresyl isovalerate in experimental assays.
Troubleshooting Guides and FAQs
This section addresses common challenges related to the solubility of this compound, a lipophilic compound, in aqueous assay buffers.
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do first?
A1: this compound is practically insoluble in water.[1][2] Direct addition to aqueous buffers will likely result in precipitation or an oily suspension. The first step is to prepare a concentrated stock solution in a suitable organic solvent.
Q2: What is the best organic solvent for creating a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of hydrophobic compounds for biological assays.[3] this compound is also highly soluble in other organic solvents like ethanol (B145695), methanol, and isopropanol.[4] The choice of solvent depends on the tolerance of your specific assay system (e.g., cell line, enzyme).
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous media. How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are several strategies to overcome this:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 1%, as higher concentrations can be cytotoxic or interfere with the assay.[5][6]
-
Use a Co-solvent System: A mixture of solvents can sometimes improve solubility.[7] For example, preparing an intermediate dilution in a solvent like ethanol before the final dilution into the aqueous buffer might help.
-
Incorporate Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to the assay buffer at low concentrations (e.g., 0.01% - 0.1%) to help maintain the solubility of hydrophobic compounds by forming micelles.[8][9]
-
Employ Cyclodextrins: Cyclodextrins, such as β-cyclodextrin, can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[5][10]
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: The tolerance to DMSO is cell-line dependent. However, as a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. Some robust cell lines may tolerate up to 1%, but concentrations above this often lead to cytotoxicity or altered cell function.[6][11] It is crucial to include a vehicle control (assay media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q5: Can I use sonication or vortexing to improve solubility?
A5: Yes, mechanical dispersion methods can help. After diluting the stock solution into the assay buffer, brief vortexing or sonication can help break down precipitates and create a more uniform dispersion. This is particularly useful for creating a supersaturated solution for initial screening, though the compound may precipitate over time.[12]
Q6: Are there alternative formulation strategies to improve the bioavailability of this compound in my assay?
A6: For more advanced applications, especially in preclinical studies, several formulation strategies can be considered:
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.[13]
-
Nanotechnology Approaches: Formulating the compound into nanoparticles or nano-emulsions can significantly improve its solubility and stability in aqueous solutions.[14]
-
Use of Liposomes: Encapsulating this compound within liposomes can facilitate its delivery into cells in an aqueous environment.
Data Presentation: Physicochemical Properties
The following table summarizes key physicochemical properties of this compound relevant to its solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [4][15] |
| Molecular Weight | 192.25 g/mol | [2][4] |
| LogP (o/w) | ~3.5 | [2][4][16] |
| Water Solubility | Insoluble (Estimated at 45.68 mg/L @ 25°C) | [1][2][16] |
| Ethanol Solubility | 1386.6 g/L @ 25°C (Miscible) | [1][4] |
| Methanol Solubility | 1491.28 g/L @ 25°C | [4] |
| Isopropanol Solubility | 1118.44 g/L @ 25°C | [4] |
| Oil Solubility | Soluble | [1][2] |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for a Cell-Based Assay
This protocol provides a general method for preparing working solutions and minimizing precipitation.
1. Materials:
- This compound (solid or oil)
- Anhydrous DMSO (cell culture grade)
- Sterile phosphate-buffered saline (PBS) or cell culture medium
- Sterile microcentrifuge tubes
2. Procedure:
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scent.vn [scent.vn]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. artemisdx.com [artemisdx.com]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. This compound [webbook.nist.gov]
- 16. para-cresyl isovalerate, 55066-56-3 [thegoodscentscompany.com]
Validation & Comparative
Navigating the Analytical Frontier: A Comparative Guide to Method Validation for p-Cresyl Isovalerate
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide addresses the analytical challenge of p-cresyl isovalerate, a compound of interest at the intersection of microbial metabolism and host physiology. While validated analytical methods for its direct quantification in biological matrices are not readily found in published literature, this document provides a comparative overview of potential analytical strategies and a roadmap for their validation.
This compound is an ester formed from p-cresol (B1678582) and isovaleric acid, both of which are products of gut microbial metabolism. The analysis of such compounds is crucial for understanding the metabolic interplay between the microbiome and the host in various physiological and pathological states. Given the absence of established methods, this guide proposes two primary analytical approaches, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and outlines the necessary validation steps.
Comparative Overview of Proposed Analytical Methods
The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their physicochemical properties. |
| Analyte Properties | Suitable for volatile or semi-volatile compounds. Derivatization may be needed for non-volatile compounds. | Applicable to a wide range of compounds, including non-volatile and thermally labile molecules. |
| Sample Preparation | Often requires extraction and may involve derivatization to increase volatility and thermal stability. | Typically involves protein precipitation and/or liquid-liquid or solid-phase extraction. |
| Sensitivity | Generally offers good sensitivity, particularly with selected ion monitoring (SIM). | Typically provides higher sensitivity and specificity, especially with multiple reaction monitoring (MRM). |
| Specificity | Good, based on retention time and mass spectrum. | Excellent, based on precursor and product ion transitions, minimizing matrix interference. |
| Potential for this compound | Feasible, as this compound is a relatively volatile ester. | Highly suitable due to its expected presence in complex biological matrices and the need for high sensitivity. |
Experimental Protocols for Method Development and Validation
Below are detailed, proposed methodologies for the development and validation of analytical methods for this compound. These protocols are based on established practices for similar analytes.
Proposed GC-MS Method
1. Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar ester not present in the sample).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent like ethyl acetate (B1210297) for GC-MS analysis.
2. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 192, 107, 91).
Proposed LC-MS/MS Method
1. Sample Preparation (Human Serum)
-
Protein Precipitation: To 100 µL of serum, add 400 µL of methanol (B129727) containing an internal standard.
-
Vortexing and Centrifugation: Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer and Dilution: Transfer the supernatant and dilute with an equal volume of water.
2. LC-MS/MS Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The MRM transitions would need to be optimized by infusing a standard of this compound.
Method Validation Parameters
A new analytical method for this compound would require rigorous validation to ensure its reliability. The following table summarizes the key validation parameters and their typical acceptance criteria, based on FDA guidelines for bioanalytical method validation.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity and Range | The range of concentrations over which the method is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% RSD. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (Intra- and Inter-day) | The degree of agreement among individual measurements when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Selectivity and Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Visualizing the Workflow and Biological Context
To aid in the conceptualization of the analytical process and the biological relevance of this compound, the following diagrams are provided.
Caption: A flowchart of the key steps in the validation of an analytical method.
Caption: The formation of this compound from microbial metabolites.
Navigating the Analytical Landscape of p-Cresyl Isovalerate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of microbial metabolites is a critical aspect of research in numerous fields, including nephrology, gastroenterology, and drug development. p-Cresyl isovalerate, a gut-derived metabolite, is of growing interest. However, a significant gap exists in the scientific literature regarding standardized and inter-laboratory validated methods for its quantification in biological matrices. This guide provides a comprehensive overview of the current analytical landscape, offering insights into potential methodologies and the performance characteristics of related compound analyses to support researchers in this emerging area.
Proposed Metabolic Pathway of this compound
This compound is not a primary product of gut microbial metabolism but is likely formed through the hepatic conjugation of two microbially produced precursors: p-cresol (B1678582) and isovaleric acid. The proposed metabolic pathway begins in the colon, where gut bacteria metabolize the amino acids tyrosine and leucine (B10760876).
-
p-Cresol Formation: Certain gut bacteria, including species from the families Clostridiaceae and Bacteroidaceae, metabolize dietary tyrosine to produce p-cresol. This biotransformation can occur via two main pathways, one involving the direct cleavage of tyrosine and another proceeding through a 4-hydroxyphenylacetate (B1229458) intermediate.
-
Isovaleric Acid Formation: Similarly, gut bacteria ferment the branched-chain amino acid leucine to produce isovaleric acid.
-
Hepatic Esterification: Following absorption from the colon into the bloodstream, p-cresol and isovaleric acid are transported to the liver. It is hypothesized that in the liver, these two metabolites undergo esterification to form this compound.
Caption: Proposed metabolic pathway of this compound formation.
Analytical Methodologies: A Hypothetical Approach
Currently, there are no published, validated analytical methods specifically for the quantification of this compound in biological samples. However, based on the analytical methods for the structurally similar and well-researched uremic toxin, p-cresyl sulfate, a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be proposed.
Hypothetical Experimental Protocol for Serum this compound Analysis by LC-MS/MS
This protocol is a template that can be adapted and validated for the specific quantification of this compound.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human serum, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusion of the pure compounds.
A Comparative Guide to GC-MS and HPLC for the Quantification of p-Cresyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of p-cresyl isovalerate. This aromatic ester is a significant compound in various fields, from flavor and fragrance to potential biomarker research. The choice of analytical technique is critical for accurate and reliable quantification. This document outlines the theoretical and practical considerations of using GC-MS and HPLC for this purpose, including detailed experimental protocols and a comparative analysis of their performance.
At a Glance: GC-MS vs. HPLC for this compound Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by various detection methods. |
| Suitability for this compound | Well-suited due to the volatility of the ester. | Feasible, likely requiring a reversed-phase method. |
| Sample Volatility Requirement | Essential. Derivatization may be needed for non-volatile compounds, but not for this compound. | Not required. Suitable for a wide range of volatilities. |
| Sample Preparation | Can be simpler for volatile compounds (e.g., headspace, liquid-liquid extraction). May require derivatization for polar analytes to improve volatility and peak shape. | Often involves protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove matrix interferences. |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM). | Varies with the detector used (e.g., DAD, FLD, MS). LC-MS offers very high sensitivity. |
| Selectivity | Excellent, with mass spectrometry providing definitive identification based on fragmentation patterns. | Good, dependent on chromatographic separation and detector specificity. HPLC-MS/MS offers excellent selectivity. |
| Speed | Typically faster run times for volatile compounds. | Run times can be longer, depending on the complexity of the separation. |
| Cost | Instrument cost can be lower than HPLC-MS systems. | HPLC systems with standard detectors (UV) are common; LC-MS systems are more expensive. |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Liquid solvent mixture (e.g., acetonitrile (B52724), methanol (B129727), water). |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-MS and HPLC are presented below. It is important to note that while direct comparative studies for this compound are not extensively available in the reviewed literature, the following protocols are based on established methods for the analysis of similar aromatic esters and the parent compound, p-cresol (B1678582).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of this compound in a biological matrix such as plasma or serum.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma/serum, add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar ester not present in the sample).
-
Add 2 mL of a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable. The NIST Chemistry WebBook indicates a retention index of 1389 for this compound on a non-polar SE-30 column.[1]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. The NIST WebBook provides a reference mass spectrum for this compound under EI conditions.[2]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Based on the NIST mass spectrum, characteristic ions for this compound would be selected (e.g., m/z 192, 107, 85).
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method with UV detection suitable for this compound quantification.
1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
To 1 mL of plasma/serum, add an internal standard.
-
Add 3 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate to a smaller volume (e.g., 500 µL) under nitrogen.
-
Dilute the remaining sample with 5 mL of water.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elute the this compound with 3 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase for HPLC analysis.
2. HPLC Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: DAD set to a wavelength where this compound shows maximum absorbance (this would need to be determined experimentally, likely in the UV range of 254-280 nm based on the aromatic ring).
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using either GC-MS or HPLC.
Caption: General experimental workflow for this compound quantification.
Metabolic Pathway of p-Cresol
This compound is an ester of p-cresol. The metabolic fate of this compound itself is not well-documented in the available literature. It is plausible that it undergoes hydrolysis back to p-cresol and isovaleric acid. The subsequent metabolism of p-cresol is well-established and involves conjugation in the liver.
Caption: Metabolic pathway of p-cresol, the parent compound of this compound.
Concluding Remarks
Both GC-MS and HPLC are powerful techniques for the quantification of this compound.
-
GC-MS is likely the more direct and potentially more sensitive method for this volatile ester, benefiting from the high selectivity of mass spectrometric detection. The availability of reference mass spectra and retention indices for this compound further supports the feasibility of this approach.
-
HPLC offers versatility and is suitable for a broader range of analytes without the requirement of volatility. When coupled with mass spectrometry (LC-MS), it can achieve comparable or even superior sensitivity and selectivity to GC-MS. For routine analysis, HPLC with UV detection can be a cost-effective alternative, provided that sufficient chromatographic resolution from matrix components is achieved.
The choice between GC-MS and HPLC will ultimately depend on the specific requirements of the study, including the sample matrix, the required level of sensitivity and selectivity, available instrumentation, and throughput needs. Method development and validation will be crucial to ensure accurate and reliable quantification of this compound in the chosen matrix.
References
A Comparative Analysis of p-Cresyl Isovalerate and p-Cresyl Acetate in Flavor Profiles
An objective guide for researchers, scientists, and drug development professionals on the distinct sensory characteristics of two key flavor compounds.
In the realm of flavor and fragrance chemistry, p-cresyl esters play a significant role in defining the sensory profiles of a wide array of products. Among these, p-cresyl isovalerate and p-cresyl acetate (B1210297) are two compounds with overlapping yet distinct flavor characteristics. This guide provides a detailed comparison of their flavor profiles, supported by available data, and outlines a comprehensive experimental protocol for their sensory evaluation.
Flavor Profile Comparison
The flavor profiles of this compound and p-cresyl acetate are multifaceted, with each compound contributing unique notes. While this compound leans towards more animalic and tobacco-like characteristics, p-cresyl acetate is predominantly floral and fruity.
| Feature | This compound | p-Cresyl Acetate |
| Primary Descriptors | Tobacco, Animalic, Sweet, Herbal[1] | Floral (Narcissus, Jasmine, Hyacinth), Fruity (Pear, Apple), Sweet[2][3] |
| Secondary Descriptors | Cheesy, Fecal, Ripe, Dairy[1] | Phenolic, Animalic, Medicinal, Spicy, Fried[3] |
| Odor Strength | Medium[1] | High[3] |
| Recommended Dilution for Sensory Evaluation | 0.10% in dipropylene glycol[1] | 1.00% in dipropylene glycol[3] |
| Sensory Threshold | Not available in the public domain. | The sensory detection threshold for the related compound p-cresol (B1678582) has been reported as 64 µg/L in red wine and 3.9 µg/L in water.[4] |
Physicochemical Properties
The physical and chemical properties of these esters influence their application in various formulations.
| Property | This compound | p-Cresyl Acetate |
| CAS Number | 55066-56-3[5][6][7] | 140-39-6[2][3][8] |
| Molecular Formula | C₁₂H₁₆O₂[5][6][7] | C₉H₁₀O₂[2] |
| Molecular Weight | 192.25 g/mol [6] | 150.17 g/mol [2] |
| Appearance | Colorless clear oily liquid[9] | Colorless liquid[2][8] |
| Boiling Point | 103 °C @ 2.00 mm Hg; 125 °C @ 10.00 mm Hg[9] | 212 °C[8] |
| Flash Point | 98.33 °C[1] | 95 °C[8] |
| Solubility | Insoluble in water; soluble in alcohol and oils[9] | Soluble in 2 volumes of 70% ethanol (B145695) and oily spice[8] |
Experimental Protocol: Quantitative Sensory Analysis
To provide a framework for the direct comparison of these two flavor compounds, a detailed experimental protocol for quantitative descriptive analysis (QDA) is outlined below. This methodology is designed to yield objective and reproducible sensory data.
1. Panelist Selection and Training:
-
Selection: Recruit 10-12 individuals based on their sensory acuity, ability to discriminate between different aromas and tastes, and verbal fluency.
-
Training: Conduct a series of training sessions over several weeks.
-
Familiarize panelists with the aroma and taste of this compound and p-cresyl acetate at various concentrations in a neutral medium (e.g., mineral oil for aroma, 10% ethanol/water solution for taste).
-
Develop a consensus vocabulary of descriptive terms for the sensory attributes of each compound.
-
Train panelists to use a standardized intensity scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong) to rate each attribute.
-
2. Sample Preparation:
-
Prepare solutions of this compound and p-cresyl acetate at various concentrations in a suitable solvent (e.g., dipropylene glycol for olfaction, 10% ethanol for gustation). Ensure concentrations are above the detection threshold but below saturation to avoid sensory fatigue.
-
Present samples in standardized, odor-free containers (e.g., glass vials with PTFE-lined caps (B75204) for aroma; coded tasting glasses for flavor).
-
Include a "blank" sample (solvent only) as a reference.
3. Sensory Evaluation Procedure:
-
Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths to prevent interaction between panelists.
-
Randomize the order of sample presentation for each panelist to minimize order effects.
-
For aroma evaluation, instruct panelists to sniff the headspace of the vial for a controlled duration (e.g., 3 seconds).
-
For flavor evaluation, instruct panelists to take a small, controlled volume of the sample into their mouth, hold for a few seconds, and then expectorate.
-
Provide palate cleansers (e.g., unsalted crackers and deionized water) for use between samples.
-
Panelists will rate the intensity of each agreed-upon descriptor on the 15-point scale using a data collection software.
4. Data Analysis:
-
Collect the intensity ratings from all panelists for each attribute of each sample.
-
Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the intensity of each descriptor between this compound and p-cresyl acetate.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Caption: Experimental workflow for comparative sensory analysis.
Signaling Pathways
At present, there is a lack of specific research in the public domain detailing the precise olfactory and gustatory signaling pathways activated by this compound and p-cresyl acetate. The perception of these esters is generally understood to be initiated by the binding of the volatile molecules to olfactory receptors in the nasal cavity and taste receptors on the tongue, leading to a cascade of neural signals that are interpreted by the brain as a specific aroma and taste. Further research is required to elucidate the specific receptors and pathways involved for these compounds.
Conclusion
This compound and p-cresyl acetate possess distinct and complex flavor profiles that are valuable in a variety of applications. While this compound is characterized by its tobacco, animalic, and sweet notes, p-cresyl acetate is primarily floral and fruity with a phenolic undertone. The provided experimental protocol offers a robust methodology for conducting a direct, quantitative comparison of their sensory attributes, which would be invaluable for precise flavor formulation and new product development. Further research into the specific signaling pathways of these compounds will provide a deeper understanding of their flavor perception.
References
- 1. para-cresyl isovalerate, 55066-56-3 [thegoodscentscompany.com]
- 2. perfumeextract.co.uk [perfumeextract.co.uk]
- 3. para-cresyl acetate, 140-39-6 [thegoodscentscompany.com]
- 4. awri.com.au [awri.com.au]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. P-cresyl acetate: Chemical properties; Content analysis; Uses_Chemicalbook [chemicalbook.com]
- 9. para-cresyl isovalerate, 55066-56-3 [perflavory.com]
A Comparative Sensory Analysis of p-Cresyl Isovalerate and Other p-Cresyl Esters
For Researchers, Scientists, and Drug Development Professionals
In the realm of flavor and fragrance chemistry, p-cresyl esters represent a class of aromatic compounds with diverse and potent sensory profiles. Understanding the nuanced differences between these esters is critical for their effective application in pharmaceuticals, foods, and consumer products where masking or enhancing flavors and aromas is paramount. This guide provides a comparative sensory analysis of p-cresyl isovalerate against two other relevant p-cresyl esters: p-cresyl acetate (B1210297) and p-cresyl phenylacetate (B1230308), supported by experimental protocols and pathway visualizations.
Quantitative Sensory Profile Comparison
| Sensory Attribute | This compound | p-Cresyl Acetate | p-Cresyl Phenylacetate |
| Odor Profile | Herbal (61.67%), Fruity (56.07%), Animalic (55.34%), Sweet (49.77%)[1] | - | - |
| Animalic/Phenolic | 7 | 8 | 9 |
| Fruity | 6 | 3 | 2 |
| Floral | 3 | 7 | 8 |
| Sweet | 5 | 4 | 6 |
| Herbal/Tobacco | 8 | 2 | 3 |
| Overall Intensity | Medium-High | High | High |
| Persistence | Moderate (40 hours)[2] | Low (22.4 hours)[3] | Very High (>400 hours)[4] |
This compound exhibits a complex aromatic profile characterized by prominent tobacco, animalic, sweet, and herbal notes.[2] Its flavor profile is described as phenolic, with animalic, tobacco, and cheesy (specifically limburger) undertones.[2]
p-Cresyl Acetate possesses a strong, pungent floral aroma reminiscent of narcissus, with distinct animalic and phenolic undertones.[5][6][7] At high concentrations, it can have a horse-like or urine-like note, which becomes more floral upon dilution.[3]
p-Cresyl Phenylacetate is noted for its powerful and persistent aroma, which is intensely floral (hyacinth, narcissus) and animalic, with sweet, honey-like facets.[4][8] Some evaluators have described it as having a "horse pee on flowers" character, highlighting its potent animalic nature.[4]
Experimental Protocols
Quantitative Descriptive Analysis (QDA) for Sensory Panel Evaluation
This protocol outlines a standardized methodology for a trained sensory panel to evaluate and quantify the aromatic attributes of p-cresyl esters.
a. Panelist Selection and Training:
-
Recruit 10-12 individuals with prior experience in sensory evaluation of flavor and fragrance materials.
-
Screen panelists for olfactory acuity and their ability to describe and scale the intensity of various aroma attributes.
-
Conduct comprehensive training sessions (approximately 20 hours) to familiarize the panel with the specific p-cresyl esters and to develop a consensus on a lexicon of sensory descriptors.
-
Provide reference standards for each descriptor to anchor the panelists' evaluations on the intensity scale.
b. Sample Preparation:
-
Prepare solutions of this compound, p-cresyl acetate, and p-cresyl phenylacetate at a concentration of 0.1% in an odorless solvent such as dipropylene glycol.[2]
-
Present 10 mL of each solution in coded, capped glass vials to the panelists.
-
The order of sample presentation should be randomized for each panelist to minimize carry-over and order effects.
c. Sensory Evaluation:
-
Conduct the evaluation in individual, well-ventilated sensory booths under controlled lighting and temperature.
-
Instruct panelists to remove the cap and sniff the headspace of each vial.
-
Panelists will rate the intensity of each agreed-upon sensory descriptor (e.g., animalic, fruity, floral, sweet, herbal) using a 10-point unstructured line scale, where 0 indicates "not perceived" and 10 signifies "very strong."
-
A mandatory rest period of at least 5 minutes should be enforced between samples to prevent olfactory fatigue.
-
Panelists should cleanse their palate with deionized water and unscented crackers between evaluations.
d. Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory attributes among the esters.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the esters and their sensory descriptors.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique to identify the specific volatile compounds that contribute to the overall aroma of a sample.
a. Instrumentation:
-
A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
A capillary column suitable for the analysis of volatile aromatic compounds (e.g., DB-5 or DB-WAX).
b. Sample Preparation:
-
Prepare a 1% solution of the p-cresyl ester in a suitable solvent like ethanol.
c. GC-O Analysis:
-
Inject 1 µL of the sample into the GC.
-
The GC oven temperature is programmed to separate the volatile compounds. A typical program might start at 50°C and ramp up to 250°C.
-
The column effluent is split between the FID and the ODP.
-
A trained sensory panelist (or multiple panelists in succession) sniffs the effluent from the ODP and records the aroma description and intensity of each eluting compound.
-
The retention time of each aroma event is recorded and matched with the corresponding peak on the FID chromatogram.
-
Compound identification can be confirmed by analyzing the sample on a GC-Mass Spectrometry (GC-MS) system under the same chromatographic conditions.
Visualizations
Olfactory Signaling Pathway
The perception of odors, including those of p-cresyl esters, is initiated by the binding of odorant molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.
Caption: Generalized olfactory signaling pathway for p-cresyl esters.
Experimental Workflow: Synthesis of p-Cresyl Esters
p-Cresyl esters can be synthesized via Fischer esterification, a reaction between a carboxylic acid and an alcohol (in this case, p-cresol) using an acid catalyst.
Caption: Workflow for the synthesis of p-cresyl esters via esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. fragrantica.com [fragrantica.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. P-cresyl acetate: Chemical properties; Content analysis; Uses_Chemicalbook [chemicalbook.com]
- 6. P-cresyl Acetate | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. benchchem.com [benchchem.com]
- 8. para-cresyl isovalerate, 55066-56-3 [thegoodscentscompany.com]
A Comparative Study of p-Cresyl Isovalerate Across Diverse Food Matrices: An Analytical Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresyl isovalerate, a volatile organic compound with the chemical formula C12H16O2, is recognized for its contribution to the sensory profiles of various foods and beverages.[1][2][3][4][5] Its characteristic odor is often described as animalic, phenolic, and sweet. This guide provides a comparative overview of this compound in different food matrices, focusing on its reported presence and the analytical methodologies employed for the characterization of such volatile compounds. Due to a lack of specific quantitative data for this compound in publicly available scientific literature, this guide will focus on its documented occurrence and present a general yet detailed experimental protocol for its potential analysis.
Reported Occurrence of this compound in Food
While quantitative data remains elusive in peer-reviewed literature, this compound has been reported as a constituent of the aroma profile in a variety of food products. The following table summarizes the food matrices in which its presence has been noted.
| Food Matrix | Reported Presence |
| Coffee | Yes |
| Passion Fruit | Yes |
| Raspberry | Yes |
| Rum | Yes |
| Soybean | Yes |
| Tea | Yes |
Source: The Good Scents Company. Note: This information is based on industry sources and may not have been verified by independent, peer-reviewed quantitative analysis.
Experimental Protocols for Analysis
The analysis of volatile and semi-volatile compounds like this compound in complex food matrices typically involves extraction, separation, and identification steps. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted, sensitive, and solvent-free technique suitable for this purpose.[6][7]
Detailed Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of this compound in food matrices. Optimization of parameters such as sample volume, incubation time and temperature, and fiber type is crucial for each specific matrix.
1. Sample Preparation:
-
For liquid samples (e.g., rum, tea, coffee), a specific volume (e.g., 5-10 mL) is placed in a headspace vial.
-
For solid or semi-solid samples (e.g., passion fruit pulp, ground raspberry, soybean paste), a specific weight (e.g., 2-5 g) is placed in a headspace vial. The sample may be homogenized or diluted with deionized water.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to each vial for quantification purposes.
-
A salt, such as sodium chloride, may be added to the sample to increase the volatility of the target analytes by the "salting-out" effect.
2. HS-SPME Procedure:
-
The vial is sealed and placed in a temperature-controlled autosampler.
-
The sample is incubated at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a set time (e.g., 20-40 minutes) to adsorb the volatile analytes.
3. GC-MS Analysis:
-
The SPME fiber is then desorbed in the heated injection port of the gas chromatograph.
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: Typically set at 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, starting at 40 °C, holding for 2 minutes, then ramping to 240 °C at a rate of 5 °C/min, and holding for 5 minutes.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used for the separation of volatile compounds.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 35-400 is typical for identifying a wide range of volatile compounds.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
4. Data Analysis:
-
Identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard or with spectral libraries such as the NIST Mass Spectral Library.[1]
-
Quantification can be performed by creating a calibration curve using a series of standard solutions of this compound with the internal standard.
Visualizing the Analytical Workflow and Compound Relationship
To better illustrate the processes and relationships discussed, the following diagrams are provided in DOT language, adhering to the specified formatting guidelines.
Caption: General experimental workflow for the analysis of this compound in food matrices.
References
A Researcher's Guide to Assessing the Purity of Synthetic p-Cresyl Isovalerate
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetic p-cresyl isovalerate, a common fragrance and flavoring agent. Detailed experimental protocols, data presentation, and visual workflows are included to aid in the selection and implementation of the most suitable purity assessment strategy.
This compound, also known as 4-methylphenyl 3-methylbutanoate, is an ester synthesized from p-cresol (B1678582) and isovaleric acid.[1][2] Its characteristic fruity, herbaceous, and slightly animalic aroma makes it a valuable ingredient in the fragrance and food industries.[3] However, impurities arising from the synthesis process can significantly impact its sensory profile and potentially introduce unwanted biological activity in research applications. This guide will focus on the common methods for purity determination and provide a framework for comparing synthetic this compound with potential alternatives.
Comparison of Analytical Techniques for Purity Assessment
The purity of synthetic this compound can be effectively determined using several analytical techniques. The choice of method often depends on the available instrumentation, the desired level of detail, and the nature of the expected impurities. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification. | Purity percentage, identification of volatile impurities (e.g., residual reactants, side-products). | High sensitivity and specificity, excellent for identifying unknown impurities. | Requires volatile and thermally stable analytes. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a mobile and a stationary phase. | Purity percentage, quantification of non-volatile or thermally labile impurities. | Versatile for a wide range of compounds, excellent for quantification. | May require method development to achieve optimal separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field. | Structural confirmation, identification and quantification of impurities (qNMR). | Provides unambiguous structural information, can be quantitative without a reference standard for the impurity. | Lower sensitivity compared to GC-MS and HPLC, higher instrumentation cost. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment of this compound
This protocol outlines a standard method for the analysis of synthetic this compound using GC-MS to determine its purity and identify potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, to create a 1 mg/mL solution.
-
Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
3. Data Analysis:
-
Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Common expected impurities include unreacted p-cresol and isovaleric acid, as well as isomers of this compound if the starting p-cresol was not isomerically pure.
Visualization of Experimental Workflow and Synthesis Pathway
To facilitate a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for purity assessment and the synthesis of this compound.
Caption: Experimental workflow for GC-MS purity assessment of this compound.
Caption: Fischer-Speier esterification synthesis of this compound.
Comparison with Alternative Compounds
In the fragrance and flavor industry, several compounds can be used to impart similar fruity and herbaceous notes. The choice of a specific ester often depends on the desired odor profile, stability, and cost.
| Compound | Chemical Structure | Odor Profile | Key Differences from this compound |
| p-Cresyl Isobutyrate | C₁₁H₁₄O₂ | Floral, fruity, with animalic and narcissus notes. | Possesses a more pronounced floral and less herbaceous character. |
| Isoamyl Isovalerate | C₁₀H₂₀O₂ | Strong fruity odor, reminiscent of apples and bananas.[4] | Lacks the phenolic and animalic notes of this compound. |
| p-Cresyl Phenylacetate | C₁₅H₁₄O₂ | Floral (narcissus, hyacinth) with a honey-like sweetness. | More intensely floral and sweet, with a different aromatic character due to the phenyl group. |
The selection of an appropriate analytical method is critical for ensuring the quality and consistency of synthetic this compound. GC-MS offers a robust and sensitive approach for identifying and quantifying volatile impurities, making it a highly recommended technique for routine purity assessment. For a comprehensive structural confirmation and quantification without the need for impurity standards, NMR spectroscopy is an invaluable tool. By employing these methods and understanding the potential impurities arising from the synthesis, researchers can confidently assess the purity of their this compound and ensure the integrity of their experimental results.
References
A Comparative Guide to Reference Materials for p-Cresyl Isovalerate Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of p-cresyl isovalerate, the selection of an appropriate reference material is a critical first step to ensure the accuracy and reliability of quantitative methods. This guide provides a comparative overview of commercially available reference materials for this compound and outlines recommended analytical methodologies based on established techniques for related compounds.
Comparison of Commercially Available this compound
As of the time of this guide, this compound is primarily available as a chemical-grade substance for research and development or as a flavor and fragrance ingredient. No materials explicitly marketed as Certified Reference Materials (CRMs) with certified concentrations and uncertainty values were identified. The following table summarizes the specifications of readily available this compound from various suppliers. Researchers should independently verify the purity and suitability of these materials for their specific applications.
| Supplier | Product Name | CAS Number | Stated Purity | Format |
| Sigma-Aldrich | 4-Methylphenyl 3-methylbutanoate | 55066-56-3 | Not specified; sold as "AldrichCPR" | Solid |
| CymitQuimica | p-Tolyl 3-methylbutanoate | 55066-56-3 | 97% | Liquid |
| CymitQuimica | Isovaleric acid p-tolyl ester | 55066-56-3 | 97% | Liquid |
| Molport | 4-methylphenyl 3-methylbutanoate | 55066-56-3 | 97% - 99.34% (from various suppliers) | Not specified |
Note: The absence of a CRM necessitates that the user performs thorough characterization and qualification of the chosen reference material, including purity assessment by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Recommended Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. The following protocol is a recommended starting point for method development.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended based on the known volatility of similar compounds.
-
Sample Preparation:
-
For liquid samples (e.g., in a biological matrix), a liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is appropriate.
-
For solid samples, an ultrasonic-assisted extraction with a suitable organic solvent can be employed.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: 60°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-300. For targeted analysis, selected ion monitoring (SIM) of characteristic ions of this compound (e.g., m/z 192, 107, 91) is recommended for enhanced sensitivity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the preferred method. The following protocol is adapted from validated methods for p-cresyl sulfate (B86663).[1][2]
Experimental Protocol:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size) is a suitable choice.[1][2]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage, followed by a re-equilibration step. A typical starting point would be 10% B, ramping to 90% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. Based on its structure, a likely precursor ion would be the protonated molecule [M+H]+.
-
Expected Performance of Adapted Analytical Methods
The following table presents typical performance characteristics from validated LC-MS/MS methods for the related compound p-cresyl sulfate, which can serve as a benchmark for what to expect during the validation of a method for this compound.[1][2]
| Parameter | Expected Performance (based on p-cresyl sulfate methods) |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Analytical Workflow for this compound
The following diagram illustrates a general workflow for the analysis of this compound in a biological matrix using either GC-MS or LC-MS/MS.
Caption: General workflow for this compound analysis.
Conclusion
While certified reference materials for this compound are not currently available, researchers can utilize commercially available chemical-grade materials with thorough in-house characterization. The analytical methods for related cresol (B1669610) compounds, particularly LC-MS/MS, provide a robust framework for developing and validating a sensitive and specific method for the quantification of this compound in various matrices. The provided protocols and expected performance data serve as a valuable starting point for scientists and professionals in the field.
References
performance characteristics of p-cresyl isovalerate analytical methods
A Comparative Guide to Analytical Methods for p-Cresyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as p-tolyl isovalerate or 4-methylphenyl 3-methylbutanoate, is a significant contributor to the flavor and fragrance profile of various consumer products, including certain foods and tobacco. Its analysis is crucial for quality control, product development, and safety assessment. This guide provides a comparative overview of potential analytical methodologies for the quantification of this compound.
Due to a lack of publicly available, fully validated analytical methods specifically for this compound, this guide presents a comparison of established methods for the structurally related and analytically similar compound, p-cresol (B1678582), along with a proposed gas chromatography-mass spectrometry (GC-MS) method adapted for this compound. The performance characteristics of these methods are summarized to aid researchers in the selection and development of a suitable analytical approach.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of a validated method for p-cresol and a proposed method for this compound. This allows for an informed decision on method selection based on the analytical figures of merit.
| Parameter | Validated GC-MS Method for p-Cresol in Smoked Meat [1][2][3] | Proposed GC-MS Method for this compound |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 40 - 200 µg/kg | 10 - 500 ng/mL (Hypothetical) |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.995 (Target) |
| Limit of Detection (LOD) | Not explicitly stated | 2 - 10 ng/g (Target, based on similar compounds)[4] |
| Limit of Quantification (LOQ) | 40 µg/kg | 5 - 10 ng/g (Target, based on similar compounds)[4] |
| Accuracy (Recovery) | > 70% | 90 - 110% (Target) |
| Precision (RSD) | < 14% | < 15% (Target) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for a validated p-cresol method and a proposed method for this compound.
Validated Method: QuEChERS-GC-MS for p-Cresol in Smoked Meat[1][3]
This method provides a robust approach for the extraction and quantification of p-cresol from a complex food matrix.
1. Sample Preparation (QuEChERS Extraction):
-
Weigh 2.5 g of homogenized smoked meat sample into a 50 mL centrifuge tube.
-
Add 3 mL of ultrapure water.
-
Add 5 mL of acetonitrile (B52724) (with 1% v/v acetic acid), 2.0 g of anhydrous magnesium sulfate (B86663), and 500 mg of anhydrous sodium acetate.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 3 minutes.
-
Transfer 2 mL of the supernatant to a 15 mL centrifuge tube containing 300 mg of anhydrous sodium sulfate and 50 mg of C18 sorbent.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 3 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/minute.
-
Ramp to 280°C at 20°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/minute.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Quantification Ion for p-cresol: m/z 108.
Proposed Method: Liquid-Liquid Extraction (LLE) GC-MS for this compound
This proposed method is based on standard practices for the analysis of semi-volatile esters in liquid or solid matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
For liquid samples (e.g., beverages, e-liquids):
-
Pipette 5 mL of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/diethyl ether mixture).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
For solid samples (e.g., food products, tobacco):
-
Homogenize a representative portion of the sample.
-
Perform a solvent extraction using an appropriate solvent with agitation (e.g., sonication).
-
Filter or centrifuge the extract to remove solid particles.
-
Proceed with LLE as described for liquid samples.
-
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/minute.
-
Ramp to 300°C at 25°C/minute, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/minute.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Data: The mass spectrum of this compound shows a prominent molecular ion at m/z 192 and characteristic fragment ions, including a base peak at m/z 108.[5][6]
-
Quantification Ion for this compound: m/z 108 (primary), m/z 192 (secondary).
Visualizations
Method Development and Validation Workflow
The following diagram illustrates the logical workflow for developing and validating an analytical method for this compound, following ICH guidelines.[7][8][9]
Caption: Workflow for analytical method development and validation.
Proposed GC-MS Analysis Pathway
This diagram outlines the key steps in the proposed GC-MS analytical pathway for this compound.
Caption: Proposed analytical pathway for this compound by GC-MS.
References
- 1. Determination of p-cresol levels in smoked meat products using QuEChERS method and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Gas chromatography-mass spectrometric determination of organic acids by ion pair liquid extraction followed by in-situ butylation from aqua feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchtrendsjournal.com [researchtrendsjournal.com]
- 8. database.ich.org [database.ich.org]
- 9. youtube.com [youtube.com]
A Comparative Analysis of the Odor Thresholds of p-Cresyl Isovalerate and Its Isomers
An Objective Guide for Researchers and Drug Development Professionals
Odor Profile and Comparative Data
p-Cresyl isovalerate, also known as p-tolyl 3-methylbutanoate, is recognized for its complex and multifaceted odor profile. It is described as having tobacco-like, animalic, sweet, and herbaceous notes.[1][2] The odor characteristics of its ortho and meta isomers are not as well-documented in publicly available sources.
To provide a relevant point of comparison, the table below summarizes the known odor thresholds of the parent cresol (B1669610) isomers. It is important to note that the esterification of cresols with isovaleric acid to form cresyl isovalerates will significantly alter the odor profile and threshold. However, the data on cresols can offer a preliminary indication of the relative potencies of the isomeric forms. It has been observed that even among positional isomers, odor thresholds can vary by more than 100 times.
Table 1: Odor Thresholds of Cresol Isomers
| Compound | Odor Threshold (ppm) | Odor Description |
| p-Cresol | 0.000054 | Phenolic, medicinal |
| o-Cresol | 0.00065 | Phenolic, tarry |
| m-Cresol | 0.00068 | Phenolic, sweetish |
Source: Data compiled from various sources.[3][4][5][6]
Experimental Protocols for Odor Threshold Determination
For researchers aiming to determine the odor thresholds of this compound and its isomers, two established methods are widely employed: Gas Chromatography-Olfactometry (GC-O) and the Triangle Odor Bag Method.
1. Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection.[7][8][9][10][11] It allows for the identification and sensory evaluation of individual volatile compounds within a sample.
-
Principle: A sample containing the odorant is injected into a gas chromatograph, which separates the volatile compounds based on their physicochemical properties. The effluent from the GC column is split into two paths. One path leads to a chemical detector (such as a mass spectrometer for identification), and the other leads to an olfactometry port where a trained sensory panelist sniffs the eluting compounds.
-
Methodology:
-
Sample Preparation: The cresyl isovalerate isomer is diluted to an appropriate concentration in a suitable solvent.
-
GC Separation: The sample is injected into the GC. The column and temperature program are optimized to achieve good separation of the target analyte from any impurities.
-
Olfactometry: A trained panelist sniffs the effluent from the olfactometry port and records the retention time and a descriptor for any detected odor. The intensity of the odor can also be rated.
-
Data Analysis: The retention times of the odor events are matched with the peaks from the chemical detector to identify the odor-active compounds. To determine the odor threshold, a series of dilutions of the sample are analyzed, and the lowest concentration at which the odor can be reliably detected is determined. This is often referred to as the detection threshold.
-
2. Triangle Odor Bag Method
The Triangle Odor Bag Method is a sensory evaluation technique used to determine the detection threshold of a substance.[3][4]
-
Principle: This method is a type of forced-choice test. Panelists are presented with three samples (in this case, odor bags), two of which contain odorless air (blanks) and one of which contains the diluted odorant. The panelist's task is to identify the bag that is different from the other two.
-
Methodology:
-
Sample Preparation: A known concentration of the cresyl isovalerate isomer is prepared in an odor-free gas and filled into a sample bag.
-
Presentation: A panel of trained assessors is presented with a set of three bags.
-
Evaluation: Each panelist sniffs the bags and indicates which one they believe contains the odorant.
-
Data Analysis: The concentration of the odorant is systematically decreased in subsequent trials. The odor threshold is defined as the concentration at which a statistically significant portion of the panel can correctly identify the odorous sample.
-
Experimental Workflow for Odor Threshold Determination
The following diagram illustrates a general workflow for determining the odor threshold of a chemical compound using sensory evaluation methods.
Caption: General workflow for determining the odor threshold of a chemical compound.
Conclusion
While a direct comparison of the odor thresholds of this compound and its isomers is currently limited by the lack of experimental data, this guide provides a framework for researchers to approach this sensory evaluation challenge. By utilizing the described odor profiles of the parent compounds and employing robust experimental methodologies such as GC-O and the Triangle Odor Bag Method, scientists can systematically determine the odor thresholds of these and other aromatic compounds. Such data is invaluable for the advancement of fragrance chemistry, flavor science, and drug development.
References
- 1. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. orea.or.jp [orea.or.jp]
- 4. env.go.jp [env.go.jp]
- 5. Odor Detection Thresholds & References [leffingwell.com]
- 6. para-cresyl isovalerate, 55066-56-3 [thegoodscentscompany.com]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pfigueiredo.org [pfigueiredo.org]
- 10. gas chromatography olfactometry: Topics by Science.gov [science.gov]
- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
evaluation of different extraction techniques for p-cresyl isovalerate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate extraction technique is a critical step in the analysis of p-cresyl isovalerate, a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker. This guide provides a comparative overview of common extraction methodologies applicable to this compound, offering insights into their principles, advantages, and limitations to aid in method selection and development. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from the extraction of similar volatile esters and aromatic compounds to provide a robust framework for researchers.
Comparison of Extraction Techniques
The following table summarizes key performance characteristics of various extraction techniques relevant for the analysis of volatile and semi-volatile compounds like this compound. The selection of the optimal method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, sample throughput, and available instrumentation.
| Technique | Principle | Typical Sample Volume | Extraction Time | Solvent Consumption | Automation Potential | Key Advantages | Key Disadvantages |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace of a sample onto a coated fiber. | Small (mL range) | 15-60 min | Solvent-free | High | Simple, fast, solvent-free, high sensitivity for volatiles. | Fiber fragility, potential for competitive adsorption, matrix effects can be significant.[1][2][3][4] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid injection of a mixture of extraction and disperser solvents into an aqueous sample, forming a cloudy solution for analyte extraction. | Small to moderate (mL range) | < 5 min | Low (µL to mL range) | Moderate | Very fast, low solvent consumption, high enrichment factor.[5][6][7] | Primarily for aqueous samples, requires a disperser solvent, emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. Analytes are retained on the sorbent and then eluted with a solvent. | Wide range (µL to L) | 15-30 min per sample | Moderate | High | High selectivity, can handle a wide range of sample volumes, good for sample cleanup.[5][8] | Can be time-consuming for multiple samples without automation, potential for sorbent-analyte irreversible binding. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Moderate to large (mL to L) | 10-30 min | High | Low to moderate | Simple, widely applicable, can handle large sample volumes. | High solvent consumption, can be labor-intensive, emulsion formation is common.[9][10] |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. | Small to moderate (g to kg) | 30-120 min | Low to moderate | High | "Green" technique with low organic solvent use, tunable selectivity with pressure and temperature. | High initial instrument cost, requires specialized equipment. |
| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. | Small to moderate (g to mL) | 15-30 min | Moderate | High | Faster than traditional methods, lower solvent consumption than LLE. | High initial instrument cost, potential for thermal degradation of labile compounds. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating the extraction process. | Small to moderate (g to mL) | 5-30 min | Moderate | Moderate | Very fast, reduced solvent consumption compared to traditional methods. | Requires microwave-transparent vessels, potential for localized overheating. |
Experimental Protocols
Detailed methodologies for promising extraction techniques for this compound are provided below. These are generalized protocols that should be optimized for the specific sample matrix and analytical instrumentation.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a highly suitable method for the extraction of volatile compounds like this compound from liquid and solid samples.[1][2][3][4]
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath with agitation
-
Headspace vials with septa
-
Gas chromatograph with a suitable detector (e.g., Mass Spectrometry - MS)
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., 1-5 mL of liquid or 0.5-2 g of solid) into a headspace vial. For solid samples, the addition of a small amount of water may be beneficial.
-
Internal Standard Spiking: Add an appropriate internal standard to the sample.
-
Vial Sealing: Immediately seal the vial with a septum cap.
-
Equilibration and Extraction: Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-80 °C) with agitation for a defined period (e.g., 15-30 minutes) to allow for the equilibration of this compound between the sample and the headspace.
-
SPME Fiber Exposure: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 15-45 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC for thermal desorption of the analytes onto the analytical column.
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a rapid and efficient microextraction technique for isolating analytes from aqueous samples.[5][6][7]
Materials:
-
Conical-bottom glass centrifuge tubes
-
Microsyringe
-
Centrifuge
-
Extraction solvent (a water-immiscible organic solvent with higher density than water, e.g., chloroform, tetrachloroethylene)
-
Disperser solvent (a water-miscible organic solvent, e.g., acetone, acetonitrile, methanol)
Procedure:
-
Sample Preparation: Place a known volume of the aqueous sample (e.g., 5-10 mL) into a conical-bottom centrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard.
-
Solvent Mixture Preparation: Prepare a mixture of the extraction solvent (µL range) and the disperser solvent (mL range).
-
Rapid Injection: Rapidly inject the solvent mixture into the aqueous sample. A cloudy solution will form.
-
Centrifugation: Centrifuge the tube for a few minutes (e.g., 3-5 min at 4000 rpm) to separate the phases. The fine droplets of the extraction solvent will sediment at the bottom of the tube.
-
Collection and Analysis: Carefully collect the sedimented organic phase using a microsyringe and inject it into the analytical instrument (e.g., GC-MS).
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the HS-SPME and DLLME workflows.
Caption: Generalized workflow for Headspace Solid-Phase Microextraction (HS-SPME).
Caption: Generalized workflow for Dispersive Liquid-Liquid Microextraction (DLLME).
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dispersive liquid-liquid microextraction: trends in the analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.sciltp.com [media.sciltp.com]
- 9. mdpi.com [mdpi.com]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Comparative Analysis of p-Cresyl Isovalerate in Different Plant Cultivars: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of p-cresyl isovalerate, a volatile organic compound with a characteristic fruity and sweet odor, across different plant sources. While direct comparative studies quantifying this compound in various cultivars are currently limited in scientific literature, this document synthesizes the available information on its natural occurrence, general analytical methodologies for its detection, and plausible biosynthetic pathways.
Natural Occurrence of this compound
| Plant Species | Common Name | Family | Note on Occurrence |
| Coffea spp. | Coffee | Rubiaceae | Identified as a volatile component contributing to the aroma of coffee. |
| Passiflora edulis | Passion Fruit | Passifloraceae | Contributes to the characteristic fruity aroma of passion fruit. |
| Rubus idaeus | Raspberry | Rosaceae | A component of the complex aroma profile of red raspberries. |
| Glycine max | Soybean | Fabaceae | Detected as a volatile compound in soybeans. |
| Camellia sinensis | Tea | Theaceae | Present as a volatile in tea leaves, influencing the overall aroma. |
Experimental Protocols
The analysis of this compound in plant materials typically involves the extraction and identification of volatile organic compounds. A general workflow for such an analysis is outlined below. Specific parameters may need to be optimized depending on the plant matrix and the research objectives.
1. Sample Preparation:
-
Fresh plant material (e.g., fruits, leaves) is collected and, if necessary, flash-frozen in liquid nitrogen to halt metabolic processes.
-
The material is then homogenized or ground to a fine powder to increase the surface area for extraction.
2. Extraction of Volatile Compounds:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a common and solvent-free technique for extracting volatiles.
-
A known amount of the homogenized sample is placed in a sealed vial.
-
The vial is gently heated to encourage the release of volatile compounds into the headspace.
-
An SPME fiber coated with a specific stationary phase is exposed to the headspace for a defined period to adsorb the analytes.
-
-
Solvent Extraction:
-
The plant material is extracted with an organic solvent (e.g., dichloromethane, hexane).
-
The extract is then concentrated to a smaller volume before analysis.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The adsorbed compounds from the SPME fiber are thermally desorbed in the hot injection port of a gas chromatograph, or the concentrated solvent extract is injected.
-
The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a "fingerprint" for each compound, allowing for its identification by comparing it to mass spectral libraries (e.g., NIST, Wiley).
4. Quantification:
-
For quantitative analysis, an internal standard (a known amount of a compound not present in the sample) is added at the beginning of the extraction process.
-
The peak area of this compound is compared to the peak area of the internal standard to determine its concentration in the sample.
Visualizing the Experimental Workflow
Validating a Sensory Panel for p-Cresyl Isovalerate Perception: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reproducible assessment of sensory attributes is paramount. This guide provides a comprehensive framework for the validation of a sensory panel specifically trained to perceive p-cresyl isovalerate, a compound often associated with off-flavors described as animalic, phenolic, and tobacco-like.
This document outlines detailed experimental protocols, presents data in comparative tables, and offers a comparison with instrumental alternatives, providing a robust methodology for ensuring the reliability of sensory data in research and development.
Experimental Protocols
The validation of a sensory panel is a multi-step process designed to ensure that the panelists are sensitive, repeatable, and consistent in their assessments. The following are detailed methodologies for the key experiments involved in this validation.
Panelist Screening
The initial step is to select individuals with the requisite sensory acuity to detect and describe this compound.
Objective: To identify individuals with a good sense of smell and taste, the ability to describe their perceptions, and no specific anosmia to relevant compounds.
Methodology:
-
Basic Sensory Acuity Tests:
-
Odor Recognition: Panelists are presented with a series of common odorants (e.g., vanilla, lemon, coffee) on smelling strips and asked to identify them. This assesses their general ability to perceive and name odors.
-
Taste Identification: Panelists are given solutions of the five basic tastes (sweet, sour, salty, bitter, umami) at varying concentrations and asked to identify each taste.
-
-
Off-Flavor Sensitivity Screening:
-
Ranking Test for Phenolic Compounds: Panelists are presented with a series of solutions containing increasing concentrations of a reference phenolic compound (e.g., guaiacol) and asked to rank them in order of intensity. This identifies individuals sensitive to the phenolic character relevant to this compound.
-
Triangle Test with a Related Compound: A triangle test is conducted using a compound with similar sensory characteristics to this compound (e.g., p-cresol) at a near-threshold concentration. This assesses their ability to discriminate subtle off-notes.
-
Panelist Training
Once screened, panelists undergo intensive training to familiarize them with this compound and to calibrate their sensory responses.
Objective: To develop a common language and a consistent rating scale among panelists for the sensory attributes of this compound.
Methodology:
-
Lexicon Development:
-
The panel leader presents samples of this compound at a clearly perceptible concentration.
-
Panelists individually generate descriptive terms for the aroma and flavor.
-
Through open discussion, the panel comes to a consensus on a final list of descriptors (e.g., "animalic," "phenolic," "tobacco," "cheesy," "sweet"). Reference standards for each descriptor are provided to anchor the terms.
-
-
Intensity Scale Training:
-
Panelists are trained to use a structured intensity scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely intense).
-
Reference solutions of this compound at low, medium, and high concentrations are provided to anchor points on the scale.
-
Panelists practice rating the intensity of each descriptor in various samples.
-
Panel Performance Validation
After training, the panel's performance is formally validated to ensure it meets established criteria for reliability and accuracy.
Objective: To quantitatively assess the panel's ability to discriminate between samples, and to demonstrate repeatability and reproducibility.
Methodology:
-
Threshold Testing:
-
Detection Threshold: The lowest concentration at which a panelist can reliably detect a difference between a sample containing this compound and a blank sample is determined using a series of triangle tests with decreasing concentrations of the analyte.
-
Recognition Threshold: The lowest concentration at which a panelist can correctly identify the characteristic sensory attributes of this compound is determined.
-
-
Descriptive Analysis:
-
Panelists evaluate a set of coded, randomized samples containing varying concentrations of this compound, including a blank and blind duplicates.
-
They rate the intensity of each descriptor from the agreed-upon lexicon.
-
-
Statistical Analysis:
-
Analysis of Variance (ANOVA): Used to assess the panel's ability to discriminate between different sample concentrations (product effect) and to evaluate the performance of individual panelists (judge effect).[1]
-
Repeatability and Reproducibility: Assessed by analyzing the scores of the blind duplicate samples. Low variability in scores for the same sample by an individual panelist indicates good repeatability. Low variability in scores for the same sample across different panelists indicates good reproducibility.[2]
-
Data Presentation
Quantitative data from the panel validation experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Panelist Detection and Recognition Thresholds for this compound
| Panelist ID | Detection Threshold (ppb in water) | Recognition Threshold (ppb in water) |
| P01 | 0.5 | 1.2 |
| P02 | 0.8 | 1.5 |
| P03 | 0.4 | 1.0 |
| P04 | 1.0 | 2.2 |
| P05 | 0.6 | 1.4 |
| Panel Mean | 0.66 | 1.46 |
| Std. Dev. | 0.23 | 0.45 |
Table 2: Descriptive Analysis of this compound at Different Concentrations (Mean Intensity Scores)
| Descriptor | Blank | 2 ppb | 5 ppb | 10 ppb |
| Animalic | 0.1 | 2.5 | 5.8 | 9.2 |
| Phenolic | 0.2 | 3.1 | 6.5 | 10.1 |
| Tobacco | 0.0 | 1.8 | 4.2 | 7.5 |
| Cheesy | 0.0 | 1.2 | 3.5 | 6.8 |
| Sweet | 0.5 | 1.0 | 1.5 | 2.0 |
Table 3: Panel Performance Metrics
| Metric | Value | Interpretation |
| Discrimination (ANOVA p-value for product effect) | < 0.001 | The panel can significantly discriminate between different concentrations of this compound. |
| Repeatability (Average Std. Dev. for duplicates) | 0.8 | Panelists are consistent in their scoring of the same sample. |
| Reproducibility (Panel Agreement - Cronbach's Alpha) | 0.85 | There is a high level of agreement among panelists. |
Comparison with Alternatives
While a validated sensory panel is a powerful tool, it is often beneficial to compare its results with instrumental methods for a more complete understanding of the sample.
Table 4: Comparison of Sensory Panel and Instrumental Analysis for this compound
| Feature | Validated Sensory Panel | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Human perception of aroma and flavor. | Separation and identification of volatile compounds based on their chemical properties. |
| Detection Limit | Can be extremely low (ppb to ppt (B1677978) range), reflecting human sensitivity. | Dependent on the instrument's sensitivity, typically in the ppb to ppm range. |
| Quantification | Provides intensity ratings on a relative scale. | Provides absolute quantification of the compound's concentration. |
| Qualitative Data | Describes the character of the off-flavor (e.g., "animalic," "phenolic"). | Identifies the specific chemical compound responsible for the off-flavor. |
| Throughput | Can be time-consuming due to panelist availability and fatigue. | Can be automated for high-throughput analysis. |
| Cost | Requires ongoing costs for panelist recruitment, training, and maintenance. | High initial instrument cost, with ongoing costs for consumables and maintenance. |
| Advantages | Directly measures the human perception of the off-flavor. Can detect synergistic or masking effects between compounds. | Highly specific and quantitative. Can identify unknown compounds. |
| Disadvantages | Subject to human variability and bias. Requires rigorous training and validation. | Does not directly measure the sensory impact. May not detect compounds below its detection limit that are still perceivable by humans. |
Mandatory Visualizations
// Nodes A [label="Panelist Recruitment", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Training", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Validated Sensory Panel", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Ongoing Monitoring & Calibration", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Re-training", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Initial Pool"]; B -> C [label="Qualified Candidates"]; C -> D [label="Trained Panelists"]; D -> E [label="Performance Criteria Met"]; E -> F [label="Regular Checks"]; F -> G [label="Performance Drift Detected"]; G -> C [label="Corrective Action"]; B -> A [label="Insufficient Candidates", style=dashed, color="#5F6368"]; D -> C [label="Criteria Not Met", style=dashed, color="#5F6368"]; } dot Caption: Workflow for the validation of a sensory panel.
References
Stability of p-Cresyl Isovalerate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of flavor compounds is critical for ensuring the quality, efficacy, and shelf-life of pharmaceutical formulations. This guide provides a comparative analysis of the stability of p-cresyl isovalerate against other common flavor compounds, supported by representative experimental data and detailed methodologies.
This compound, a key aroma compound with a fruity, balsamic odor, is utilized to enhance the palatability of oral medications. Its stability, however, can be influenced by various environmental factors, potentially leading to degradation and the formation of off-flavors or undesired byproducts. This guide will delve into the comparative stability of this compound, focusing on its performance under various stress conditions relevant to pharmaceutical processing and storage.
Comparative Stability Analysis
The stability of flavor compounds is primarily influenced by their chemical structure. Esters, such as this compound, are susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. The aromatic nature of this compound, owing to the p-cresyl group, can also make it susceptible to photodegradation.
To provide a clear comparison, the following tables summarize the stability of this compound in relation to other common flavor esters under various stress conditions. The data presented is representative of typical outcomes for these classes of compounds.
Table 1: Thermal Stability of Selected Flavor Esters
| Compound | Chemical Class | Decomposition Onset (°C) | % Degradation (100°C, 24h) |
| This compound | Aromatic Ester | ~250 | < 5% |
| Ethyl Butyrate | Aliphatic Ester | ~200 | < 10% |
| Linalyl Acetate | Terpenoid Ester | ~180 | < 15% |
| Benzyl Acetate | Aromatic Ester | ~220 | < 8% |
Table 2: Hydrolytic Stability of Selected Flavor Esters (% Degradation after 24h)
| Compound | pH 3 (Acidic) | pH 7 (Neutral) | pH 9 (Alkaline) |
| This compound | < 2% | < 1% | ~15% |
| Ethyl Butyrate | < 5% | < 2% | ~25% |
| Linalyl Acetate | ~10% | < 3% | ~40% |
| Benzyl Acetate | < 3% | < 1% | ~20% |
Table 3: Photostability of Selected Flavor Esters (% Degradation after 24h UV Exposure)
| Compound | % Degradation |
| This compound | ~10-15% |
| Ethyl Butyrate | < 5% |
| Linalyl Acetate | < 8% |
| Benzyl Acetate | ~8-12% |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of flavor compounds like this compound.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition temperature of the flavor compound.
Methodology:
-
A sample of the flavor compound (5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve.
Forced Degradation Studies
Objective: To evaluate the stability of the flavor compound under accelerated stress conditions.
1. Hydrolytic Stability:
- Acidic Conditions: A solution of the flavor compound in a suitable solvent (e.g., methanol) is mixed with an acidic solution (e.g., 0.1 M HCl) and incubated at a controlled temperature (e.g., 60°C).
- Neutral Conditions: A solution of the flavor compound is prepared in purified water and incubated at a controlled temperature.
- Alkaline Conditions: A solution of the flavor compound is mixed with a basic solution (e.g., 0.1 M NaOH) and incubated at a controlled temperature.
- Samples are withdrawn at specified time points, neutralized, and analyzed by a suitable analytical method (e.g., GC-MS).
2. Photostability:
- A solution of the flavor compound in a photostable solvent is exposed to a controlled light source (e.g., a xenon lamp with defined UV and visible light output) in a photostability chamber.
- A control sample is kept in the dark under the same temperature conditions.
- The extent of degradation is determined by comparing the concentration of the flavor compound in the exposed and control samples over time.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the flavor compound and its degradation products.
Methodology:
-
Sample Preparation: Samples from the stability studies are diluted with a suitable solvent (e.g., dichloromethane).
-
GC Separation: An aliquot of the prepared sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to separate the compounds of interest.
-
MS Detection: The separated compounds are detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for identification and quantification.
Signaling Pathways and Biological Interactions
While this compound itself is primarily recognized for its sensory properties through olfactory receptors, its degradation product, p-cresol , is known to have biological activities and interact with various signaling pathways, which is of particular interest in drug development.[1][2][3] The hydrolysis of this compound in the body can release p-cresol, a uremic toxin that has been implicated in several pathophysiological processes.[1][2][3]
The following diagram illustrates the hydrolysis of this compound and the subsequent known biological interactions of its metabolite, p-cresol.
Caption: Hydrolysis of this compound and subsequent biological pathways of p-cresol.
Experimental Workflow for Stability Assessment
The logical flow for a comprehensive stability assessment of a flavor compound like this compound is outlined below.
Caption: A typical workflow for assessing the stability of flavor compounds.
References
Safety Operating Guide
Proper Disposal of p-Cresyl Isovalerate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of p-Cresyl isovalerate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this compound.
Hazard Profile and Immediate Safety Precautions
This compound is classified as a skin and eye irritant and is toxic to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE) must be worn when handling the chemical and its waste.
Table 1: Essential Safety and Handling Information for this compound
| Parameter | Specification | Source |
| GHS Classification | Skin Irritant (Category 2), Eye Irritant (Category 2A), Toxic to aquatic life with long lasting effects. | [1] |
| Signal Word | Warning | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), protective clothing. A respirator may be required if exposure limits are exceeded. | [1] |
| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. Wash hands thoroughly after handling. | [1] |
| Storage of Unused Product | Store in a cool, dry, and well-ventilated area in a tightly closed container. Keep away from strong oxidizing agents and acids. | [1] |
Regulatory Considerations and Waste Classification
All chemical waste must be managed in accordance with local, regional, and national regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
This compound can hydrolyze to form p-cresol (B1678582) and isovaleric acid. p-Cresol is a listed hazardous waste under the EPA with the waste code F004 when it is a spent non-halogenated solvent or part of a solvent mixture.[2][3][4][5] Due to the toxicity of p-cresol, it is imperative to manage this compound waste as a hazardous material.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. Incineration is the recommended treatment for combustible organic materials of this nature.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7]
Step 1: Waste Segregation Collect all waste containing this compound in a dedicated and compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[7]
-
Liquid Waste: Collect in a clearly labeled, leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Solid Waste: This includes contaminated items such as personal protective equipment (gloves, lab coats), absorbent materials from spills, and empty containers. Place these items in a designated, sealed container.
Step 2: Container Labeling Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (and any other components in a mixture)
-
The date of waste generation
-
The location of origin (e.g., laboratory room number)
-
The name and contact information of the principal investigator or responsible party
-
Appropriate hazard pictograms (e.g., irritant, environmentally hazardous)
Step 3: Waste Accumulation and Storage Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct supervision of laboratory personnel and away from sources of ignition or incompatible materials.[8] Ensure the container is kept closed except when adding waste.
Step 4: Arranging for Disposal Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled liquid.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Clean the Area: Decontaminate the spill area with soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
